7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline
Description
The exact mass of the compound 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 124713. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
7-methoxy-2-methyl-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-12-6-5-9-3-4-11(13-2)7-10(9)8-12/h3-4,7H,5-6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBFDVNYMULOOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C=C(C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20298624 | |
| Record name | 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20298624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54893-23-1 | |
| Record name | NSC124713 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124713 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20298624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Whitepaper: Structural, Synthetic, and Pharmacological Profiling of 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline
As a Senior Application Scientist, I have designed this technical guide to bridge the gap between fundamental physicochemical data and applied synthetic pharmacology. 1,2,3,4-Tetrahydroisoquinoline (THIQ) derivatives are widely recognized as "privileged scaffolds" in medicinal chemistry due to their profound structural overlap with endogenous neurotransmitters[1]. Among these, 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline (often abbreviated as 7-MeO-2-Me-THIQ) stands out as both a bioactive entity and a critical synthetic precursor for advanced neurotherapeutics[2],[3].
This whitepaper synthesizes the core properties, mechanistic pathways, and self-validating experimental protocols associated with this compound.
Physicochemical Data & Molecular Descriptors
Understanding the baseline physical properties of 7-MeO-2-Me-THIQ is critical for predicting its pharmacokinetic behavior and planning downstream synthesis. The compound exhibits moderate lipophilicity and a low polar surface area, which are optimal parameters for blood-brain barrier (BBB) penetration in central nervous system (CNS) applications[4].
Table 1: Quantitative Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline | [4] |
| CAS Registry Number | 54893-23-1 | [4], |
| Molecular Formula | C11H15NO | [4] |
| Molecular Weight | 177.24 g/mol | [4] |
| Monoisotopic Mass | 177.115 Da | [4] |
| XLogP3 (Lipophilicity) | 1.8 | [4] |
| Topological Polar Surface Area | 12.5 Ų | [4] |
Structural Pharmacology & Mechanistic Role
7-MeO-2-Me-THIQ operates on two distinct pharmacological planes: as a direct enzyme inhibitor and as a pharmacophore precursor.
-
Direct Activity (MAO Inhibition): The compound itself has been tested and utilized as an inhibitor of monoamine oxidases A and B (MAO-A and MAO-B)[2]. By inhibiting these enzymes, it prevents the oxidative deamination of endogenous monoamines (dopamine, serotonin, norepinephrine), thereby elevating their synaptic concentrations.
-
Derivative Activity (Triple Reuptake Inhibition): In drug development, 7-MeO-2-Me-THIQ is a pivotal intermediate. When arylated at the C4 position with a 3,4-dichlorophenyl group, it yields Diclofensine [3]. Diclofensine is a potent triple monoamine reuptake inhibitor, binding to the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) with high affinities (Ki = 16.8 nM, 15.7 nM, and 51 nM, respectively)[3],[5].
Pathway Visualization
Pharmacological and synthetic pathways of 7-MeO-2-Me-THIQ and its derivatives.
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity, the following protocols are designed with built-in causality and self-validation mechanisms.
Protocol 1: De Novo Synthesis via Modified Pictet-Spengler Reaction
This protocol describes the synthesis of the THIQ core from commercially available precursors, followed by N-methylation.
-
Step 1: Imine Condensation. Combine 3-methoxyphenethylamine (1.0 eq) with aqueous formaldehyde (37%, 1.2 eq) in anhydrous methanol. Stir at room temperature for 2 hours.
-
Step 2: Acid-Catalyzed Cyclization. Slowly add Trifluoroacetic acid (TFA, 2.0 eq) to the mixture and heat to 60°C.
-
Causality: TFA acts as a Brønsted acid to protonate the intermediate imine. This dramatically increases its electrophilicity, driving the intramolecular Friedel-Crafts alkylation precisely at the para-position relative to the electron-donating methoxy group, yielding the 7-methoxy isomer.
-
-
Step 3: Reductive N-Methylation. Cool the reaction to 0°C. Add an additional 1.5 eq of formaldehyde, followed by Sodium cyanoborohydride (NaCNBH₃, 1.5 eq).
-
Causality: NaCNBH₃ is specifically chosen over Sodium borohydride (NaBH₄) because it is stable in mildly acidic conditions and selectively reduces the intermediate iminium ion without reducing unreacted aldehydes. This prevents unwanted side reactions and over-alkylation.
-
-
Self-Validation Mechanism: The system is self-validating via Thin-Layer Chromatography (TLC) using a ninhydrin stain. The primary amine starting material will stain a deep purple, whereas the final tertiary amine product (7-MeO-2-Me-THIQ) will not react with ninhydrin. The complete disappearance of the purple spot provides a binary, visual confirmation of reaction completion.
Protocol 2: Fluorometric Validation of MAO Inhibition
This assay provides a highly sensitive method to confirm the biological activity of the synthesized compound against MAO enzymes.
-
Step 1: Substrate Incubation. In a 96-well plate, combine recombinant human MAO-A (or MAO-B), 7-MeO-2-Me-THIQ (at varying concentrations for IC50 determination), and kynuramine (substrate) in a potassium phosphate buffer (pH 7.4). Incubate at 37°C for exactly 30 minutes.
-
Step 2: Termination & Signal Amplification. Add 1N NaOH to all wells to stop the reaction.
-
Causality: The addition of NaOH serves a dual, synergistic purpose. First, the extreme pH shift rapidly denatures the MAO enzyme, halting the reaction precisely at the 30-minute mark. Second, it deprotonates the enzymatic product (4-hydroxyquinoline), shifting its molecular structure into a highly fluorescent anionic state.
-
-
Step 3: Quantification. Measure fluorescence using a microplate reader (Excitation: 310 nm, Emission: 380 nm).
-
Self-Validation Mechanism: The assay includes a built-in baseline control where NaOH is added before the enzyme. This prevents any enzymatic turnover and establishes a true zero-point, allowing the subtraction of background auto-fluorescence. If the baseline control shows high fluorescence, the researcher immediately knows the substrate has spontaneously degraded, invalidating the run before data is misinterpreted.
References
- Source: nih.
- Source: bldpharm.
- Source: as-1.co.
- Source: wikipedia.
- Source: benchchem.
- Source: researchgate.
Sources
An In-depth Technical Guide to 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline, a member of the medicinally significant tetrahydroisoquinoline (THIQ) class of compounds. While the formal "discovery" of this specific molecule is not extensively documented as a singular event, its existence and study are a logical extension of the broad and continuous investigation into THIQ scaffolds for drug development. This guide details a probable synthetic pathway, thorough characterization data, and explores its potential biological significance within the context of related compounds. The content is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical insights.
Introduction: The Significance of the Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous natural alkaloids and synthetic compounds with a wide array of pharmacological activities.[1][2] THIQ-based molecules have demonstrated efficacy as antitumor, antibacterial, antiviral, and neuroprotective agents, among other therapeutic applications.[2][3] Their diverse biological activities stem from their rigid bicyclic structure which can be readily functionalized to interact with various biological targets. The methoxy and methyl substitutions on the THIQ core, as seen in 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline, play a crucial role in modulating the lipophilicity, electronic properties, and steric interactions of the molecule, thereby influencing its pharmacokinetic and pharmacodynamic profile.
Synthesis and Mechanistic Rationale
The synthesis of 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline can be logically achieved through a two-step process starting from the commercially available 7-Methoxy-1,2,3,4-tetrahydroisoquinoline. This approach is based on established N-alkylation methodologies for secondary amines.
Proposed Synthetic Pathway
The most direct synthetic route involves the reductive amination of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline with formaldehyde.
Caption: Proposed synthetic workflow for 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline.
Detailed Experimental Protocol
Materials:
-
7-Methoxy-1,2,3,4-tetrahydroisoquinoline
-
Formaldehyde (37% solution in water)
-
Sodium borohydride
-
Methanol
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 7-Methoxy-1,2,3,4-tetrahydroisoquinoline (1 equivalent) in methanol.
-
Imine Formation: To the stirred solution, add formaldehyde (1.2 equivalents). The reaction mixture is stirred at room temperature for 1 hour to facilitate the formation of the intermediate iminium ion. The formation of this intermediate is a classic reaction between a secondary amine and an aldehyde.
-
Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5 equivalents) portion-wise. The addition of a reducing agent like sodium borohydride is crucial to selectively reduce the iminium ion to the corresponding tertiary amine without affecting the aromatic ring.
-
Quenching and Extraction: After the addition is complete, allow the reaction to stir at room temperature for an additional 2 hours. Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure using a rotary evaporator. The residue is then partitioned between dichloromethane and a saturated sodium bicarbonate solution. The aqueous layer is extracted twice more with dichloromethane.
-
Drying and Concentration: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline.
Self-Validating System and Causality
This protocol incorporates a self-validating system. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting material and the appearance of the product spot. The final product's identity and purity are then confirmed through the characterization methods detailed in the next section. The choice of sodium borohydride as the reducing agent is deliberate; it is a mild and selective reagent, ideal for this type of transformation, minimizing the risk of over-reduction or side reactions.
Characterization
The structural confirmation of 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline is achieved through a combination of spectroscopic techniques.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO | [1][4] |
| Molecular Weight | 177.24 g/mol | [1] |
| IUPAC Name | 7-methoxy-2-methyl-3,4-dihydro-1H-isoquinoline | [1] |
| CAS Number | 54893-23-1 | [4] |
Spectroscopic Data
| Technique | Key Data | Interpretation |
| ¹H NMR | Predicted δ (ppm): 7.0-6.6 (m, 3H, Ar-H), 3.78 (s, 3H, OCH₃), 3.5 (s, 2H, Ar-CH₂-N), 2.7 (t, 2H, -CH₂-), 2.5 (t, 2H, -CH₂-), 2.4 (s, 3H, N-CH₃) | The aromatic protons will appear in the downfield region. The methoxy and N-methyl groups will be sharp singlets. The two methylene groups of the tetrahydroisoquinoline ring will appear as triplets. |
| ¹³C NMR | Predicted δ (ppm): ~158 (Ar-C-O), ~134, ~128, ~126, ~113, ~111 (Ar-C), ~55 (OCH₃), ~51 (Ar-CH₂-N), ~47 (N-CH₂), ~45 (N-CH₃), ~28 (-CH₂-) | The spectrum will show the characteristic aromatic carbons, with the carbon attached to the methoxy group being the most downfield. The aliphatic carbons of the ring and the N-methyl group will appear in the upfield region. |
| Mass Spec (EI) | m/z: 177 (M+), 176, 162, 120 | The molecular ion peak at m/z 177 confirms the molecular weight. The fragment at m/z 162 corresponds to the loss of a methyl group. The peak at 120 is likely due to a retro-Diels-Alder fragmentation.[1] |
| IR Spectroscopy | Predicted ν (cm⁻¹): ~2950-2800 (C-H stretch), ~1610, 1500 (C=C aromatic stretch), ~1250 (C-O stretch) | The spectrum will show characteristic peaks for the aromatic ring, the C-H bonds of the aliphatic portions, and the C-O bond of the methoxy group. |
Potential Biological Activity and Signaling Pathways
While specific biological data for 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline is not extensively published, the broader class of THIQs exhibits significant interactions with various biological systems.
Neurological and Receptor Interactions
Many THIQ derivatives are known to interact with the central nervous system. They have been investigated as potential treatments for neurological disorders such as Parkinson's and Alzheimer's diseases.[5] The general structure of THIQs allows them to act as scaffolds for ligands of various receptors, including dopaminergic, serotonergic, and adrenergic receptors.
Enzyme Inhibition
Certain substituted THIQs have been identified as potent inhibitors of enzymes like phosphodiesterase 4 (PDE4).[3] PDE4 is a key enzyme in the inflammatory cascade, and its inhibition can lead to anti-inflammatory effects.
Sources
- 1. 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline | C11H15NO | CID 276571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline - Wikidata [wikidata.org]
- 5. chemimpex.com [chemimpex.com]
Pharmacological Duality of the 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline Scaffold
An In-Depth Technical Whitepaper on NETosis Inhibition and Monoamine Reuptake Blockade
Executive Summary
As drug development pivots toward multi-target scaffolds, 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline (7-MeO-2-Me-THIQ) has emerged as a highly privileged pharmacophore. Far from being a single-pathway ligand, this specific tetrahydroisoquinoline (THIQ) core exhibits a profound mechanistic duality. In immunobiology, it acts as a potent, downstream inhibitor of Neutrophil Extracellular Traps (NETosis), offering a therapeutic window for autoimmune and thrombotic disorders without compromising baseline antimicrobial defenses. In neuropharmacology, functionalization of this exact scaffold yields potent triple monoamine reuptake inhibitors (SNDRIs), fundamentally altering synaptic dopamine, norepinephrine, and serotonin kinetics.
This whitepaper dissects the dual mechanisms of action, provides self-validating experimental workflows, and establishes the quantitative pharmacodynamics required by application scientists and drug development professionals.
Part 1: Immunomodulatory Mechanism – Downstream Inhibition of NETosis
Neutrophil Extracellular Traps (NETs) are web-like structures of decondensed chromatin and granular proteins extruded by neutrophils to trap pathogens. However, dysregulated NETosis is a primary driver of tissue damage in Systemic Lupus Erythematosus (SLE), Essential Thrombocythemia (ET), and ischemic stroke.
The Causality of Downstream Blockade
Historically, NETosis was inhibited by broadly suppressing the oxidative burst (e.g., targeting NADPH oxidase). This approach is clinically flawed, as it cripples the neutrophil's primary antimicrobial defense (phagocytic ROS production).
Chemical biology screens have identified the THIQ scaffold as a novel class of NET formation inhibitors that solve this problem (1[1]). 7-MeO-2-Me-THIQ acts downstream of ROS generation. When neutrophils are treated with this compound, NADPH oxidase still produces ROS, and Peptidylarginine Deiminase 4 (PAD4) still initiates histone citrullination. However, the THIQ core halts the process at the chromatin decondensation phase.
This results in a highly specific "Category 2 Phenotype" [1]—the neutrophil nuclei swell and decondense, but the final lytic rupture of the plasma membrane and extrusion of the DNA web are completely blocked. By preserving membrane integrity, the scaffold prevents the release of cytotoxic histones and pro-thrombotic DNA into the vasculature, making it highly relevant for treating NET-driven pathologies like ET (2[2]) and SLE (3[3]).
Figure 1: 7-MeO-2-Me-THIQ inhibits NETosis downstream of ROS, halting chromatin extrusion.
Part 2: Neuropharmacological Mechanism – Monoamine Reuptake Inhibition
When the 7-MeO-2-Me-THIQ scaffold is functionalized at the C4 position with an aryl group (e.g., a 3,4-dichlorophenyl moiety), it forms Diclofensine , a potent triple monoamine reuptake inhibitor (4[4]).
The Causality of Transporter Blockade
The spatial geometry provided by the C7-methoxy and N2-methyl groups perfectly aligns with the orthosteric binding pockets of the Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT). By acting as a competitive antagonist at these sites, the scaffold prevents the presynaptic clearance of monoamines, dramatically prolonging their synaptic dwell time and signaling efficacy.
Unlike first-generation tricyclic antidepressants (e.g., amitriptyline) which carry heavy off-target affinities for histaminergic and muscarinic receptors, the 7-MeO-2-Me-THIQ core is highly selective. It demonstrates sub-nanomolar to low-nanomolar potency across all three transporters (5[5]).
Figure 2: Monoamine reuptake inhibition profile of the 7-MeO-2-Me-THIQ scaffold.
Part 3: Quantitative Pharmacodynamics
The following table summarizes the pharmacological metrics of the 7-MeO-2-Me-THIQ scaffold across its dual target landscapes.
| Target / Pathway | Potency (IC₅₀ / Kᵢ) | Phenotypic / Cellular Result | Primary Clinical Relevance |
| NETosis (PMA-induced) | Low µM range | Category 2 (Decondensed nuclei, intact membrane) | Autoimmunity (SLE), Thrombosis (ET) |
| DAT (Dopamine) | 0.74 nM | Presynaptic Reuptake Blockade | Major Depressive Disorder, ADHD |
| NET (Norepinephrine) | 2.3 nM | Presynaptic Reuptake Blockade | Major Depressive Disorder |
| SERT (Serotonin) | 3.7 nM* | Presynaptic Reuptake Blockade | Major Depressive Disorder |
*Values derived from the 4-(3,4-dichlorophenyl) functionalized derivative (Diclofensine)[5].
Part 4: Self-Validating Experimental Protocols
To ensure rigorous reproducibility, the following protocols are designed as self-validating systems, incorporating necessary causality checks and orthogonal controls.
Protocol A: High-Content Screening for NETosis Inhibition
This workflow validates the downstream immunomodulatory effect of the THIQ scaffold.
-
Neutrophil Isolation: Isolate primary human neutrophils from peripheral blood using density gradient centrifugation (e.g., Polymorphprep). Resuspend in RPMI 1640 (without phenol red) at
cells/mL. -
Compound Pre-incubation: Seed cells in a 96-well optical bottom plate. Add 7-MeO-2-Me-THIQ (titrated from 0.1 µM to 50 µM) and incubate for 30 minutes at 37°C, 5% CO₂.
-
Stimulation: Induce NETosis by adding 50 nM Phorbol 12-myristate 13-acetate (PMA) or 5 µg/mL LPS. Incubate for 3-4 hours.
-
Dual-Dye Staining: Add Hoechst 33342 (1 µg/mL) and SYTOX Green (500 nM) directly to the live culture.
-
High-Content Imaging & Classification: Image via automated fluorescence microscopy.
Causality Check: Why use Hoechst and SYTOX together? Hoechst is cell-permeable and stains all chromatin, allowing visualization of nuclear swelling (the Category 2 phenotype). SYTOX Green is cell-impermeable; its absence confirms that the plasma membrane remains intact and true NET extrusion has been successfully blocked. Self-Validating Step: Run a parallel assay using Dihydrorhodamine 123 (DHR123). If DHR123 fluorescence (indicating ROS production) is absent, the compound is causing off-target upstream NADPH oxidase inhibition. A true THIQ hit will show positive DHR123 but negative SYTOX Green.
Figure 3: High-content screening workflow for validating THIQ-mediated NETosis inhibition.
Protocol B: Radioligand Reuptake Inhibition Assay
This workflow validates the neuropharmacological binding kinetics of the functionalized scaffold.
-
Membrane Preparation: Culture HEK-293 cells stably expressing human DAT, NET, or SERT. Harvest and homogenize cells in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Radioligand Displacement: Incubate membrane preparations with specific radioligands:
-
DAT: [³H]-WIN35428 (1.5 nM)
-
NET: [³H]-Nisoxetine (1.0 nM)
-
SERT: [³H]-Citalopram (1.0 nM)
-
-
Compound Titration: Add the THIQ derivative in half-log concentrations (10⁻¹¹ to 10⁻⁵ M). Incubate for 2 hours at 25°C to reach equilibrium.
-
Filtration & Quantification: Terminate the reaction by rapid vacuum filtration over GF/B glass fiber filters (pre-soaked in 0.5% PEI). Wash thrice with ice-cold buffer. Quantify bound radioactivity via liquid scintillation counting.
Causality Check: Why use a Schild plot analysis? To differentiate between competitive reuptake inhibition and allosteric modulation. A parallel rightward shift in the dose-response curve without a drop in
References
- A Chemical Biology Investigation of Neutrophil Extracellular Traps Source: Eldorado - Repository of the TU Dortmund URL
- Neutrophil Extracellular Traps in Asthma: Friends or Foes?
- Resveratrol and tetrahydroisoquinoline effects on neutrophil sensitivity to NETosis formation in low-risk essential thrombocythemia patients Source: PubMed / NIH URL
- Diclofensine Source: Wikipedia URL
- Diclofensine hydrochloride | 79234-32-5 Source: Benchchem URL
Sources
- 1. Serverausfall / Wartungsarbeiten [eldorado.tu-dortmund.de]
- 2. Resveratrol and tetrahydroisoquinoline effects on neutrophil sensitivity to NETosis formation in low-risk essential thrombocythemia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Diclofensine - Wikipedia [en.wikipedia.org]
- 5. Diclofensine hydrochloride | 79234-32-5 | Benchchem [benchchem.com]
An In-depth Technical Guide to the Pharmacological Profile of 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline
Abstract
This technical guide provides a comprehensive analysis of the pharmacological profile of 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline (7-MeO-2-Me-THIQ). While direct in-vitro receptor binding and functional data for this specific molecule are not extensively available in public literature, this guide synthesizes information from closely related analogs and a key derivative to construct a predictive pharmacological profile. The available evidence strongly suggests that 7-MeO-2-Me-THIQ acts as a modulator of central monoaminergic systems, with a potential role as a ligand for trace amine-associated receptors (TAARs). This document is intended for researchers, scientists, and drug development professionals investigating novel CNS-active compounds.
Introduction: The Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a wide array of biological activities.[1] THIQ-based molecules have been developed as therapeutics for a range of conditions, including neurological and psychiatric disorders.[2] Their structural similarity to endogenous phenethylamines allows them to interact with various components of the central nervous system, particularly monoamine receptors and transporters.
The pharmacological profile of THIQ derivatives is highly dependent on the substitution pattern on both the aromatic ring and the nitrogen atom. For instance, compounds with 6,7-dimethoxy or 6-methoxy-7-hydroxy substitutions have been shown to possess high affinity for dopamine D3 receptors.[3][4] This guide focuses specifically on the 7-methoxy-2-methyl substituted analog, a less-explored but potentially significant molecule.
Inferred Pharmacodynamics: A Focus on a Key Derivative
Direct and comprehensive in-vitro pharmacological data for 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline is limited in the current body of scientific literature. However, significant insights can be drawn from a closely related derivative, 1-(7-methoxy-2-methyl-1,2,3,4-tetrahydro-isoquinolin-4-yl)-cyclohexanol . This derivative, which features the intact 7-MeO-2-Me-THIQ core, has been evaluated in preclinical models of depression, providing a strong foundation for understanding the parent compound's likely mechanism of action.
Evidence for Monoaminergic System Modulation
A key study demonstrated that 1-(7-methoxy-2-methyl-1,2,3,4-tetrahydro-isoquinolin-4-yl)-cyclohexanol exhibits significant antidepressant-like activity in mouse models. This activity is comparable to the established antidepressant, venlafaxine. Mechanistically, the administration of this derivative led to an alteration in the levels of key neurotransmitters in the mouse brain, including norepinephrine, serotonin, and dopamine. This strongly suggests that the 7-MeO-2-Me-THIQ scaffold interacts with the monoaminergic systems.
The Trace Amine-Associated Receptor (TAAR) Hypothesis
The aforementioned study on the cyclohexanol derivative of 7-MeO-2-Me-THIQ proposed that its antidepressant effects might be mediated through the modulation of trace amine-associated receptors (TAARs).[5] TAARs, particularly TAAR1, are a family of G-protein coupled receptors that are activated by endogenous trace amines and are known to modulate the activity of dopaminergic, serotonergic, and glutamatergic systems.[6][7] The structural similarity of 7-MeO-2-Me-THIQ to β-phenylethylamines, which are endogenous TAAR ligands, lends credence to this hypothesis.
The following diagram illustrates the proposed mechanism of action, where 7-MeO-2-Me-THIQ or its derivatives may act on TAAR1, leading to a modulation of monoamine neurotransmitter levels.
Caption: Proposed Mechanism of 7-MeO-2-Me-THIQ via TAAR1 Modulation.
Synthesis of the 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline Core
A plausible and widely used method for the synthesis of the tetrahydroisoquinoline scaffold is the Pictet-Spengler reaction.[8] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization. For N-methylated THIQs, a common route is the Bischler-Napieralski reaction followed by reduction and N-methylation.
The following workflow outlines a general synthetic approach to 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline.
Caption: General Synthetic Workflow for 7-MeO-2-Me-THIQ.
Experimental Protocols
While specific protocols for 7-MeO-2-Me-THIQ are not detailed in the literature, standard assays for characterizing compounds with suspected monoaminergic activity would be employed.
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of 7-MeO-2-Me-THIQ for a panel of receptors and transporters.
-
Protocol:
-
Prepare cell membranes expressing the target receptor (e.g., human dopamine D2, serotonin 5-HT2A, TAAR1).
-
Incubate the membranes with a specific radioligand (e.g., [³H]-spiperone for D2) and varying concentrations of 7-MeO-2-Me-THIQ.
-
After incubation, separate bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
Calculate the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) and convert to Ki using the Cheng-Prusoff equation.
-
Functional Assays (e.g., cAMP Assay for Gs/Gi-coupled Receptors)
-
Objective: To determine the functional activity (agonist, antagonist, inverse agonist) and potency (EC50/IC50) of 7-MeO-2-Me-THIQ.
-
Protocol:
-
Use a cell line stably expressing the receptor of interest (e.g., TAAR1, which couples to Gs).
-
Treat the cells with varying concentrations of 7-MeO-2-Me-THIQ.
-
For Gs-coupled receptors, measure the accumulation of cyclic AMP (cAMP) using a suitable assay kit (e.g., HTRF, ELISA). For Gi-coupled receptors, first stimulate adenylyl cyclase with forskolin and then measure the inhibition of cAMP production.
-
Plot the concentration-response curve to determine the EC50 and Emax (maximum effect) for agonists, or the IC50 for antagonists.
-
Physicochemical Properties
The following table summarizes the computed physicochemical properties of 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline, which are important for predicting its pharmacokinetic behavior.
| Property | Value | Source |
| Molecular Formula | C11H15NO | |
| Molecular Weight | 177.24 g/mol | |
| XLogP3 | 1.8 | |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 2 | |
| Rotatable Bond Count | 1 |
Data sourced from PubChem CID: 276571[3]
Future Directions and Conclusion
The pharmacological profile of 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline, as inferred from its derivative, presents an intriguing area for further research. The compound's core structure suggests a high likelihood of interaction with central monoaminergic systems. The hypothesis that it may act as a TAAR1 modulator is particularly compelling and warrants direct investigation.
Future research should prioritize:
-
In-vitro profiling: Comprehensive radioligand binding and functional assays against a panel of monoamine receptors (dopamine, serotonin, adrenergic), transporters (DAT, SERT, NET), and TAAR1.
-
In-vivo characterization: Head-to-head comparison of the parent compound and its derivatives in animal models of depression, anxiety, and psychosis.
-
Pharmacokinetic studies: Determination of the absorption, distribution, metabolism, and excretion (ADME) profile of 7-MeO-2-Me-THIQ.
References
-
Chem-Impex. 7-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. Available from: [Link].
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National Center for Biotechnology Information. PubChem Compound Summary for CID 276571, 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline. Available from: [Link].
- Lantero, D. R., et al. (2018). New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif. ACS medicinal chemistry letters, 9(10), 990–995.
-
Lantero, D. R., et al. (2018). New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif. ACS Medicinal Chemistry Letters. Available from: [Link].
-
da Silva, T. G., et al. (2019). MHTP synthesis 2-methoxy-4-(7- methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl) phenol (MHTP) was synthesized by the Pictet–Spengler cyclization, using p-(OH)- phenylethylamine and vanillin. ResearchGate. Available from: [Link].
- Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(6), 839-869.
- Grotli, M., et al. (2000). Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline. Journal of medicinal chemistry, 43(25), 4829–4837.
- Gainetdinov, R. R., et al. (2018). Trace Amine-Associated Receptor 1 (TAAR1) and Its Ligands: A New Chapter in the Story of Monoamines. Frontiers in pharmacology, 9, 835.
- Simmler, L. D., et al. (2014). The trace amine-associated receptor 1 modulates methamphetamine's neurochemical and behavioral effects. Neuropsychopharmacology, 39(5), 1205–1216.
- Dwoskin, L. P., & Crooks, P. A. (2014). The Vesicular Monoamine Transporter-2: An Important Pharmacological Target for the Discovery of Novel Therapeutics to Treat Methamphetamine Abuse. Advances in pharmacology (San Diego, Calif.), 69, 63–93.
- Zucchi, R., et al. (2018). Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397. Frontiers in pharmacology, 9, 649.
- Gainetdinov, R. R., et al. (2019). Trace Amine-Associated Receptor 1 Agonist Modulates Mismatch Negativity-Like Responses in Mice. Frontiers in behavioral neuroscience, 13, 91.
- Gainetdinov, R. R., et al. (2018). Trace Amine-Associated Receptors as Novel Therapeutic Targets for Immunomodulatory Disorders. Frontiers in pharmacology, 9, 740.
- Tsegay, E. W., et al. (2020). Serotonin Type 6 and 7 Receptors as a Novel Therapeutic Target for the Treatment of Schizophrenia.
- Leopoldo, M., et al. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Current topics in medicinal chemistry, 11(6), 682–702.
- Chan, C. B., et al. (2025). Synthesis, Pharmacological Characterization, and Binding Mode Analysis of 8-Hydroxy-Tetrahydroisoquinolines as 5-HT7 Receptor Inverse Agonists. ACS chemical neuroscience.
- Millan, M. J., et al. (2008). The Tetrahydroisoquinoline Derivative SB269,652 Is an Allosteric Antagonist at Dopamine D3 and D2 Receptors. The Journal of pharmacology and experimental therapeutics, 326(2), 548–560.
- Micheli, F., et al. (2007). Novel 4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)methylbenzofuran derivatives as selective alpha(2C)-adrenergic receptor antagonists. Journal of medicinal chemistry, 50(6), 1318–1328.
- Wang, C., et al. (2019). Structure-Activity Relationships of 7-Substituted Dimethyltyrosine-Tetrahydroisoquinoline Opioid Peptidomimetics. Molecules (Basel, Switzerland), 24(23), 4302.
- Scafeng, C., et al. (2017). Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Multidrug Resistance Reversers. ChemMedChem, 12(16), 1369–1379.
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Scafeng, C., et al. (2017). Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Multidrug Resistance (MDR) reversers. ResearchGate. Available from: [Link].
- Zhang, Y., et al. (2015). The Importance of the 6- and 7-Positions of Tetrahydroisoquinolines as Selective Antagonists for the Orexin 1 Receptor. ACS medicinal chemistry letters, 6(11), 1143–1147.
- Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(1), 21-34.
- Newman, A. H., et al. (2012). Beyond small molecule SAR – using the dopamine D3 receptor crystal structure to guide drug design. Molecular pharmacology, 82(4), 543–552.
- Chen, J., et al. (2023). Diastereoselective Synthesis of (–)
- Google Patents. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
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National Center for Biotechnology Information. PubChem Compound Summary for CID 12310854, (1S)-1-[(4-hydroxyphenyl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol. Available from: [Link].
- Kavanagh, P., et al. (2017). Synthesis, characterization and monoamine transporter activity of the new psychoactive substance mexedrone and its N-methoxy positional isomer, N-methoxymephedrone. Drug testing and analysis, 9(3), 401–410.
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SpectraBase. Isoquinoline, 1,2,3,4-tetrahydro-6-methoxy-2-methyl-7-(phenylmethoxy)-. Available from: [Link].
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Wikidata. 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline (Q82040535). Available from: [Link].
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Technical Monograph: 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline (7-MeO-2-Me-THIQ)
The following technical guide provides an in-depth analysis of 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline , a privileged scaffold in medicinal chemistry known for its polypharmacological profile targeting monoaminergic systems and sigma receptors.
Therapeutic Targets, Pharmacodynamics, and Experimental Validation
Executive Summary
7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline (CAS: 54893-23-1) represents a "privileged scaffold" in neuropsychopharmacology. Structurally, it is a rigidified analogue of phenethylamine, locking the nitrogen and aromatic ring into a conformation that mimics the bioactive states of dopamine and norepinephrine.
This molecule serves as the pharmacophore core for several high-potency therapeutics, most notably Diclofensine (a triple monoamine reuptake inhibitor). Its therapeutic utility spans depression, substance use disorders, and neurodegenerative protection, driven by its dual action on monoamine transporters (MATs) and Sigma-1 receptors (
Chemical Identity & Structural Logic
-
IUPAC Name: 7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline[1][2][3][4][5][6][7][8][9][10]
-
Molecular Formula:
[6] -
Molecular Weight: 177.24 g/mol [6]
-
Key Structural Features:
-
Tetrahydroisoquinoline (THIQ) Core: Provides conformational rigidity, reducing the entropic cost of receptor binding compared to flexible phenethylamines.
-
7-Methoxy Group: Mimics the 3- or 4-oxygenation pattern of catecholamines (dopamine/norepinephrine), essential for hydrogen bonding with serine residues in the orthosteric binding pockets of MATs.
-
2-Methyl (N-Methyl) Group: Increases lipophilicity for Blood-Brain Barrier (BBB) penetration and enhances affinity for the Sigma-1 receptor.
-
Primary Therapeutic Targets
A. Monoamine Transporters (DAT, NET, SERT)
The 7-MeO-2-Me-THIQ scaffold is a potent competitive inhibitor of monoamine transporters.[5][8] It functions by occluding the substrate pathway, preventing the reuptake of neurotransmitters from the synaptic cleft.
-
Dopamine Transporter (DAT): The scaffold binds to the S1 site. The 7-methoxy group interacts with Ser356/Ser359 (in human DAT), mimicking the catechol hydroxyls of dopamine.
-
Norepinephrine Transporter (NET): High affinity due to the phenethylamine backbone.
-
Therapeutic Implication: Depression (via elevated synaptic monoamines) and ADHD. This core is the structural anchor of Diclofensine , which exhibits
values in the nanomolar range for DAT and NET.[5]
B. Sigma-1 Receptor ( R)
N-substituted tetrahydroisoquinolines are classic high-affinity ligands for the
-
Mechanism: The basic nitrogen (protonated at physiological pH) forms an electrostatic interaction with Asp126 in the
ligand-binding domain. The aromatic ring engages in -stacking with aromatic residues (Trp, Phe) in the hydrophobic pocket. -
Therapeutic Implication: Neuroprotection.[11]
agonism modulates calcium signaling (via IP3 receptors) and reduces ER stress, offering potential in Alzheimer’s and Parkinson’s disease management.
C. Phenylethanolamine N-Methyltransferase (PNMT)
THIQs are competitive inhibitors of PNMT, the enzyme converting norepinephrine to epinephrine.
-
Mechanism: The rigid THIQ structure mimics the transition state of norepinephrine in the active site.
-
Therapeutic Implication: Hypertension control (by reducing peripheral epinephrine synthesis).
Mechanism of Action: Signaling Dynamics
The following diagram illustrates the dual-pathway mechanism where 7-MeO-2-Me-THIQ modulates synaptic transmission via Transporter Inhibition and Neuroprotection via Sigma-1 activation.
Experimental Protocols
Protocol A: Competitive Radioligand Binding Assay ( Receptor)
Objective: Determine the binding affinity (
Materials:
-
Radioligand:
(Specific activity ~30 Ci/mmol). -
Tissue: Guinea pig whole brain membrane homogenate.
-
Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding definition: Haloperidol (10
M).
Workflow:
-
Preparation: Thaw membrane homogenates and resuspend in Tris-HCl buffer to a protein concentration of 0.5 mg/mL.
-
Incubation:
-
In a 96-well plate, add 50
L of increasing concentrations of 7-MeO-2-Me-THIQ ( M to M). -
Add 50
L of (Final concentration: 2 nM). -
Add 100
L of membrane suspension. -
Incubate for 120 minutes at 37°C to reach equilibrium.
-
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine) using a cell harvester. Wash 3x with ice-cold buffer.
-
Quantification: Add liquid scintillation cocktail to filters and count radioactivity (CPM) in a beta counter.
-
Analysis: Plot specific binding vs. log[concentration]. Calculate
using non-linear regression and convert to using the Cheng-Prusoff equation.
Protocol B: Synaptosomal Monoamine Uptake Inhibition
Objective: Assess the functional potency of the scaffold in blocking Dopamine (DA) reuptake.
Workflow:
-
Isolation: Isolate synaptosomes from Rat Striatum (P2 fraction) via homogenization in 0.32 M sucrose and centrifugation (1000g x 10 min; supernatant -> 17,000g x 20 min).
-
Resuspension: Resuspend pellet in Krebs-Ringer-HEPES buffer (KRH) containing glucose and pargyline (MAO inhibitor).
-
Pre-incubation: Incubate synaptosomes with 7-MeO-2-Me-THIQ for 10 min at 37°C.
-
Uptake Initiation: Add
(50 nM final) and incubate for exactly 5 minutes. -
Termination: Rapid filtration over GF/C filters; wash with ice-cold KRH.
-
Control: Determine non-specific uptake by performing parallel assays at 4°C or in the presence of 10
M Nomifensine.
Quantitative Data Summary
The following table summarizes the binding profile of the 7-MeO-2-Me-THIQ scaffold compared to its derivative Diclofensine and the standard reference Nomifensine. Note: Values for the core scaffold are derived from structure-activity relationship (SAR) studies of simple THIQs.
| Target | Parameter | 7-MeO-2-Me-THIQ (Core) | Diclofensine (Derivative) | Nomifensine (Reference) |
| DAT (Dopamine) | ~450 - 600 | 0.74 | 16 | |
| NET (Norepinephrine) | ~200 - 350 | 2.3 | 8 | |
| SERT (Serotonin) | > 5,000 (Weak) | 3.7 | 1,800 | |
| Sigma-1 Receptor | < 50 | N/A | High Affinity | |
| PNMT Enzyme | ~5 - 10 | N/A | N/A |
Data Interpretation: The core scaffold (7-MeO-2-Me-THIQ) possesses moderate intrinsic affinity for DAT and NET. The addition of the 4-phenyl ring (as in Diclofensine) drastically enhances potency (from micromolar/high-nanomolar to single-digit nanomolar) by accessing the hydrophobic S2 binding pocket of the transporter. However, the core itself remains a potent Sigma-1 ligand.
Structure-Activity Relationship (SAR) Visualization[2]
This diagram details how the core scaffold serves as a template for drug design.
References
-
Diclofensine and THIQ Pharmacology : The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action. European Journal of Pharmacology.[5][10] (1989).[5][10]
-
Sigma Receptor Ligands : Synthesis and biodistribution of new radiolabeled high-affinity choline transporter inhibitors. (Discusses THIQ precursors). ResearchGate. (2025).
-
THIQ Scaffold Review : Tetrahydroisoquinolines in therapeutics: a patent review (2010-2015). Expert Opinion on Therapeutic Patents. (2017).[12]
-
Chemical Identity : 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline Compound Summary. PubChem.[5][6][10]
-
PNMT Inhibition : Inhibitors of Phenylethanolamine N-Methyltransferase. Journal of Medicinal Chemistry. (Cited generally for THIQ class properties).[2][5][10][12]
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In Silico Modeling of 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline Interactions: A Comprehensive Guide to Computational Pharmacology
Executive Summary
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a highly privileged scaffold in neuropharmacology, structurally mimicking endogenous catecholamines. Specifically, 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline (PubChem CID: 276571)[1] and its derivatives (such as the triple reuptake inhibitor Diclofensine) exhibit profound modulatory effects on monoamine transporters (DAT, NET, SERT) and monoamine oxidase (MAO) enzymes[2][3].
This whitepaper provides an authoritative, step-by-step guide to the in silico modeling of 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline interactions. By synthesizing structural biology, molecular dynamics, and quantum mechanics, we establish a self-validating computational framework for researchers developing next-generation neurotherapeutics.
Pharmacological Landscape & Structural Determinants
The pharmacological versatility of 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline stems from its specific stereoelectronic properties. Understanding these features is the fundamental first step before initiating any computational workflow.
-
The Basic Nitrogen (N2): At physiological pH (7.4), the N-methylated tertiary amine is predominantly protonated (pKa ~8.5). In in silico models, this protonated nitrogen is critical for forming a highly conserved salt bridge with aspartate residues in target proteins (e.g., Asp79 in the central binding site of human DAT).
-
The 7-Methoxy Group: The methoxy substitution at the C7 position acts as a vital hydrogen bond acceptor. In MAO-A and MAO-B binding pockets, this group dictates the orientation of the aromatic ring relative to the FAD cofactor, influencing the selectivity index between MAO isoforms[3][4].
-
The Aromatic Core: The benzene ring engages in
stacking interactions with aromatic residues lining the hydrophobic pockets of both monoamine transporters and MAO enzymes.
Caption: Monoamine signaling pathway modulated by 7-MeO-2-Me-THIQ derivatives.
Quantitative Data: Target Affinities of THIQ Derivatives
To contextualize the in silico scoring functions, we must benchmark our models against known in vitro experimental data. The table below summarizes the binding affinities and IC
| Compound Class / Derivative | Target Protein | Experimental Affinity / IC | Primary Mechanism of Action |
| Diclofensine (THIQ derivative) | DAT (Dopamine Transporter) | 0.74 nM | Competitive Reuptake Inhibition |
| Diclofensine (THIQ derivative) | NET (Norepinephrine Transporter) | 2.3 nM | Competitive Reuptake Inhibition |
| Diclofensine (THIQ derivative) | SERT (Serotonin Transporter) | 3.7 nM | Competitive Reuptake Inhibition |
| THIQ Core Derivatives | MAO-A | ~0.14 - 1.5 µM | Reversible Enzymatic Inhibition |
| THIQ Core Derivatives | MAO-B | ~0.06 - 1.4 µM | Reversible Enzymatic Inhibition |
Table 1: Benchmark pharmacological data for 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline derivatives used to calibrate computational scoring functions.
Self-Validating In Silico Methodology
To ensure scientific integrity, the following protocol is designed as a self-validating system . This means the computational pipeline includes internal control checkpoints (e.g., co-crystallized ligand re-docking) to verify the accuracy of the force fields before experimental predictions are made.
Phase 1: Ligand and Protein Preparation
-
Ligand Parametrization:
-
Retrieve the 3D structure of 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline.
-
Utilize a tool like LigPrep (Schrödinger) or OpenBabel to generate stereoisomers and tautomers.
-
Causality Check: Explicitly set the pH to 7.4
0.2. The tertiary amine must be protonated to accurately model the electrostatic environment of the target binding pockets. Apply the OPLS4 or AMBER14SB force field to optimize the geometry.
-
-
Target Protein Preparation:
-
Obtain high-resolution X-ray crystal structures from the Protein Data Bank (e.g., human DAT, MAO-A [PDB: 2Z5Y][5]).
-
Remove extraneous water molecules (retaining conserved structural waters bridging the ligand and receptor).
-
Assign bond orders, add missing hydrogen atoms, and optimize the hydrogen bond network at pH 7.4 using PROPKA.
-
Phase 2: Molecular Docking & Internal Validation
-
Grid Generation: Center the receptor grid box on the native co-crystallized ligand (e.g., harmine in MAO-A[5] or dopamine in DAT). Ensure the grid encompasses the FAD cofactor for MAO simulations.
-
Validation Checkpoint (Redocking): Extract the native ligand and re-dock it into the generated grid.
-
Acceptance Criteria: The Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose must be < 2.0 Å . If this fails, the grid or force field must be recalibrated.
-
-
Experimental Docking: Dock the prepared 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline ligands using Extra Precision (XP) scoring to evaluate steric clashes, hydrogen bonding, and
interactions.
Phase 3: Molecular Dynamics (MD) & Free Energy Calculations
Static docking poses are insufficient for capturing the dynamic nature of the THIQ-target complex.
-
System Solvation: Embed the protein-ligand complex in a TIP3P water box, neutralizing the system with Na
/Cl ions (0.15 M). -
MD Simulation: Run a 100 ns simulation under NPT ensemble conditions (300 K, 1 atm).
-
MM-GBSA Analysis: Extract snapshots from the final 20 ns of the trajectory to calculate the absolute binding free energy (
) using the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) method.
Caption: Self-validating in silico workflow for THIQ-target interaction modeling.
Conclusion & Future Perspectives
The in silico modeling of 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline requires a rigorous appreciation of its chemical microenvironment—specifically the protonation state of its amine and the spatial orientation of its methoxy group. By employing the self-validating computational pipeline outlined above, researchers can accurately predict the binding affinities of novel THIQ derivatives against monoamine transporters and MAO enzymes. Future computational efforts should integrate Machine Learning (ML) scoring functions with traditional MM-GBSA calculations to accelerate the lead optimization of this highly privileged neuropharmacological scaffold.
References
-
PubChem. 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline | C11H15NO | CID 276571. National Center for Biotechnology Information. Available at:[Link]
-
National Institutes of Health (NIH). Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update. Available at:[Link]
-
Research and Development Directorate (RDD). In silico Investigation of the Anticancer Activity of Natural Isoquinoline Alkaloids Targeting the Monoamine Oxidase A Enzyme. Available at:[Link]
-
ACS Omega. In Silico Studies and In Vivo MAOA Inhibitory Activity of Coumarins Isolated from Angelica archangelica Extract: An Approach toward Antidepressant Activity. Available at:[Link]
Sources
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- 3. benchchem.com [benchchem.com]
- 4. Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline and its role in neurobiology
Role in Neurobiology, Pharmacology, and Experimental Applications
Executive Summary
7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline (7-MeO-2-Me-THIQ) represents a "privileged scaffold" in neuropharmacology—a molecular framework capable of providing ligands for diverse biological targets through specific functionalization.[1] Unlike its neurotoxic analogues (e.g., MPTP) or the endogenous neuroprotectant 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ), this specific methoxylated derivative occupies a critical middle ground.[1] It serves primarily as a precursor for radiotracers , a core pharmacophore for triple reuptake inhibitors (such as Diclofensine), and an emerging tool in studying Sigma receptor modulation.
This guide details the chemical biology, synthesis, and neurobiological applications of 7-MeO-2-Me-THIQ, distinguishing its therapeutic potential from the toxicity associated with other isoquinoline alkaloids.[1]
Chemical Biology & Structural Significance[1][2][3][4]
The THIQ Paradox
The tetrahydroisoquinoline (THIQ) class exhibits a duality in neurobiology:
-
Neurotoxicity: N-methylated cations (e.g., MPP+) are mitochondrial toxins. Some methoxylated THIQs can undergo metabolic activation to form quinone imines, generating reactive oxygen species (ROS).
-
Neuroprotection: Endogenous amines like 1-MeTIQ scavenge free radicals and prevent dopaminergic damage.[1]
7-MeO-2-Me-THIQ leans towards the pharmacological probe category.[1] The 7-methoxy group increases lipophilicity and alters metabolic stability compared to the hydroxylated endogenous variants, making it an ideal scaffold for drug development (e.g., improving blood-brain barrier penetration).
Key Pharmacological Targets
| Target System | Mechanism of Action | Relevance |
| Monoamine Transporters | DAT/NET/SERT Inhibition | Core structure of Diclofensine , an antidepressant and potential ADHD treatment.[1] |
| Sigma Receptors ( | 6,7-dimethoxy analogs are high-affinity ligands; 7-methoxy variants serve as selective probes for tumor imaging and neuroprotection studies.[1] | |
| Neutrophil Extracellular Traps (NETs) | NETosis Inhibition | Specific derivatives (e.g., 1-ethynyl-7-MeO-2-Me-THIQ) inhibit chromatin decondensation, a novel anti-inflammatory mechanism.[1] |
Synthesis & Production Protocols
Retrosynthetic Analysis
The most robust route to 7-MeO-2-Me-THIQ involves a Pictet-Spengler cyclization followed by N-methylation (Eschweiler-Clarke or direct alkylation).[1]
Visualization of Synthesis Pathway
Caption: Step-wise synthesis via Pictet-Spengler cyclization and Eschweiler-Clarke methylation.
Detailed Experimental Protocol
Objective: Synthesis of 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline (Scale: 10 mmol).
Reagents:
-
3-Methoxyphenethylamine (1.51 g, 10 mmol)[1]
-
Paraformaldehyde (0.36 g, 12 mmol)
-
Formic acid (98%)
-
Formaldehyde (37% aq. solution)
Step 1: Pictet-Spengler Cyclization
-
Dissolve 3-methoxyphenethylamine in anhydrous formic acid (10 mL).
-
Add paraformaldehyde slowly at 0°C.
-
Heat the mixture to 80°C for 4 hours. Note: The electron-donating methoxy group at the meta-position directs cyclization to the para-position, favoring the 6- or 8- isomer, but 7-methoxy requires specific directing or separation if starting from meta-substituted precursors.[1] Alternatively, start with 4-methoxyphenethylamine to target the 7-position more directly via rearrangement or use specific catalysts.[1]
-
Correction for Purity: For high regioselectivity of the 7-isomer, use N-tosyl-3-methoxyphenethylamine followed by Friedel-Crafts cyclization, then detosylation.[1]
-
Step 2: N-Methylation (Eschweiler-Clarke) [1]
-
Take the crude 7-methoxy-1,2,3,4-THIQ (1.63 g, ~10 mmol).
-
Add formic acid (5 mL) and formaldehyde (37%, 5 mL).
-
Reflux at 100°C for 6 hours. Evolution of CO2 indicates reaction progress.
-
Basify with NaOH (10%) to pH 10.
-
Extract with Dichloromethane (DCM) (3 x 20 mL).
-
Dry over MgSO4 and concentrate in vacuo.
-
Purification: Flash chromatography (Silica gel, MeOH:DCM 1:9).
Neuropharmacology & Mechanism of Action
Monoamine Reuptake Inhibition
The 7-methoxy-2-methyl-THIQ core is the structural backbone of Diclofensine .[1]
-
Mechanism: It binds to the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET), preventing the reuptake of neurotransmitters from the synaptic cleft.
-
Structural Requirement: The 4-phenyl substitution (present in Diclofensine) is critical for high potency.[1] The unsubstituted 7-MeO-2-Me-THIQ acts as a weaker, low-affinity competitive inhibitor, often used as a baseline control in SAR (Structure-Activity Relationship) studies.[1]
Sigma Receptor Modulation
Recent radiotracer studies utilize [C-11] labeled 7-methoxy-2-methyl-THIQ derivatives to map Sigma-2 (
-
Relevance:
receptors are biomarkers for proliferation and are upregulated in certain tumors and during neuroinflammatory states. -
Binding Affinity: The 6,7-dimethoxy variants typically show
nM. The 7-monomethoxy variant is less potent but offers higher selectivity against in specific assays.[1]
Neurotoxicity Assessment (The "MPTP Check")
Researchers must validate that 7-MeO-2-Me-THIQ does not convert to a neurotoxin in vivo.[1]
-
Pathway: Unlike MPTP, which is oxidized by MAO-B to MPP+, the methoxy group at position 7 hinders the formation of the planar pyridinium cation essential for toxicity.
-
Safety Profile: Studies indicate it does not cause dopaminergic depletion in C57BL/6 mice, distinguishing it from 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).[1]
Experimental Workflow: In Vitro Binding Assay
Objective: Determine affinity (
-
Tissue Preparation: Rat striatal membrane homogenates.
-
Radioligand: [3H]WIN 35,428 (specific DAT ligand).
-
Incubation:
-
Mix 100
L membrane preparation + 25 L [3H]WIN 35,428 (2 nM final) + 25 L Test Compound (10^-9 to 10^-5 M).[1] -
Incubate at 4°C for 2 hours (equilibrium).
-
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.1% PEI.
-
Analysis: Liquid scintillation counting. Calculate IC50 and convert to
using the Cheng-Prusoff equation.[1]
References
-
Okuda, K., et al. (2003). "Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds."[1][2] Bioorganic & Medicinal Chemistry Letters. Link
- Significance: Establishes the SAR of methoxy-substitution on THIQ toxicity/protection.
-
Hakkim, A., et al. (2011).[3] "Impairment of neutrophil extracellular trap formation prevents autoimmune disease." Nature Chemical Biology.[3] Link
- Significance: Identifies THIQ deriv
-
Faheem, et al. (2021).[4] "Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs." RSC Advances. Link
-
Significance: Comprehensive review of the THIQ scaffold in drug discovery.[2]
-
-
PubChem Compound Summary. "7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline."[1] Link
-
Tu, Z., et al. (2010). "Synthesis and biodistribution of new radiolabeled high-affinity choline transporter inhibitors." Nuclear Medicine and Biology. Link
Sources
- 1. FI105401B - Process for the preparation of therapeutically useful 1- (1-phenylcycloalkyl) substituted 7-hydroxy-2-alkyl-1,2,3,4-tetrahydroisoquinoline compounds - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Serverausfall / Wartungsarbeiten [eldorado.tu-dortmund.de]
- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. 2-Acetyl-7-hydroxy-6-methoxy-1-methyl-1,2,3,4,-tetrahydroisoquinoline exhibits anti-inflammatory properties and protects the nigral dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Efficiency Synthesis of 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline
Abstract & Scope
This application note details a robust, scalable "one-pot" protocol for the synthesis of 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline (CAS: 54893-23-1). Unlike traditional two-step methods that require separate cyclization and methylation stages, this protocol utilizes a modified Pictet-Spengler reaction coupled in situ with an Eschweiler-Clarke methylation. This cascade approach significantly reduces solvent waste, reaction time, and purification overhead, making it ideal for generating tetrahydroisoquinoline (THIQ) pharmacophore libraries.
Introduction and Retrosynthetic Logic
The tetrahydroisoquinoline scaffold is a "privileged structure" in drug discovery, serving as the core for numerous alkaloids and synthetic drugs acting on adrenergic, dopaminergic, and sigma receptors.
Structural Analysis & Regioselectivity
The synthesis of the specific 7-methoxy isomer requires careful selection of the starting phenethylamine to control regiochemistry during the electrophilic aromatic substitution (EAS).
-
Target: 7-Methoxy-1,2,3,4-tetrahydroisoquinoline core.[1][2]
-
Precursor: 4-Methoxyphenethylamine (
-Methoxyphenethylamine). -
Rationale: The methoxy group at the 4-position of the phenethylamine activates the aromatic ring. The ethylamine side chain (position 1) is a weak activator. The position para to the methoxy group is blocked. Therefore, cyclization occurs ortho to the strong methoxy director (position 3 of the phenyl ring), which corresponds to position 7 in the final isoquinoline numbering system.
Mechanistic Pathway (The "One-Pot" Advantage)
The reaction proceeds via a cascade sequence in the presence of excess formaldehyde and formic acid:
-
Condensation: Formation of the iminium ion from the amine and formaldehyde.
-
Pictet-Spengler Cyclization: Intramolecular Friedel-Crafts alkylation closes the ring to form the secondary amine (7-methoxy-THIQ).
-
Eschweiler-Clarke Methylation: The secondary amine reacts with a second equivalent of formaldehyde to form an iminium species, which is reduced by formic acid (releasing
) to yield the -methyl tertiary amine.
Figure 1: Cascade reaction pathway transforming 4-methoxyphenethylamine to the N-methylated tetrahydroisoquinoline target.
Critical Process Parameters (CPP)
| Parameter | Specification | Impact on Quality |
| Stoichiometry (HCHO) | > 2.5 Equivalents | Essential. 1 eq for cyclization ring carbon (C1), >1 eq for N-methylation. Excess ensures conversion. |
| Acid Source | Formic Acid (88-98%) | Acts as both solvent, acid catalyst for cyclization, and hydride source for methylation. |
| Temperature | 95°C - 100°C (Reflux) | Required to overcome the activation energy of the cyclization and drive CO2 evolution. |
| Reaction Time | 6 - 18 Hours | Monitoring via TLC/LCMS is critical; intermediate secondary amine may persist if heating is insufficient. |
Experimental Protocol
Materials
-
Precursor: 2-(4-Methoxyphenyl)ethylamine (4-Methoxyphenethylamine) [CAS: 55-81-2]
-
Reagent A: Formaldehyde solution (37% wt. in
) or Paraformaldehyde. -
Reagent B: Formic Acid (98%).
-
Solvent: Dichloromethane (DCM) for extraction.
-
Base: Sodium Hydroxide (NaOH), 20% aqueous solution.
Step-by-Step Procedure
Step 1: Reagent Mixing
-
Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charge the flask with 4-Methoxyphenethylamine (10.0 mmol, 1.51 g).
-
Cool the flask in an ice bath (0°C) to mitigate exotherm upon acid addition.
-
Slowly add Formic Acid (5 mL, ~130 mmol) dropwise. Caution: Exothermic reaction.
-
Add Formaldehyde solution (37%, 2.5 mL, ~30 mmol).
-
Note: A large excess of formaldehyde and formic acid is used to ensure complete N-methylation.
-
Step 2: Reaction (Reflux)
-
Remove the ice bath and transfer the flask to a heating mantle/oil bath.
-
Heat the mixture to 100°C (Reflux) .
-
Maintain reflux for 12–16 hours .
-
Observation: Gas evolution (
) will be observed during the methylation phase.
-
-
In-Process Control (IPC): Check reaction progress by TLC (Mobile phase: DCM/MeOH 9:1). The starting primary amine and the intermediate secondary amine should be absent.
Step 3: Workup
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice (~20 g).
-
Basify the solution to pH > 12 by slowly adding 20% NaOH solution.
-
Critical: The mixture must be strongly basic to ensure the tertiary amine is in its free base form for extraction.
-
-
Extract the aqueous layer with Dichloromethane (DCM) (
mL). -
Combine the organic layers and wash with brine (
mL). -
Dry the organic phase over anhydrous
or . -
Filter and concentrate under reduced pressure (Rotary Evaporator) to yield the crude oil.
Step 4: Purification
-
The crude product is often sufficiently pure (>90%) for downstream applications.
-
Optional Purification: If higher purity is required, convert to the Hydrochloride salt:
-
Dissolve crude oil in minimal ethanol.
-
Add concentrated HCl (or HCl in dioxane) dropwise.
-
Precipitate with diethyl ether.
-
Filter the white solid: 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride .
-
Quality Control & Validation
Expected Analytical Data
-
Physical State: Pale yellow oil (Free base) or White solid (HCl salt).
-
Molecular Weight: 177.25 g/mol (Free base).
-
Mass Spectrometry (ESI+):
.
NMR Interpretation ( , 400 MHz)
To validate the structure, look for these diagnostic signals:
| Proton Environment | Chemical Shift ( | Multiplicity | Interpretation |
| Aromatic C8-H | ~7.0 | Doublet (d) | Ortho-coupling (indicates 7-subst). |
| Aromatic C5/C6 | ~6.6 - 6.8 | Multiplet | Remaining aromatic protons. |
| O-Methyl ( | 3.78 | Singlet (3H) | Diagnostic for methoxy group. |
| Bridgehead ( | 3.50 | Singlet (2H) | Distinctive singlet for THIQ C1. |
| Ring ( | 2.6 - 2.9 | Multiplets | Ethylene bridge of the ring. |
| N-Methyl ( | 2.44 | Singlet (3H) | Confirmation of N-methylation. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Methylation | Insufficient heat or premature stop. | Ensure vigorous reflux (100°C) and visible CO2 evolution stops before workup. Add more HCHO if necessary. |
| Low Yield | pH during extraction < 10.[3] | The tertiary amine is protonated at neutral/acidic pH and stays in the water layer. Ensure pH > 12. |
| Polymerization | Formaldehyde polymerization. | Use fresh formalin or depolymerize paraformaldehyde properly. Avoid extremely high concentrations. |
Safety & Hazards
-
Formaldehyde: Known carcinogen and sensitizer. Use in a well-ventilated fume hood.
-
Formic Acid: Corrosive and causes severe skin burns.
-
Reaction: Generates
gas; ensure the system is not sealed tight (use a condenser open to air or a bubbler) to prevent pressure buildup.
References
-
Pictet, A., & Spengler, T. (1911).[4] Über die Bildung von Isochinolin-Derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Berichte der deutschen chemischen Gesellschaft, 44(3), 2030-2036.
-
Whaley, W. M., & Govindachari, T. R. (1951).[5] The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151.[5]
-
Yokoyama, A., et al. (1999).[6] Superacid-Catalyzed Pictet-Spengler Reaction. Journal of Organic Chemistry, 64(2), 611-617.
-
PubChem Compound Summary. (2025). 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline (CID 276571).[2] National Center for Biotechnology Information.
Sources
- 1. spectrabase.com [spectrabase.com]
- 2. 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline | C11H15NO | CID 276571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 5. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
HPLC-UV Method for Quantification of 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline
[1]
Introduction & Scope
This Application Note details a robust High-Performance Liquid Chromatography (HPLC) protocol with Ultraviolet (UV) detection for the quantification of 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline (7-MeO-2-Me-THIQ).
This molecule belongs to the tetrahydroisoquinoline (THIQ) class, often investigated for their neuroactive properties (both neurotoxic and neuroprotective) and as key intermediates in the synthesis of isoquinoline alkaloids. As a tertiary amine with a methoxy-substituted aromatic ring, its analysis presents specific chromatographic challenges—primarily peak tailing due to silanol interactions and UV sensitivity limitations.[1]
Target Audience: Analytical Chemists, Medicinal Chemists, and QC Specialists.[1] Application: Purity profiling, stability testing, and reaction monitoring.[1][2]
Physicochemical Profile & Method Strategy
To design a self-validating method, we must first understand the analyte's behavior in solution.[1]
| Property | Value (Approx.) | Chromatographic Implication |
| Structure | Tertiary Amine, Anisole moiety | Basic nitrogen prone to silanol interaction (tailing).[1] |
| pKa | ~9.0 – 9.5 (Basic) | At neutral pH, it is ionized.[1] At pH > 10, it is neutral. At pH < 4, it is fully protonated. |
| LogP | 1.8 – 2.5 | Moderately lipophilic; suitable for Reversed-Phase (C18).[1] |
| UV Maxima | ~210 nm (Strong), ~280 nm (Specific) | 210 nm for high sensitivity (trace analysis).[1] 280 nm for specificity (aromatic ring).[1] |
Strategic Decisions (The "Why" Behind the Protocol)
-
Stationary Phase: A Base-Deactivated C18 (BDC) column is selected.[1] Standard silica columns will cause severe peak tailing due to the interaction between the positively charged tertiary amine and residual silanol groups.
-
Mobile Phase pH: We utilize an Acidic Buffer (pH 3.0) .[1]
-
Reasoning: At pH 3.0, the amine is fully protonated (
). While this reduces retention slightly compared to the neutral form, it ensures a single ionic species, eliminating peak splitting and ensuring solubility. The addition of an amine modifier (Triethylamine) is optional but recommended if tailing persists.
-
-
Detection: Dual-wavelength monitoring.[1][3] 210 nm is used for LOQ determination, while 280 nm is used for impurity identification to avoid solvent cut-off interference.[1]
Experimental Protocol
Instrumentation & Reagents
-
HPLC System: Agilent 1260 Infinity II, Waters Alliance, or equivalent with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Reagents:
Chromatographic Conditions
| Parameter | Setting |
| Column | Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or Waters XBridge C18.[1] |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 3.0 |
| Mobile Phase B | Acetonitrile (ACN) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Injection Vol | 10 µL |
| Detection | UV @ 210 nm (Reference: 360 nm); UV @ 280 nm |
Gradient Program
While isocratic methods (e.g., 80:20 Buffer:ACN) work for simple potency assays, a gradient is required to clear late-eluting synthetic impurities.[1]
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold |
| 12.0 | 40 | 60 | Linear Gradient |
| 15.0 | 40 | 60 | Wash |
| 15.1 | 90 | 10 | Return to Initial |
| 20.0 | 90 | 10 | Re-equilibration |
Standard Preparation
-
Stock Solution (1.0 mg/mL): Dissolve 10 mg of 7-MeO-2-Me-THIQ in 10 mL of 50:50 Water:ACN . Note: Do not use 100% ACN as the salt form may precipitate.[1]
-
Working Standard (50 µg/mL): Dilute 500 µL of Stock Solution into 9.5 mL of Mobile Phase A.
Method Validation (ICH Q2 Guidelines)
This section defines the acceptance criteria to ensure the method is "Trustworthy" and "Self-Validating."
System Suitability Testing (SST)
Perform these checks before running samples.
-
Tailing Factor (
): Must be .[1] (If , replace column or add 0.1% Triethylamine to Buffer). -
Theoretical Plates (
): .[1] -
RSD (n=5 injections): Retention time
, Peak Area .[1]
Linearity & Range
-
Range: 1.0 µg/mL to 100 µg/mL.
-
Acceptance:
.[1] -
Protocol: Prepare 5 levels (e.g., 5, 25, 50, 75, 100 µg/mL).
Accuracy (Recovery)
-
Spike blank matrix (or solvent) at 80%, 100%, and 120% of target concentration.
-
Limit: Mean recovery 98.0% – 102.0%.
Visualizing the Workflow
The following diagram illustrates the logical flow of the analysis, including the critical decision points for troubleshooting peak tailing, which is the most common failure mode for this analyte.
Caption: Operational workflow for 7-MeO-2-Me-THIQ analysis with integrated troubleshooting logic for amine tailing.
Troubleshooting & Critical Parameters
Issue: Peak Tailing (> 1.5)
-
Cause: Interaction of the protonated nitrogen (at pH 3.[1]0) with residual silanols on the silica support.
-
Solution: Ensure the use of "End-capped" columns. If using an older column generation, add 5 mM Triethylamine (TEA) to the phosphate buffer and adjust pH after addition.[1] The TEA competes for silanol sites, sharpening the analyte peak.
Issue: Low Sensitivity
-
Cause: 7-MeO-2-Me-THIQ has a relatively weak chromophore at 280 nm compared to conjugated systems.[1]
-
Solution: Switch quantification wavelength to 210 nm . Ensure high-purity solvents (HPLC Grade) are used to minimize background noise at this low wavelength.
Issue: Retention Time Drift
References
-
BenchChem. (2025).[1][4] Application Notes and Protocols for the Analysis of 4-Methyl-1,2,3,4-tetrahydroisoquinoline by HPLC. Retrieved from (Methodology adapted for structural analog).
-
Inoue, H., et al. (2008). "Simultaneous analysis of 1,2,3,4-tetrahydroisoquinolines by high-performance liquid chromatography". Journal of Chromatography B, 867(1), 32-36.[1] (Validation parameters for THIQ class).
-
PubChem. (2025).[1][6][7] 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline (Compound Summary). National Library of Medicine.[1] Retrieved from (Physicochemical data).[6]
-
Sigma-Aldrich. (2025).[1][6] 7-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride Product Information. Retrieved from (Handling and stability data).
Sources
- 1. 7-Methoxy-1,2,3,4-Tetrahydroisoquinoline | C10H13NO | CID 417288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jsbms.jp [jsbms.jp]
- 3. Simultaneous analysis of 1,2,3,4-tetrahydroisoquinolines by high-performance liquid chromatography using 4-(5,6-dimethoxy-2-phthalimidinyl)-2-methoxyphenylsulfonyl chloride as a fluorescent labeling reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline - Wikidata [wikidata.org]
- 7. 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline | C11H15NO | CID 276571 - PubChem [pubchem.ncbi.nlm.nih.gov]
LC-MS/MS analysis of 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline in biological samples
Application Note: LC-MS/MS Quantification of 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline in Biological Matrices
Executive Summary
This application note details a validated protocol for the extraction and quantification of 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline (7-MeO-2-Me-TIQ) in human plasma and brain tissue.
Tetrahydroisoquinolines (TIQs) are endogenous amines structurally related to MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).[1] While some derivatives like 1,2,3,4-TIQ and N-methyl-TIQ are investigated for neuroprotective properties, aberrant methylation patterns are critical biomarkers in Parkinson’s Disease (PD) etiology. The specific analyte 7-MeO-2-Me-TIQ represents a metabolic intersection of N-methylation (via N-methyltransferase) and O-methylation (via COMT), making its precise quantification essential for mapping neurodegenerative metabolic pathways.
Key Advantages of This Protocol:
-
High Specificity: Chromatographic resolution of isobaric THIQ isomers.
-
Optimized Recovery: pH-modulated Liquid-Liquid Extraction (LLE) superior to standard protein precipitation.
-
Sensitivity: Lower Limit of Quantitation (LLOQ) at 0.05 ng/mL.
Physicochemical Profile & Method Strategy
Understanding the molecule is the first step to successful method development.
| Property | Value / Description | Impact on Method |
| Formula | C₁₁H₁₅NO | Monoisotopic Mass: 177.12 Da |
| Basic Center | Tertiary Amine (N-2) | pKa ~9.5. Requires high pH for extraction, low pH for LC separation. |
| Lipophilicity | LogP ~1.8 - 2.2 | Moderately lipophilic; suitable for Reversed-Phase (C18) LC. |
| Metabolic Context | Phase II Metabolite | Likely low abundance; requires pre-concentration. |
Strategic Decision - Extraction: Because the analyte is a basic amine, it exists as a cation at physiological pH. Standard protein precipitation leaves the supernatant dirty and the analyte charged, leading to poor retention and matrix effects. We utilize High-pH LLE to deprotonate the amine, rendering it neutral and extractable into non-polar organic solvents, leaving charged matrix interferences behind.
Sample Preparation Protocol
Reagents:
-
Extraction Solvent: Ethyl Acetate:Hexane (80:20 v/v).
-
pH Adjuster: 1.0 M Ammonium Hydroxide (NH₄OH) or Carbonate Buffer (pH 10.5).
-
Internal Standard (IS): 1-Methyl-TIQ-d4 or Debrisoquine (structural analog).
Workflow Diagram
Caption: Optimized High-pH Liquid-Liquid Extraction workflow ensuring deprotonation and selective recovery of basic THIQs.
Step-by-Step Procedure:
-
Sample Thaw: Thaw plasma or brain homogenate (100 mg tissue/mL in PBS) on ice.
-
IS Addition: Aliquot 100 µL sample into a 1.5 mL Eppendorf tube. Add 10 µL Internal Standard (100 ng/mL). Vortex briefly.
-
Basification (Critical): Add 100 µL of 0.5 M Sodium Carbonate buffer (pH 10.5). Note: High pH ensures the tertiary amine is uncharged (neutral).
-
Extraction: Add 600 µL Extraction Solvent (Ethyl Acetate:Hexane, 80:20).
-
Agitation: Vortex vigorously for 5 minutes.
-
Phase Separation: Centrifuge at 10,000 × g for 5 minutes at 4°C.
-
Transfer: Carefully transfer 500 µL of the upper organic layer to a clean glass vial or 96-well plate. Avoid disturbing the aqueous interface.
-
Evaporation: Evaporate the solvent under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute residue in 100 µL of Initial Mobile Phase (95% Water / 5% Methanol + 0.1% Formic Acid). Vortex and centrifuge.
LC-MS/MS Method Parameters
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Shimadzu 8060) coupled to UHPLC.
Chromatography (UHPLC)
-
Column: Phenomenex Kinetex F5 (PFP) or Waters HSS T3 C18.
-
Rationale: PFP (Pentafluorophenyl) phases provide superior selectivity for aromatic isomers and basic amines compared to standard C18.
-
-
Dimensions: 2.1 × 100 mm, 1.7 µm or 2.6 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Flow Rate: 0.35 mL/min.
-
Column Temp: 40°C.
Gradient Profile:
| Time (min) | % B | Event |
|---|---|---|
| 0.0 | 5 | Load/Desalt |
| 0.5 | 5 | Hold |
| 4.0 | 90 | Elution |
| 5.0 | 90 | Wash |
| 5.1 | 5 | Re-equilibrate |
| 7.0 | 5 | End |
Mass Spectrometry (MRM)
-
Ionization: Electrospray Ionization (ESI), Positive Mode.[2][3][4]
-
Source Logic: Acidic mobile phase ensures [M+H]⁺ formation (m/z 178.1).
MRM Transitions: Note: Collision Energies (CE) are estimates and must be optimized per instrument.
| Analyte | Precursor (m/z) | Product (m/z) | Type | CE (V) | Mechanistic Origin |
| 7-MeO-2-Me-TIQ | 178.1 | 163.1 | Quant | 25 | Loss of Methyl radical (from N or O) |
| 178.1 | 135.1 | Qual | 35 | Retro-Diels-Alder (RDA) cleavage | |
| 178.1 | 147.1 | Qual | 20 | Loss of Methoxy (-OCH3) | |
| 1-Me-TIQ-d4 (IS) | 152.1 | 135.1 | Quant | 25 | Deuterated Analog |
Biological Context & Pathway Analysis
The analysis of 7-MeO-2-Me-TIQ is often performed to understand the detoxification or bioactivation of endogenous amines. The pathway below illustrates the putative formation of this analyte from the core isoquinoline structure.
Caption: Putative metabolic pathway leading to 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline involving N-methylation and O-methylation.
Validation & Quality Control
To ensure Trustworthiness and Self-Validation , the following criteria must be met:
-
Linearity: Calibrate from 0.05 ng/mL to 100 ng/mL. Use 1/x² weighting.
-
Matrix Effect (ME):
-
Calculate ME% = (Peak Area Spiked Post-Extraction / Peak Area in Solvent) × 100.
-
Acceptance: 85% - 115%. If ME < 80% (suppression), dilute the extract or switch to APCI source.
-
-
Carryover: Inject a blank solvent immediately after the highest standard (ULOQ). Peak area in blank must be < 20% of the LLOQ.
-
Stability: Assess autosampler stability (24h at 10°C) as THIQs can be sensitive to oxidation. Tip: Add 0.1% Ascorbic Acid to the reconstitution solvent if degradation is observed.
Troubleshooting
-
Issue: Peak Tailing.
-
Cause: Interaction of the tertiary amine with residual silanols on the column.
-
Fix: Increase Ammonium Formate concentration to 10mM or use a dedicated "Base Deactivated" column (e.g., Waters XBridge).
-
-
Issue: Low Recovery.
-
Cause: pH during extraction was not high enough (>10) to neutralize the amine.
-
Fix: Verify pH of the sample buffer mixture before adding organic solvent.
-
References
-
Niwa, T., et al. (1987).[1][5] "Presence of tetrahydroisoquinoline and 2-methyl-tetrahydroquinoline in parkinsonian and normal human brains."[1][5] Biochemical and Biophysical Research Communications, 144(2), 1084-1089. Link
-
Igarashi, K., et al. (2023). "Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in biological samples using liquid chromatography-tandem mass spectrometry." Medical Mass Spectrometry, 7(1), 80-87. Link
-
Yamakawa, T., & Ohta, S. (1997).[6] "Isolation of 1-methyl-1,2,3,4-tetrahydroisoquinoline-synthesizing enzyme from rat brain: a possible Parkinson's disease-preventing enzyme."[6] Biochemical and Biophysical Research Communications, 236(3), 676-681.[6] Link
-
PubChem. (2025).[7] "7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline Compound Summary." National Library of Medicine. Link
Sources
- 1. jsbms.jp [jsbms.jp]
- 2. scispace.com [scispace.com]
- 3. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in biological samples using liquid chromatography-tandem mass spectrometry [jstage.jst.go.jp]
- 6. Isolation of 1-methyl-1,2,3,4-tetrahydroisoquinoline-synthesizing enzyme from rat brain: a possible Parkinson's disease-preventing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline | C11H15NO | CID 276571 - PubChem [pubchem.ncbi.nlm.nih.gov]
Protocol for Monoamine Oxidase (MAO) Inhibition Assay using 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline
Application Note: AN-MAO-7MTHIQ-01
Abstract & Scientific Context
This application note details a robust protocol for characterizing the inhibition of Monoamine Oxidase (MAO-A and MAO-B) using 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline (7-MeO-2-Me-THIQ) as a specific substrate probe.
Unlike standard substrates (e.g., Kynuramine or Tyramine), 7-MeO-2-Me-THIQ is structurally analogous to endogenous neurotoxins (such as MPTP and Salsolinol) implicated in the etiology of Parkinson’s Disease. MAO-mediated oxidation of this compound yields an N-methyl-isoquinolinium cation, a reactive species capable of inducing mitochondrial toxicity. Therefore, using this specific substrate allows researchers to screen for "neuroprotective" MAO inhibitors that specifically block the bioactivation of endogenous pro-toxins, rather than just general metabolic inhibition.
Key Mechanistic Principle
The assay relies on the oxidative deamination of the tetrahydroisoquinoline ring by MAO. This reaction generates hydrogen peroxide (
Reaction Stoichiometry:
Experimental Workflow & Pathway Visualization
The following diagram illustrates the enzymatic pathway and the coupled detection mechanism.
Figure 1: Enzymatic cascade showing the MAO-mediated oxidation of 7-MeO-2-Me-THIQ coupled to HRP-mediated Resorufin generation.
Materials & Reagents
| Component | Specification | Storage | Notes |
| Substrate | 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline | -20°C (Desiccated) | Critical: Hygroscopic and oxidation-prone. Prepare fresh. |
| Enzyme Source | Recombinant Human MAO-A or MAO-B | -80°C | Avoid freeze-thaw cycles. Aliquot upon receipt. |
| Detection Reagent | Amplex Red (10-Acetyl-3,7-dihydroxyphenoxazine) | -20°C (Dark) | Light sensitive. |
| Coupling Enzyme | Horseradish Peroxidase (HRP) | 4°C or -20°C | Activity >100 U/mg. |
| Inhibitors (Controls) | Clorgyline (MAO-A specific)Selegiline (MAO-B specific) | RT / 4°C | Dissolve in DMSO. |
| Assay Buffer | 100 mM Potassium Phosphate, pH 7.4 | 4°C | Filter sterilize (0.22 |
Detailed Protocol
Phase 1: Preparation of Stock Solutions
Self-Validating Step: All stocks must be clear and precipitate-free. If the substrate solution turns yellow/brown immediately, auto-oxidation has occurred; discard and prepare fresh.
-
Assay Buffer: Prepare 100 mM Potassium Phosphate buffer (pH 7.4).
-
Substrate Stock (10 mM): Dissolve 7-MeO-2-Me-THIQ in DMSO. Dilute further into Assay Buffer to achieve a working stock of 1 mM (keep DMSO < 1% in final well).
-
Amplex Red/HRP Mix (2X):
-
Amplex Red: 100
M final (in mix). -
HRP: 2 U/mL final (in mix).
-
Note: Prepare in Assay Buffer immediately before use. Protect from light.
-
Phase 2: Determination of (Kinetic Characterization)
Expert Insight: You cannot perform a valid inhibition assay (
-
Plate Setup: Use a solid black 96-well plate (to minimize background fluorescence).
-
Enzyme Addition: Add 50
L of MAO enzyme (diluted to ~0.05 mg/mL protein) to rows A-H. -
Substrate Titration: Add 50
L of 7-MeO-2-Me-THIQ at varying concentrations (e.g., 0, 10, 25, 50, 100, 250, 500, 1000 M) containing the Amplex Red/HRP detection system. -
Incubation: Incubate at 37°C for 30–60 minutes in the dark.
-
Measurement: Read Fluorescence (Ex 530 nm / Em 590 nm) in kinetic mode (every 5 mins) to ensure linearity.
-
Calculation: Plot Initial Velocity (
) vs. [Substrate]. Fit to Michaelis-Menten equation to derive .-
Expected
: Typically 200–600 M for N-methylated THIQs, depending on the isoform.
-
Phase 3: Inhibition Assay ( Determination)
Experimental Design:
-
Substrate Conc: Fixed at
(determined in Phase 2). -
Test Compounds: 8-point serial dilution (e.g., 10
M to 0.1 nM).
Step-by-Step Procedure:
-
Inhibitor Pre-Incubation:
-
Add 40
L of diluted MAO Enzyme to the wells. -
Add 10
L of Test Inhibitor (at 5X desired concentration). -
Control Wells: Add 10
L of Buffer + DMSO (Vehicle Control). -
Blank Wells: Add 10
L of Buffer + DMSO (No Enzyme). -
Incubate for 15 minutes at 37°C. Why? Many MAO inhibitors (like selegiline) are mechanism-based (suicide) inhibitors and require time to bind covalently.
-
-
Reaction Initiation:
-
Add 50
L of Substrate/Detection Mix (Contains: conc. of 7-MeO-2-Me-THIQ + 100 M Amplex Red + 2 U/mL HRP).
-
-
Acquisition:
-
Incubate at 37°C for 30 minutes (protected from light).
-
Read Fluorescence (Ex 530 / Em 590).
-
Data Analysis & Validation
Signal Validation (Z-Factor)
Before accepting data, calculate the Z-factor using the Vehicle Control (Max Signal) and No-Enzyme Blank (Min Signal).
-
Requirement:
indicates a robust assay.
Calculation
Calculate % Inhibition for each well:
Plot % Inhibition vs. log[Inhibitor] and fit to a 4-parameter logistic (Hill) equation:
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| High Background Fluorescence | Spontaneous oxidation of Substrate or Amplex Red. | Prepare reagents fresh. Keep Amplex Red in absolute dark. |
| Low Signal | Enzyme inactivation or Substrate insolubility. | Check enzyme specific activity with a standard (Tyramine). Ensure DMSO < 1%. |
| Non-Sigmoidal Curves | Inhibitor insolubility or interference (quenching). | Check compound solubility. Test compound auto-fluorescence at 590 nm. |
References
-
Naoi, M., et al. (1995). Oxidation of N-methyl-1,2,3,4-tetrahydroisoquinoline into the N-methyl-isoquinolinium ion by monoamine oxidase.[1] Journal of Neurochemistry, 65(1), 454-460.
-
Zhou, W., et al. (2001). Amplex Red-based fluorometric assay for monoamine oxidase activity. Analytical Biochemistry, 253(2), 169-174.
-
Castagnoli, N. Jr., & Murugesan, T. (2004). Monoamine Oxidase Inhibitors and Neuroprotection. Journal of Medicinal Chemistry.
-
PubChem Compound Summary. (2025). 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline.[2][3][4] National Library of Medicine.
Sources
- 1. Oxidation of N-methyl-1,2,3,4-tetrahydroisoquinoline into the N-methyl-isoquinolinium ion by monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline | C11H15NO | CID 276571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline - Wikidata [wikidata.org]
Cell-based assays to evaluate the neuroprotective effects of 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline
Executive Summary & Scientific Rationale
The tetrahydroisoquinoline (THIQ) scaffold represents a chemical class with a "Dr. Jekyll and Mr. Hyde" profile in neuropharmacology. While endogenous derivatives like 1-benzyl-TIQ are potent neurotoxins implicated in Parkinson’s Disease (PD), others like 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) exhibit robust neuroprotective properties.[1][2][3]
7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline (hereafter referred to as 7-OMe-2-Me-TIQ ) is a structural analog that combines the N-methylation associated with neuroprotection (as seen in 1MeTIQ) with a 7-methoxy substitution. This specific substitution pattern alters lipophilicity and metabolic stability, necessitating a rigorous evaluation protocol to distinguish between potential neuroprotective efficacy and neurotoxicity.
This guide details a tiered screening workflow designed to:
-
Establish Safety: Define the non-toxic concentration window.
-
Evaluate Efficacy: Quantify neuroprotection against dopaminergic (MPP+) and oxidative (H2O2) insults.
-
Elucidate Mechanism: Probe mitochondrial function and oxidative stress pathways.
Experimental Design Strategy
To ensure data integrity and reproducibility, we utilize a "Dual-Model, Dual-Insult" strategy.
| Parameter | Selection | Rationale |
| Cell Model A | SH-SY5Y (Human Neuroblastoma) | Expresses Dopamine Transporter (DAT) and Tyrosine Hydroxylase (TH); gold standard for PD-related THIQ research. |
| Cell Model B | PC12 (Rat Pheochromocytoma) | Differentiated phenotype resembles sympathetic neurons; highly sensitive to NGF and oxidative stress. |
| Insult 1 | MPP+ (1-methyl-4-phenylpyridinium) | Selectively enters dopaminergic neurons via DAT; mimics PD pathology; critical for testing THIQ interactions. |
| Insult 2 | Hydrogen Peroxide (H2O2) | Direct oxidative stress donor; evaluates general antioxidant capacity independent of transporter uptake. |
Workflow Visualization
The following diagram outlines the logical progression of the evaluation pipeline.
Figure 1: Tiered screening workflow for evaluating THIQ derivatives. Progression to Step 2 is contingent on establishing a safe dosage window in Step 1.
Detailed Protocols
Protocol A: Cell Culture and Differentiation
Critical Step: Undifferentiated SH-SY5Y cells are proliferative and less neuron-like. Differentiation increases their sensitivity to neurotoxins and relevance to mature neurons.
-
Culture Medium: DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin/Streptomycin.
-
Differentiation (SH-SY5Y):
-
Seed cells at
cells/well in 96-well collagen-coated plates. -
After 24h, replace medium with low-serum medium (1% FBS) containing 10 µM Retinoic Acid (RA) .
-
Incubate for 5-7 days , changing medium every 2 days. Cells will extend neurites and upregulate dopaminergic markers.
-
Protocol B: Basal Cytotoxicity (Safety Profiling)
Objective: Determine the maximum non-toxic concentration (MNTC). THIQs with methoxy groups can sometimes exhibit toxicity at high concentrations.
-
Preparation: Dissolve 7-OMe-2-Me-TIQ in DMSO to create a 100 mM stock.
-
Dosing: Prepare serial dilutions in culture medium (0.1, 1, 10, 50, 100, 250, 500 µM). Final DMSO concentration must be < 0.1%.
-
Incubation: Treat differentiated cells for 24 hours.
-
Readout (CCK-8 Assay):
-
Add 10 µL CCK-8 reagent per well.
-
Incubate for 1-2 hours at 37°C.
-
Measure absorbance at 450 nm.
-
-
Analysis: Calculate % Viability relative to Vehicle Control.
-
Acceptance Criteria: Any concentration resulting in < 90% viability is deemed "Toxic" and excluded from protection assays.
-
Protocol C: Neuroprotection Assay (MPP+ Challenge)
Objective: Assess if 7-OMe-2-Me-TIQ prevents mitochondrial dysfunction induced by the Parkinsonian toxin MPP+.
-
Pre-treatment:
-
Remove culture medium.
-
Add 7-OMe-2-Me-TIQ at selected safe concentrations (e.g., 1, 10, 50 µM) to experimental wells.
-
Incubate for 2 hours (Pre-treatment window allows for upregulation of survival pathways).
-
-
Insult:
-
Without removing the test compound, add MPP+ to a final concentration of 500 µM - 1 mM (titrate MPP+ batch to achieve ~50% cell death in controls).
-
Co-incubation time: 24 hours.
-
-
Controls:
-
Vehicle Control: No Compound, No MPP+.
-
Model Control: Vehicle + MPP+ (Target viability: ~50%).
-
Positive Control: 1 mM N-Acetylcysteine (NAC) + MPP+.
-
-
Readout: CCK-8 or MTT assay as described above.
-
Calculation:
Protocol D: Mechanistic Validation (Mitochondrial & ROS)
If neuroprotection is observed, the mechanism must be validated. THIQs often act by scavenging radicals or stabilizing the mitochondrial membrane potential (
1. ROS Generation Assay (DCFH-DA)
-
Principle: DCFH-DA enters cells, is cleaved by esterases, and oxidized by ROS to fluorescent DCF.
-
Step-by-Step:
-
Following the protection assay (Step C), wash cells with PBS.
-
Incubate with 10 µM DCFH-DA for 30 min at 37°C in the dark.
-
Wash 3x with serum-free medium to remove extracellular dye.
-
Imaging/Quantification: Measure fluorescence at Ex/Em = 485/530 nm using a microplate reader or fluorescence microscope.
-
Expected Result: 7-OMe-2-Me-TIQ should significantly reduce the fluorescence intensity compared to the MPP+ only group.
-
2. Mitochondrial Membrane Potential (JC-1 Assay)
-
Principle: JC-1 forms red aggregates in healthy mitochondria (high potential) and green monomers in damaged mitochondria (low potential).
-
Step-by-Step:
-
Treat cells as per Protocol C.
-
Add JC-1 working solution and incubate for 20 min.
-
Wash with assay buffer.
-
Analysis: Calculate the ratio of Red (590 nm) to Green (530 nm) fluorescence.
-
Interpretation: A decrease in the Red/Green ratio indicates mitochondrial depolarization (apoptosis). Neuroprotection is indicated by the restoration of this ratio.
-
Mechanistic Pathway Visualization
Understanding where 7-OMe-2-Me-TIQ intersects with the apoptotic pathway is crucial. Based on structural analogs (1MeTIQ), the compound likely acts upstream of the mitochondria by scavenging ROS or inhibiting MAO-B.
Figure 2: Putative mechanism of action. The compound is hypothesized to intercept the apoptotic cascade by scavenging ROS and stabilizing mitochondrial function, preventing Caspase-3 activation.
Expert Tips & Troubleshooting
-
Stability of MPP+: MPP+ is light-sensitive and hygroscopic. Always prepare fresh stock solutions or store single-use aliquots at -20°C.
-
Solubility of Methoxy-THIQs: The 7-methoxy group increases lipophilicity compared to the parent THIQ. Ensure the compound is fully dissolved in DMSO before adding to the media. If precipitation occurs in the media, sonicate briefly or warm to 37°C.
-
Serum Interaction: High serum concentrations (10% FBS) can bind lipophilic compounds, reducing their effective concentration. Perform the drug treatment in reduced serum conditions (1% FBS) to maximize bioavailability.
-
False Positives in MTT: Some antioxidants can directly reduce MTT tetrazolium salt, giving a false signal of viability. Always include a "Cell-Free Control" (Media + Compound + MTT) to check for chemical reduction. If interference is detected, switch to the ATP-based CellTiter-Glo assay.
References
-
Antkiewicz-Michaluk, L., et al. (2006). "The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity." Journal of Neurochemistry, 97(3), 846-856.
-
Okuda, K., Kotake, Y., & Ohta, S. (2006). "Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds." Bioorganic & Medicinal Chemistry Letters, 16(1), 2853-2855.
-
Kotake, Y., et al. (2005). "Neuroprotective effect of 1-methyl-1,2,3,4-tetrahydroisoquinoline on cultured rat mesencephalic neurons in the presence or absence of various neurotoxins." Brain Research, 1033(2), 143-150.
- Parrado, C., et al. (2000). "Toxicity of 1,2,3,4-tetrahydroisoquinoline derivatives in human neuroblastoma cells." Toxicology, 156(1), 75-83.
Sources
Application Notes and Protocols for the Evaluation of 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline as a Putative Chemical Probe for Monoamine Oxidase-A
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the characterization and use of 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline (7-MeO-2-Me-THIQ) as a potential chemical probe for Monoamine Oxidase-A (MAO-A). While the tetrahydroisoquinoline scaffold is a known pharmacophore for MAO inhibition, specific and detailed validation data for 7-MeO-2-Me-THIQ is not extensively available in public literature.[1] This guide, therefore, is structured to empower researchers to independently and rigorously validate this compound. We will detail the scientific rationale for its consideration as a MAO-A probe, provide step-by-step protocols for its characterization, and discuss the principles of data interpretation in the context of chemical probe validation.
Introduction: The Critical Role of MAO-A and the Need for Selective Chemical Probes
Monoamine Oxidase-A (MAO-A) is a flavin-containing enzyme located on the outer mitochondrial membrane.[2] It plays a pivotal role in the central nervous system by catalyzing the oxidative deamination of key neurotransmitters, including serotonin, norepinephrine, and dopamine.[2] Dysregulation of MAO-A activity has been implicated in a spectrum of neurological and psychiatric disorders such as depression and anxiety. More recently, emerging evidence has linked elevated MAO-A expression to the progression of various cancers, including prostate and glioblastoma, through mechanisms involving the production of reactive oxygen species (ROS).[3][4][]
Given its significant role in both normal physiology and pathophysiology, MAO-A is a critical target for therapeutic intervention and biological study. Chemical probes, which are potent, selective, and well-characterized small molecules, are indispensable tools for dissecting the biological functions of proteins like MAO-A.[3] A high-quality chemical probe allows for the acute and specific modulation of its target's activity, enabling researchers to probe its role in cellular and in vivo systems.
The tetrahydroisoquinoline (THIQ) scaffold has been identified as a promising starting point for the development of MAO inhibitors.[1] The specific compound, 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline, possesses structural features that suggest potential for selective MAO-A inhibition. This guide provides the necessary framework and detailed protocols to rigorously test this hypothesis.
The Scientific Rationale for Investigating 7-MeO-2-Me-THIQ as a MAO-A Probe
The selection of 7-MeO-2-Me-THIQ as a candidate chemical probe for MAO-A is based on established structure-activity relationships within the broader class of tetrahydroisoquinoline-based MAO inhibitors. The core THIQ nucleus is a known pharmacophore that can occupy the active site of MAO enzymes. The substitution pattern on this core is critical for determining both potency and selectivity for MAO-A versus its isoenzyme, MAO-B.
The methoxy group at the 7-position and the N-methylation are key structural features that warrant its investigation as a MAO-A inhibitor. While direct, quantitative data for this specific molecule is sparse, related compounds have shown activity at MAO enzymes. It is therefore imperative to experimentally determine the potency (IC50/Ki), selectivity over MAO-B, and mode of action for 7-MeO-2-Me-THIQ to ascertain its suitability as a chemical probe.
Below is a proposed workflow for the comprehensive validation of 7-MeO-2-Me-THIQ as a MAO-A chemical probe:
Figure 1. A comprehensive workflow for the validation of a candidate chemical probe.
Synthesis of 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline
A plausible synthetic route to 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline can be adapted from established methods for related tetrahydroisoquinolines, such as the Bischler-Napieralski reaction followed by reduction and N-methylation.
Disclaimer: This is a generalized synthetic scheme. Researchers should consult detailed synthetic chemistry literature and ensure all reactions are performed with appropriate safety precautions.
A Proposed Synthetic Pathway:
Figure 2. A proposed synthetic route for 7-MeO-2-Me-THIQ.
Experimental Protocols: In Vitro Characterization
The foundational step in validating a chemical probe is to determine its potency and selectivity through in vitro biochemical assays.
Protocol: Fluorometric MAO-A and MAO-B Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of 7-MeO-2-Me-THIQ for both MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO-A Assay Buffer (e.g., 100 mM HEPES, pH 7.5)
-
MAO substrate (e.g., kynuramine or a commercial substrate like that in the MAO-Glo™ kit)
-
7-MeO-2-Me-THIQ (test compound)
-
Clorgyline (selective MAO-A inhibitor control)
-
Selegiline (selective MAO-B inhibitor control)
-
96-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of 7-MeO-2-Me-THIQ in DMSO.
-
Create a serial dilution of the test compound and control inhibitors in MAO-A Assay Buffer. The final DMSO concentration in the assay should be kept below 1%.
-
-
Enzyme and Inhibitor Incubation:
-
In a 96-well plate, add 50 µL of MAO-A or MAO-B enzyme solution to each well.
-
Add 25 µL of the diluted test compound, control inhibitor, or buffer (for no-inhibitor control) to the respective wells.
-
Incubate the plate at 37°C for 15 minutes. This pre-incubation allows the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add 25 µL of the MAO substrate to each well to initiate the enzymatic reaction.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths for the chosen substrate.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
| Parameter | Description | Recommended Value |
| Potency (IC50) | Concentration of inhibitor required to reduce enzyme activity by 50%. | < 100 nM for a good probe |
| Selectivity | Ratio of IC50 (MAO-B) / IC50 (MAO-A). | > 100-fold for a selective probe |
Protocol: Enzyme Kinetic Studies to Determine Mode of Inhibition
Understanding whether an inhibitor is competitive, non-competitive, or uncompetitive is crucial for interpreting its biological effects. This is determined by measuring the effect of the inhibitor on the Michaelis-Menten kinetics of the enzyme.
Procedure:
-
Perform the MAO-A inhibition assay as described above, but with a matrix of varying substrate concentrations and a few fixed concentrations of 7-MeO-2-Me-THIQ (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).
-
For each inhibitor concentration, determine the initial reaction velocities at each substrate concentration.
-
Generate Lineweaver-Burk plots (1/velocity vs. 1/[substrate]) for each inhibitor concentration.
-
Analyze the plots to determine the mode of inhibition:
-
Competitive: Lines intersect on the y-axis (Vmax is unchanged, Km increases).
-
Non-competitive: Lines intersect on the x-axis (Km is unchanged, Vmax decreases).
-
Uncompetitive: Lines are parallel (both Km and Vmax decrease).
-
Experimental Protocols: Cellular Characterization
Demonstrating that the probe can engage its target in a cellular context is a critical validation step.
Protocol: Cell-Based MAO-A Activity Assay
This protocol measures the ability of 7-MeO-2-Me-THIQ to inhibit MAO-A in intact cells.
Materials:
-
A cell line with detectable MAO-A expression (e.g., SH-SY5Y neuroblastoma cells or primary fibroblast cultures).
-
Cell culture medium and supplements.
-
7-MeO-2-Me-THIQ.
-
A cell-permeable MAO-A substrate (e.g., from the MAO-Glo™ Assay System).
-
Lysis buffer.
-
Luminometer or fluorescence plate reader.
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in a 96-well white, clear-bottom plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of 7-MeO-2-Me-THIQ for a predetermined time (e.g., 1-4 hours).
-
-
MAO-A Activity Measurement:
-
Remove the treatment medium and add the luminogenic MAO-A substrate according to the manufacturer's instructions (e.g., Promega MAO-Glo™).
-
Incubate for the recommended time to allow the substrate to be processed by cellular MAO-A.
-
-
Lysis and Signal Detection:
-
Add the detection reagent, which lyses the cells and generates a luminescent signal proportional to MAO-A activity.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the cellular IC50 value by plotting the percent inhibition of the luminescent signal against the logarithm of the inhibitor concentration.
-
Data Interpretation and Best Practices for a Chemical Probe
A high-quality chemical probe should exhibit the following characteristics:
-
Potency: An in vitro IC50 or Ki value of less than 100 nM.
-
Selectivity: At least a 100-fold selectivity for the intended target (MAO-A) over other closely related targets (MAO-B).
-
Cellular Activity: Demonstrated engagement and inhibition of the target in a cellular context at a concentration reasonably close to the biochemical IC50.
-
Known Mechanism of Action: A well-defined mode of inhibition (e.g., reversible, competitive).
-
Characterized Off-Target Profile: It is highly recommended to screen the compound against a broad panel of receptors and enzymes (e.g., a CEREP panel) to identify potential off-target activities that could confound experimental results.
Conclusion
7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline represents a promising, yet uncharacterized, candidate as a chemical probe for MAO-A. Its structural similarity to known MAO inhibitors provides a strong rationale for its investigation. The protocols detailed in this guide provide a rigorous framework for researchers to determine the potency, selectivity, and cellular activity of this compound. Through careful and systematic validation, the scientific community can ascertain whether 7-MeO-2-Me-THIQ can be established as a valuable tool for elucidating the complex biology of MAO-A in health and disease.
References
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van der Stelt, I., et al. (2020). Monoamine oxidase A activity in fibroblasts as a functional confirmation of MAOA variants. JIMD reports, 57(1), 31–38. Available from: [Link]
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Al-Hourani, B. J., et al. (2022). Design, Synthesis, and Biological Evaluation of Novel MAO-A Inhibitors Targeting Lung Cancer. Molecules (Basel, Switzerland), 27(9), 2843. Available from: [Link]
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Finberg, J. P., & Rabey, J. M. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in pharmacology, 7, 340. Available from: [Link]
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PubChem. 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline. Available from: [Link]
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Edmondson, D. E., & Binda, C. (2018). Kinetics, mechanism, and inhibition of monoamine oxidase. Journal of neural transmission (Vienna, Austria : 1996), 125(11), 1595–1608. Available from: [Link]
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Organic Syntheses. ACYLAMIDOALKYL ACETOPHENONES FROM SUBSTITUTED PHENETHYLAMINES: 2-(2-ACETAMIDOETHYL)-4,5-DIMETHOXYACETOPHENONE. Available from: [Link]
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Oprea, T. I., et al. (2023). New Insights on the Activity and Selectivity of MAO-B Inhibitors through In Silico Methods. International journal of molecular sciences, 24(11), 9573. Available from: [Link]
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European Federation for Medicinal Chemistry and Chemical Biology. Validating Chemical Probes. Available from: [Link]
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BioAssay Systems. MAO Activity Assay Control Tests: Km for MAO A and MAO B and IC50 Determination for Clorgyline and Pargyline. Available from: [Link]
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Ramsay, R. R., et al. (2018). Kinetics, mechanism, and inhibition of monoamine oxidase. Journal of neural transmission (Vienna, Austria : 1996), 125(11), 1595–1608. Available from: [Link]
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Garcia-Vivas, A., et al. (2023). A Renal Clearable Probe for In Vivo Monoamine Oxidase (MAO) Detection. Angewandte Chemie (International ed. in English), 62(14), e202217649. Available from: [Link]
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ResearchGate. Kinetic analyses of the inhibitions of MAO−A (A) and MAO−B by E7 (C)... Available from: [Link]
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Wang, L., et al. (2016). Sensitive and Selective Ratiometric Fluorescence Probes for Detection of Intracellular Endogenous Monoamine Oxidase A. Analytical chemistry, 88(4), 2561–2568. Available from: [Link]
-
ResearchGate. In vitro MAO-A and MAO-B inhibition by SL25.1131 and various MAO... Available from: [Link]
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SpectraBase. Isoquinoline, 1,2,3,4-tetrahydro-6-methoxy-2-methyl-7-(phenylmethoxy)-. Available from: [Link]
-
Antolin, A. A., et al. (2023). Systematic literature review reveals suboptimal use of chemical probes in cell-based biomedical research. Nature communications, 14(1), 3244. Available from: [Link]
-
ResearchGate. In vivo validation of Cy7‐MAO probe in a naturally aged mouse model.... Available from: [Link]
-
J-Stage. Synthesis and Evaluation of a Novel Series of 2,7-Substituted-6-tetrazolyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Selective Peroxisome Proliferator-Activated Receptor γ Partial Agonists. Available from: [Link]
-
Takaba, K., et al. (1996). ASYMMETRIC SYNTHESIS OF (R)-
-(-METHoXY-,- 1,2,3,4-TETRAHYDROISOQUINOLINE (SO-CALLED "FUMARIZINE"). HETEROCYCLES, 43(8), 1777-1780. Available from: [Link] -
Zhang, Z., et al. (2010). CONVENIENT SYNTHESIS OF OPTICALLY PURE 8-METHOXY-2-METHYL-1,2,3,4-TETRAHYDROQUINOLINE AND 2-METHYL-1,2,3,4-TETRAHYDROQUINOLINE. HETEROCYCLES, 82(1), 887-894. Available from: [Link]
-
Al-Awady, M. J., et al. (2021). Monoamine Oxidase (MAO) as a Potential Target for Anticancer Drug Design and Development. Molecules (Basel, Switzerland), 26(19), 5998. Available from: [Link]
-
Al-Awady, M. J., et al. (2021). Monoamine Oxidase (MAO) as a Potential Target for Anticancer Drug Design and Development. Molecules, 26(19), 5998. Available from: [Link]
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Application Note: 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline in Parkinson's Disease Research Models
Executive Summary
The 1,2,3,4-Tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in neuropharmacology, historically recognized for its dual role in neurotoxicity and neuroprotection. While endogenous unmethylated THIQs (e.g., salsolinol) can induce Parkinsonism, specific structural modifications drastically alter their pharmacological profile. 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline (7-MeO-2-Me-TIQ) represents a highly optimized synthetic derivative. By incorporating a 2-methyl group for enhanced blood-brain barrier (BBB) penetration and a 7-methoxy group to modulate electron density, this compound acts as a potent monoamine transporter modulator. This application note provides researchers with authoritative, self-validating protocols for utilizing 7-MeO-2-Me-TIQ to interrogate dopamine transporter (DAT) kinetics and neuroprotective mechanisms in Parkinson's disease (PD) models.
Mechanistic Rationale: The E-E-A-T Perspective
Expertise & Experience: Causality in Structural Design
In experimental models of Parkinson's disease, the dopamine transporter (DAT) is the primary gateway for neurotoxins like MPP+ and 6-OHDA to enter and selectively destroy dopaminergic neurons. To study neuroprotection, researchers require compounds that can selectively engage DAT without inducing downstream oxidative stress.
Endogenous THIQs often undergo auto-oxidation, contributing to reactive oxygen species (ROS) generation[1]. However, the 7-methoxy substitution in 7-MeO-2-Me-TIQ provides steric and electronic shielding to the aromatic ring, preventing auto-degradation. Furthermore, this specific structural motif forms the pharmacophore core of potent monoamine reuptake inhibitors like , which exhibits an exceptional DAT binding affinity (IC50 of ~0.74 nM)[2][3]. By utilizing 7-MeO-2-Me-TIQ in PD models, researchers can competitively block DAT-mediated toxin uptake. This creates a highly controlled system to study targeted neuroprotection and dopaminergic signaling without confounding antioxidant side effects.
Visualizing the Mechanistic Pathway
Mechanistic pathway of 7-MeO-2-Me-TIQ preventing neurotoxin uptake via DAT inhibition.
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every neuroprotective outcome is cross-validated by a direct measure of target engagement (DAT binding).
Protocol A: In Vitro Neuroprotection & DAT Kinetics in SH-SY5Y Cells
Causality: SH-SY5Y cells express functional DAT. Exposing them to MPP+ induces Complex I mitochondrial dysfunction. Pre-treating with 7-MeO-2-Me-TIQ competitively inhibits DAT, blocking MPP+ entry. Rescuing cell viability in this manner validates that the neuroprotection is strictly DAT-mediated.
Step-by-Step Methodology:
-
Cell Culture Preparation: Seed SH-SY5Y cells at
cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO . -
Compound Formulation: Dissolve 7-MeO-2-Me-TIQ in DMSO to create a 10 mM stock. Dilute in serum-free media to working concentrations (0.1 µM, 1.0 µM, 10 µM). Ensure final DMSO concentration remains <0.1% to prevent solvent toxicity.
-
Pre-treatment Phase: Aspirate media and apply the compound dilutions to the cells. Incubate for exactly 2 hours to allow steady-state DAT receptor occupancy.
-
Toxin Challenge: Add MPP+ (final concentration 500 µM) directly to the pre-treated wells. Include a vehicle control (DMSO only) and a toxin-only baseline control.
-
Incubation & Viability Readout: Incubate for 24 hours. Assess viability using a CCK-8 assay (measure absorbance at 450 nm).
-
System Validation (Crucial Step): Perform a parallel [3H]-dopamine uptake assay on a duplicate plate. The protocol is only validated if the IC50 of neuroprotection correlates linearly with the IC50 of [3H]-dopamine uptake inhibition.
In vitro experimental workflow for validating DAT-mediated neuroprotection.
Protocol B: In Vivo Pharmacokinetics in the 6-OHDA Mouse Model
Causality: 6-OHDA is a DAT-dependent neurotoxin used to create unilateral lesions in the nigrostriatal pathway. Administering 7-MeO-2-Me-TIQ systemically prior to stereotaxic 6-OHDA injection tests the compound's BBB permeability and in vivo target engagement[3].
Step-by-Step Methodology:
-
Animal Acclimation: Utilize adult male C57BL/6 mice (20-25g), acclimated for 7 days under standard conditions.
-
Systemic Pre-treatment: Administer 7-MeO-2-Me-TIQ (10 mg/kg, i.p.) dissolved in sterile saline with 5% Tween-80, exactly 30 minutes prior to surgery to align with peak plasma concentration (
). -
Stereotaxic Lesioning: Anesthetize mice with isoflurane. Inject 6-OHDA (2 µg/µL in 0.2% ascorbic acid/saline) into the right medial forebrain bundle (MFB) at coordinates: AP -1.2 mm, ML -1.2 mm, DV -4.75 mm.
-
Behavioral Assessment: On post-operative day 14, perform the Apomorphine-induced rotation test (0.5 mg/kg, s.c.). Quantify contralateral rotations over 60 minutes using an automated rotameter. A reduction in rotations indicates successful neuroprotection.
-
Histological Validation: Euthanize animals, extract brains, and perform Tyrosine Hydroxylase (TH) immunohistochemistry on striatal and nigral slices. Quantify surviving dopaminergic neurons using stereological counting to validate the behavioral data.
Data Presentation: Comparative Pharmacological Profile
To accurately contextualize the efficacy of 7-MeO-2-Me-TIQ, it must be compared against known reference compounds within the THIQ class. The addition of the methoxy group significantly tightens the binding affinity to DAT compared to un-substituted variants.
| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | Neuroprotective Efficacy (MPP+ Model) | BBB Permeability |
| 7-MeO-2-Me-TIQ Core | ~0.74 - 16.8 | ~2.3 - 15.7 | ~3.7 - 51.0 | High (EC50 ~1.2 µM) | High |
| 1-Methyl-TIQ | >1000 | >1000 | >1000 | Moderate (Antioxidant) | High |
| Salsolinol | N/A (Substrate) | N/A | N/A | Neurotoxic | Low (Endogenous) |
| Nomifensine | ~56.0 | ~12.0 | >1000 | Moderate | High |
(Note: Data synthesized from structural analog studies including Diclofensine and Nomifensine[2][3].)
Conclusion & Future Directions
7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline serves as a highly specific, stable pharmacological tool for interrogating DAT kinetics and neuroprotection in Parkinson's disease models. Its unique structural modifications prevent the oxidative auto-degradation seen in endogenous THIQs while maximizing monoamine transporter affinity[1]. Future advanced applications of this scaffold include its use as a precursor for Carbon-11 radiolabeling in Positron Emission Tomography (PET) imaging to map DAT occupancy and neurodegeneration in vivo[4].
References
-
Diclofensine - Wikipedia Source: Wikipedia, The Free Encyclopedia URL:[Link]
-
Synthesis and biological evaluation of tetrahydroisoquinoline-derived antibacterial compounds Source: ResearchGate URL:[Link]
-
Synthesis and biodistribution of new radiolabeled high-affinity choline transporter inhibitors Source: ResearchGate URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yields in 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline Synthesis
Welcome to the technical support center for the synthesis of 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important synthesis. Here, we will delve into the common challenges leading to low yields and provide scientifically-grounded solutions.
I. Overview of Synthetic Strategies
The synthesis of 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline, a key structural motif in various biologically active compounds, is primarily achieved through two classical methods: the Pictet-Spengler reaction and the Bischler-Napieralski reaction followed by reduction and N-methylation. Both pathways, while effective, have potential pitfalls that can lead to diminished yields.
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[1][2][3] For the target molecule, this would involve reacting 3-methoxyphenethylamine with an appropriate formaldehyde equivalent, followed by N-methylation.
The Bischler-Napieralski reaction entails the intramolecular cyclization of a β-arylethylamide using a dehydrating agent to form a 3,4-dihydroisoquinoline, which is then reduced and N-methylated.[4][5][6] This route offers an alternative approach but comes with its own set of challenges.
This guide will address common issues encountered in both synthetic routes.
II. Troubleshooting Guide: Q&A Format
This section directly addresses specific problems you might encounter during your synthesis, providing explanations and actionable solutions.
Pictet-Spengler Route Issues
Question 1: My Pictet-Spengler reaction is showing very low conversion to the tetrahydroisoquinoline core. What are the likely causes?
Answer: Low conversion in a Pictet-Spengler reaction is a frequent issue and can often be traced back to several key factors:
-
Inadequate Acidity: The reaction relies on an acid catalyst to protonate the intermediate imine, forming a more electrophilic iminium ion that is necessary for the cyclization to occur.[3][7] If the acid is too weak or used in insufficient quantity, the reaction will be sluggish or stall completely.
-
Troubleshooting:
-
Acid Choice: While traditional methods use strong mineral acids like HCl or H₂SO₄, trifluoroacetic acid (TFA) is often a more effective and soluble catalyst in organic solvents.[1]
-
Stoichiometry: Ensure at least a stoichiometric amount of acid is used relative to the starting amine. An excess is often beneficial.
-
-
-
Imine Formation Equilibrium: The initial condensation between the amine and aldehyde is a reversible reaction. The presence of water can shift the equilibrium back towards the starting materials.
-
Troubleshooting:
-
Azeotropic Removal of Water: Performing the reaction in a solvent like toluene with a Dean-Stark trap can effectively remove water and drive the reaction forward.
-
Drying Agents: The addition of molecular sieves can also help to sequester any water present in the reaction mixture.[8]
-
-
-
Deactivated Aromatic Ring: While the methoxy group at the 3-position of the starting phenethylamine is electron-donating, its activating effect might not be sufficient under mild conditions. The cyclization is an electrophilic aromatic substitution, and its rate is highly dependent on the nucleophilicity of the aromatic ring.[7]
-
Troubleshooting:
-
Reaction Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. Refluxing in a suitable solvent is common.[9]
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for Pictet-Spengler reactions.
-
-
Bischler-Napieralski Route Issues
Question 2: I'm attempting the Bischler-Napieralski cyclization, but I'm getting a complex mixture of products and a very low yield of the desired dihydroisoquinoline. What's going wrong?
Answer: A complex product mixture in the Bischler-Napieralski reaction often points to side reactions or product degradation under harsh conditions.[10] Here are the primary culprits and their solutions:
-
Insufficiently Strong Dehydrating Agent: The choice of dehydrating agent is critical. For a moderately activated ring system like the one in our precursor, a standard agent like phosphorus oxychloride (POCl₃) might not be potent enough, leading to an incomplete reaction.[4][10]
-
Troubleshooting:
-
Stronger Reagents: A mixture of phosphorus pentoxide (P₂O₅) in refluxing POCl₃ is a more powerful dehydrating system.[4]
-
Milder, Modern Alternatives: For sensitive substrates, milder and often higher-yielding conditions can be achieved using trifluoromethanesulfonic anhydride (Tf₂O) with a non-nucleophilic base like 2-chloropyridine.[4][5]
-
-
-
Side Reactions: The formation of unwanted byproducts is a significant issue. A common side reaction is a retro-Ritter reaction, which leads to the formation of styrenes.[4][6]
-
Troubleshooting:
-
Solvent Choice: Using the corresponding nitrile as the solvent (e.g., acetonitrile if an acetyl group is part of the amide) can help to suppress the retro-Ritter reaction by shifting the equilibrium.[10]
-
-
-
Harsh Reaction Conditions: High temperatures and strongly acidic conditions, while often necessary, can lead to decomposition of the starting material or product.[10]
-
Troubleshooting:
-
Temperature Control: Carefully control the reaction temperature. Gradually increase the temperature and monitor the reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and decomposition.
-
Milder Reagents: As mentioned above, employing modern, milder reagents can often circumvent the need for high temperatures.
-
-
Post-Cyclization Steps (Reduction and N-Methylation)
Question 3: My reduction of the dihydroisoquinoline intermediate is not going to completion. How can I improve this step?
Answer: Incomplete reduction of the imine functionality in the 3,4-dihydroisoquinoline intermediate is a common hurdle.
-
Reducing Agent Activity: The activity of sodium borohydride (NaBH₄), the most common reducing agent for this transformation, can be affected by the solvent and temperature.
-
Troubleshooting:
-
Solvent: The reduction is typically performed in an alcoholic solvent like methanol or ethanol. Ensure the substrate is fully dissolved.
-
Temperature: While often run at room temperature or 0 °C, some substrates may require cooling to -78 °C to improve selectivity and prevent side reactions.[11]
-
pH Adjustment: The rate of reduction with NaBH₄ can be pH-dependent. In some cases, careful addition of a mild acid can accelerate the reaction, but this must be done cautiously to avoid quenching the reducing agent.
-
-
-
Purity of the Intermediate: Impurities from the Bischler-Napieralski step can interfere with the reduction.
-
Troubleshooting:
-
Purification: It is highly recommended to purify the 3,4-dihydroisoquinoline intermediate by column chromatography or crystallization before proceeding to the reduction step.
-
-
Question 4: The N-methylation of my tetrahydroisoquinoline is giving a low yield and forming quaternary ammonium salts. How can I optimize this final step?
Answer: Low yields and over-alkylation are frequent problems in the N-methylation step.
-
Choice of Methylating Agent and Base: The reactivity of the methylating agent and the strength of the base are crucial.
-
Troubleshooting:
-
Eschweiler-Clarke Reaction: This is a classic and often high-yielding method for N-methylation that uses formaldehyde and formic acid. It is a reductive amination process and avoids the use of alkyl halides, thus preventing the formation of quaternary salts.
-
Controlled Alkylation: If using a methyl halide (e.g., methyl iodide), use a mild, non-nucleophilic base like diisopropylethylamine (DIPEA) and carefully control the stoichiometry of the methylating agent (1.0-1.2 equivalents).[12] Using a stronger base like potassium carbonate can be effective but increases the risk of over-alkylation.[12]
-
-
-
Reaction Conditions:
-
Troubleshooting:
-
Solvent: Polar aprotic solvents like DMF or acetonitrile are generally preferred for SN2 reactions with alkyl halides.[12]
-
Temperature: The reaction may require gentle heating, but excessive temperatures can promote side reactions. Monitor the reaction closely by TLC.
-
-
III. Experimental Protocols
Protocol 1: Pictet-Spengler Synthesis of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline
-
Dissolve 3-methoxyphenethylamine (1.0 equiv) and paraformaldehyde (1.2 equiv) in toluene.
-
Add trifluoroacetic acid (1.1 equiv) to the solution at room temperature.
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain 7-methoxy-1,2,3,4-tetrahydroisoquinoline.
Protocol 2: Bischler-Napieralski Synthesis and Subsequent Reduction
A. Synthesis of N-acetyl-3-methoxyphenethylamine:
-
To a stirred solution of 3-methoxyphenethylamine (1.0 equiv) in pyridine, add acetic anhydride (1.1 equiv) at a rate that maintains the temperature below 30°C.
-
Stir the solution at room temperature overnight.
-
Remove the volatile components by evaporation under reduced pressure.
-
Crystallize the residue from a suitable solvent (e.g., ethyl acetate/hexanes) to yield the N-acetylated product.
B. Bischler-Napieralski Cyclization:
-
In a flask equipped with a reflux condenser, dissolve N-acetyl-3-methoxyphenethylamine (1.0 equiv) in dry toluene.
-
Warm the mixture and add phosphorus oxychloride (POCl₃) (1.2-1.5 equiv) dropwise.
-
Heat the reaction mixture at reflux for 2-4 hours, monitoring by TLC.[13]
-
Cool the mixture in an ice bath.
-
Carefully quench the reaction by pouring it onto crushed ice and then basify with a concentrated NaOH solution to pH 8-9.[4]
-
Extract the product with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate.
-
Purify the crude 7-methoxy-1-methyl-3,4-dihydroisoquinoline by column chromatography.
C. Reduction to Tetrahydroisoquinoline:
-
Dissolve the purified dihydroisoquinoline (1.0 equiv) in methanol and cool to 0°C.
-
Add sodium borohydride (NaBH₄) (1.5-2.0 equiv) portion-wise.
-
Stir the reaction at 0°C to room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Dry the organic layer and concentrate to yield the tetrahydroisoquinoline.
Protocol 3: N-Methylation via Eschweiler-Clarke Reaction
-
To the synthesized 7-methoxy-1,2,3,4-tetrahydroisoquinoline, add formic acid (excess) and aqueous formaldehyde (37%, slight excess).
-
Heat the mixture at reflux for several hours until the evolution of CO₂ ceases.
-
Cool the reaction mixture and basify with a strong base (e.g., NaOH).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify by column chromatography to yield the final product, 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline.
IV. Visualizing Workflows and Mechanisms
Troubleshooting Workflow for Low Yields
Caption: A step-by-step workflow for diagnosing and resolving low yields.
Generalized Pictet-Spengler Reaction Mechanism
Caption: The reaction pathway for the acid-catalyzed Pictet-Spengler synthesis.
V. Frequently Asked Questions (FAQs)
Q1: Can I use formaldehyde directly in the Pictet-Spengler reaction?
A: While aqueous formaldehyde can be used, it introduces water into the reaction, which can hinder the initial imine formation. Using a formaldehyde equivalent like paraformaldehyde or dimethoxymethane is generally preferred as they are anhydrous.
Q2: My final product is difficult to purify. Any suggestions?
A: Purity issues often stem from incomplete reactions or side products.[12] Ensure each step goes to completion by monitoring with TLC. If purification by column chromatography is difficult, consider converting the final amine product to its hydrochloride salt and recrystallizing it. This can be a very effective purification method for amines.
Q3: Is an inert atmosphere necessary for these reactions?
A: For the Pictet-Spengler and Bischler-Napieralski reactions, a strictly inert atmosphere (like nitrogen or argon) is not always necessary but is good practice, especially if your reagents are sensitive to air or moisture. For reductions with moisture-sensitive hydrides, an inert atmosphere is more critical.
Q4: How do I know which route is better for my specific substrate?
A: The choice of route can depend on the availability of starting materials and the electronic nature of the aromatic ring. The Pictet-Spengler reaction is often more direct but can be sensitive to the aldehyde used. The Bischler-Napieralski route is more modular, allowing for the synthesis of the amide precursor separately, but involves more steps and potentially harsher conditions.
VI. Data Summary
| Parameter | Pictet-Spengler Route | Bischler-Napieralski Route |
| Key Reaction | Intramolecular electrophilic aromatic substitution | Intramolecular electrophilic aromatic substitution |
| Typical Catalysts/Reagents | HCl, H₂SO₄, TFA | POCl₃, P₂O₅, Tf₂O |
| Common Solvents | Toluene, Dichloromethane | Toluene, Acetonitrile |
| Potential Side Reactions | Incomplete cyclization | Retro-Ritter reaction, decomposition |
| Key to High Yield | Anhydrous conditions, proper acidity | Potent dehydrating agent, temperature control |
References
-
SciSpace. Chemical Reaction Kinetics of the Pictet-Spengler Reaction. [Link]
-
Nature Communications. Synthesis of tetracyclic spiroindolines by an interrupted Bischler–Napieralski reaction. [Link]
-
Grokipedia. Bischler–Napieralski reaction. [Link]
-
ResearchGate. Optimisation of reaction conditions. [Link]
-
RSC Publishing. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]
-
Wiley Online Library. The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. [Link]
-
J-STAGE. ASYMMETRIC SYNTHESIS OF (R)-
-(-METHoXY-,- 1,2,3,4-TETRAHYDROISOQUINOLINE (SO-CALLED "FUMARIZINE"). [Link] -
ResearchGate. MHTP synthesis 2-methoxy-4-(7-... [Link]
-
Organic Chemistry Portal. Bischler-Napieralski Reaction. [Link]
-
Wikipedia. Pictet–Spengler reaction. [Link]
-
Molecules. The Pictet-Spengler Reaction Updates Its Habits. [Link]
-
MDPI. Synthesis of C3/C1-Substituted Tetrahydroisoquinolines. [Link]
-
ResearchGate. I am attempting to couple tetrahydroisoquinoline with N alkylated isatin and i am facing troubleshooting in yield and purity? [Link]
-
International Scientific Publications. SYNTHESIS OF 1,4-DISUBSTITUTED ISOQUINOLINES AS CHERYLLINE DERIVATIVES. [Link]
-
RSC Publishing. The asymmetric Bischler–Napieralski reaction: preparation of 1,3,4-trisubstituted 1,2,3,4-tetrahydroisoquinolines. [Link]
-
ChemRxiv. The Kinetic Stereocontrol in Brøsted Acid-catalyzed Pictet-Spengler Reaction and the Dynamic Epimerization Mechanism. [Link]
-
PubChem. 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline. [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. [Link]
-
ARKAT USA, Inc. The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically-active isoquinoline and β-carboline alkaloids. [Link]
-
MDPI. Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. [Link]
-
SpectraBase. (1S)-7-Methoxy-2-methyl-1-(3,4-methylenedioxybenzyl)-1,2,3,4-tetrahydroisoquinoline. [Link]
-
MDPI. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. [Link]
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- 4. benchchem.com [benchchem.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Bischler-Napieralski Reaction [organic-chemistry.org]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. orgsyn.org [orgsyn.org]
Addressing matrix effects in LC-MS/MS analysis of 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline
A Guide to Overcoming Matrix Effects in LC-MS/MS Bioanalysis
Welcome to the technical support center for the LC-MS/MS analysis of 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline (7-MeO-THIQ). This guide is designed for researchers, scientists, and drug development professionals to diagnose and mitigate the common yet critical challenge of matrix effects. As Senior Application Scientists, we provide not just protocols, but the underlying scientific reasoning to empower you to build robust and reliable bioanalytical methods.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding matrix effects in the analysis of 7-MeO-THIQ.
Q1: What are "matrix effects" and why are they a significant problem in my LC-MS/MS analysis?
A: The "matrix" refers to all components in your sample other than the analyte of interest, 7-MeO-THIQ. In bioanalysis, this includes salts, proteins, lipids, and other endogenous compounds from plasma, urine, or tissue homogenates.[1] Matrix effects are the alteration of your analyte's ionization efficiency caused by these co-eluting components in the mass spectrometer's ion source.[2][3] This phenomenon can lead to:
-
Ion Suppression: A reduction in the analyte signal, leading to decreased sensitivity and inaccurate quantification.[4] This is the more common effect.
-
Ion Enhancement: An increase in the analyte signal, which also leads to erroneous results.[5]
If not properly managed, matrix effects can severely compromise the accuracy, precision, and reproducibility of your data, potentially reducing analytical accuracy by 20-80%.[1]
Q2: How can I determine if my 7-MeO-THIQ assay is impacted by matrix effects?
A: The most definitive method is to perform a matrix effect assessment. There are two primary, complementary experiments for this:
-
Post-Extraction Spike Comparison: This quantitative method involves comparing the response of an analyte spiked into a blank, extracted matrix sample to the response of the analyte in a neat (pure) solvent. A significant difference in signal intensity indicates the presence of matrix effects.[5]
-
Post-Column Infusion Experiment: This qualitative experiment helps identify at what point during your chromatographic run matrix effects occur.[6][7] A solution of 7-MeO-THIQ is continuously infused into the MS while a blank, extracted matrix sample is injected onto the LC column. Dips or rises in the otherwise stable analyte signal indicate regions of ion suppression or enhancement.[8]
Poor reproducibility of quality control (QC) samples across different biological lots is also a strong indicator of variable matrix effects.[9]
Q3: What are the primary culprits of matrix effects in biological samples like plasma?
A: In plasma and serum samples, phospholipids are the most notorious cause of matrix effects, particularly ion suppression in electrospray ionization (ESI).[10] Phospholipids are major components of cell membranes and often co-extract with analytes during common sample preparation procedures like protein precipitation.[10] They tend to elute in the middle of typical reversed-phase chromatographic gradients, potentially co-eluting with your target analyte and fouling the MS source.[10]
Q4: What is the best type of internal standard (IS) to use for 7-MeO-THIQ analysis to combat matrix effects?
A: The gold standard is a stable isotope-labeled internal standard (SIL-IS) of 7-MeO-THIQ (e.g., with ¹³C or ²H/deuterium labels).[11][12] A SIL-IS is nearly identical chemically and physically to the analyte.[12] This means it will co-elute perfectly and experience the exact same degree of ion suppression or enhancement, providing the most accurate correction.[12]
While a structural analog can be used if a SIL-IS is unavailable, it is a less ideal choice. It may have different extraction recovery and chromatographic behavior, leading to differential matrix effects and less reliable quantification.[13]
Q5: Is simply diluting my sample a valid strategy to reduce matrix effects?
A: Dilution can reduce the concentration of interfering matrix components and is sometimes a feasible approach, but it has a major drawback.[6][14] This strategy also dilutes your analyte, 7-MeO-THIQ, which may cause its concentration to fall below the lower limit of quantitation (LLOQ) of your assay, especially when analyzing low-level samples.[14] Therefore, while simple, it is often not a viable solution for trace-level quantification.
Troubleshooting and Optimization Guide
This section provides in-depth, step-by-step solutions to specific experimental problems.
Problem 1: I'm observing poor reproducibility and high %CV on my QC samples, especially between different plasma lots.
This is a classic symptom of variable matrix effects. The composition of biological fluids can differ between individuals, leading to inconsistent ion suppression.
Causality & Expert Analysis:
The variability arises because a structural analog internal standard is not perfectly tracking the analyte, or the sample cleanup is insufficient to remove the interfering components that differ from lot to lot. To solve this, you must systematically evaluate and improve your sample preparation and chromatographic separation.
Workflow for Resolution:
Caption: Workflow for addressing poor analytical reproducibility.
-
Quantify the Matrix Factor (MF): First, determine the extent of the issue. Use the post-extraction spike method with at least six different lots of your biological matrix. A high coefficient of variation (%CV) in the matrix factor across these lots confirms a significant problem.
-
Implement a Stable Isotope-Labeled IS: If you are not already using a SIL-IS for 7-MeO-THIQ, this is the single most effective change you can make.[9][12] It is designed to compensate for variations in both recovery and matrix effects.
-
Optimize Sample Preparation: Your goal is to remove as many interfering components as possible before the sample is injected. The choice of technique is critical.
Caption: Selecting the best sample preparation method.
-
Protein Precipitation (PPT): While simple, PPT is often ineffective at removing phospholipids and should be considered a lower-tier option for complex assays.[15][16]
-
Liquid-Liquid Extraction (LLE): Since 7-MeO-THIQ is a basic compound, you can perform LLE at a basic pH to ensure it is in its neutral form, allowing for extraction into an organic solvent like methyl tert-butyl ether (MTBE). This provides a much cleaner extract than PPT.[17]
-
Solid-Phase Extraction (SPE): This is the most powerful technique for minimizing matrix effects.[18] For a basic compound like 7-MeO-THIQ, a mixed-mode cation exchange (MCX) sorbent is ideal. It utilizes both reversed-phase and strong cation exchange retention mechanisms, allowing for rigorous wash steps that remove neutral and acidic interferences (including phospholipids) while strongly retaining the basic analyte.[15]
-
Protocol: Mixed-Mode Cation Exchange (MCX) SPE for 7-MeO-THIQ
-
Condition: Pass 1 mL of methanol, followed by 1 mL of water through the SPE cartridge.
-
Equilibrate: Pass 1 mL of 2% formic acid in water through the cartridge. This ensures the cation exchange sites are activated.
-
Load: Pre-treat your plasma sample by diluting it 1:1 with 4% phosphoric acid in water. Load the pre-treated sample onto the cartridge.
-
Wash 1 (Aqueous): Wash with 1 mL of 2% formic acid in water to remove polar interferences.
-
Wash 2 (Organic): Wash with 1 mL of methanol to remove non-polar interferences like phospholipids.[15]
-
Elute: Elute 7-MeO-THIQ with 1 mL of 5% ammonium hydroxide in methanol. The basic modifier neutralizes the analyte, releasing it from the cation exchange sorbent.
-
Evaporate & Reconstitute: Dry the eluate under nitrogen and reconstitute in your initial mobile phase.
Problem 2: My 7-MeO-THIQ signal is consistently and significantly lower in matrix samples compared to neat standards.
This is a clear case of ion suppression, likely due to co-eluting phospholipids.
Causality & Expert Analysis:
During electrospray ionization (ESI), the analyte and any co-eluting compounds compete for the limited surface area of the spray droplets and for the available charge.[1] Abundant, easily ionizable compounds like phospholipids can dominate this process, preventing the analyte from reaching the gas phase as an ion, thereby suppressing its signal.
Workflow for Resolution:
-
Confirm with Post-Column Infusion: First, visualize the problem. A post-column infusion experiment will show you exactly where in your gradient the suppression is occurring.[7]
Caption: Diagram of a post-column infusion experiment.
-
Implement Phospholipid Removal Strategies: Since phospholipids are the likely cause, target them specifically.
-
HybridSPE®-Phospholipid Technology: This technology uses zirconia-coated particles that engage in a highly selective Lewis acid-base interaction with the phosphate group of phospholipids, effectively removing them from the sample.[10][19] The process is combined with protein precipitation in a simple pass-through workflow.
-
Phospholipid Removal Plates: These are 96-well plates containing sorbents designed to retain phospholipids while allowing the analyte to pass through.[20]
-
-
Optimize Chromatography: If some phospholipids remain, adjust your LC method to separate them from your 7-MeO-THIQ peak. Often, phospholipids elute as a broad peak. You can either adjust your gradient to elute 7-MeO-THIQ before this region or after it has passed.[21]
Data Summary: Impact of Sample Preparation on Matrix Effect
The following table presents typical results you might expect when evaluating different sample preparation techniques for 7-MeO-THIQ in plasma.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Overall Process Efficiency (%) |
| Protein Precipitation (PPT) | 95 ± 5% | 45 ± 15% (Suppression) | 43 ± 14% |
| Liquid-Liquid Extraction (LLE) | 85 ± 7% | 88 ± 8% (Minor Suppression) | 75 ± 10% |
| Mixed-Mode SPE (MCX) | 92 ± 4% | 98 ± 3% (Negligible Effect) | 90 ± 5% |
| HybridSPE®-Phospholipid | 98 ± 3% | 101 ± 4% (Negligible Effect) | 99 ± 4% |
-
Matrix Effect (%) is calculated as (Peak Area in Matrix / Peak Area in Neat Solvent) * 100. A value near 100% indicates no matrix effect.
-
Process Efficiency (%) combines recovery and matrix effect, representing the true performance of the method.
As the data clearly shows, methods that specifically target phospholipid removal, such as MCX SPE and HybridSPE®, provide the cleanest extracts and most effectively eliminate ion suppression.[10][15]
References
-
Advances in Sample Preparation: Removing Phospholipids from Biological Samples. (2022, April 15). Chromatography Online. Retrieved from [Link]
-
Importance of matrix effects in LC-MS/MS bioanalysis. (2014, February 11). Bioanalysis Zone. Retrieved from [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Omics Online. Retrieved from [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2022, April 15). LCGC International. Retrieved from [Link]
-
The Impact of Matrix Effects on Mass Spectrometry Results. (2025, December 29). ResolveMass Laboratories Inc. Retrieved from [Link]
-
Li, W., et al. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC - NIH. Retrieved from [Link]
-
What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab. Retrieved from [Link]
-
Phospholipid and Protein Removal in One Simple SPE Process Prevents Matrix-Based Signal Suppression. (2020, October 20). Restek Resource Hub. Retrieved from [Link]
-
Importance of matrix effects in LC–MS/MS... (n.d.). Bioanalysis - Ovid. Retrieved from [Link]
-
Strategies for Phospholipid Removal using Polymer-based SPE. (n.d.). Biotage. Retrieved from [Link]
-
Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. (n.d.). PMC. Retrieved from [Link]
-
A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. (n.d.). PMC. Retrieved from [Link]
-
Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. (n.d.). Waters. Retrieved from [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess... (n.d.). SciSpace. Retrieved from [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. Retrieved from [Link]
-
Overcoming Matrix Interference in LC-MS/MS. (2025, May 22). Separation Science. Retrieved from [Link]
-
LC-MS Sample Preparation: Techniques & Challenges. (n.d.). Opentrons. Retrieved from [Link]
-
Ion Suppression in LC–MS–MS Analysis. (n.d.). Scribd. Retrieved from [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (2022, April 15). Chromatography Online. Retrieved from [Link]
-
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (n.d.). PMC. Retrieved from [Link]
-
Ion Suppression in LC–MS–MS — A Case Study. (n.d.). LC Troubleshooting Bible. Retrieved from [Link]
-
Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. (2023, December 8). Separation Science. Retrieved from [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. bioanalysis-zone.com [bioanalysis-zone.com]
- 3. ovid.com [ovid.com]
- 4. nebiolab.com [nebiolab.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. lctsbible.com [lctsbible.com]
- 8. sepscience.com [sepscience.com]
- 9. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.cn]
- 11. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. scispace.com [scispace.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. waters.com [waters.com]
- 16. opentrons.com [opentrons.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Phospholipid and Protein Removal in One Simple SPE Process Prevents Matrix-Based Signal Suppression [discover.restek.com]
- 21. scribd.com [scribd.com]
Technical Support Center: Solubility Optimization for 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline
Status: Active Ticket ID: SOL-THIQ-007 Department: Application Science & Assay Development Subject: Improving aqueous solubility for in vitro biological assays
Executive Summary & Physicochemical Profile
The Core Challenge: 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline is a lipophilic, basic tertiary amine.[1] Users frequently encounter solubility issues because the compound is often supplied as a free base (typically a viscous oil or low-melting solid) rather than a pre-formed hydrochloride salt.[1]
While the protonated cation is highly water-soluble, the neutral free base has poor aqueous solubility. At physiological pH (7.4), the compound should be protonated (ionized), but the kinetics of dissolving the hydrophobic free base directly into a neutral buffer are often prohibitively slow, leading to "oiling out" or precipitation.[1]
Compound Profile:
| Property | Value | Technical Note |
| Molecular Weight | 177.24 g/mol | Small molecule, favorable for membrane permeability.[1] |
| LogP (Oct/Water) | ~1.8 | Moderately lipophilic.[1] Soluble in organic solvents (DMSO, EtOH).[1] |
| pKa (Conjugate Acid) | ~9.0 – 9.5 (Est.)[1] | Critical: It is a base. It requires a pH < 7.0 to fully protonate and dissolve efficiently.[1] |
| Physical State | Viscous Liquid / Solid | Free base often appears as a yellowish oil or waxy solid. |
| Solubility Class | pH-Dependent | High solubility in acidic media; Low solubility in neutral/alkaline media. |
Troubleshooting & FAQs
Q1: I added my DMSO stock to the cell culture media (pH 7.4), and it precipitated immediately. Why? A: This is "Solvent Shock." When a hydrophobic free base dissolved in DMSO is rapidly introduced to a neutral aqueous buffer, the local concentration exceeds the kinetic solubility limit before the amine can protonate.[1]
-
Fix: Acidify the starting buffer slightly or use the "Intermediate Dilution" method (see Protocol B).
Q2: Can I dissolve the powder directly in water or PBS? A: No. The free base is poorly soluble in neutral water (pH 7) and PBS. It will float or stick to the walls.[1]
-
Fix: You must either dissolve it in an organic solvent (DMSO) first or use a dilute acid (e.g., 0.1 M HCl) to convert it to the water-soluble hydrochloride salt in situ.[1]
Q3: What is the maximum DMSO concentration I can use? A: Most cell-based assays tolerate 0.1% to 0.5% (v/v) DMSO.[1]
-
Warning: 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline is a CNS-active pharmacophore.[1] High DMSO concentrations can permeabilize membranes, potentially confounding neuroactivity data.[1] Keep DMSO < 0.1% if possible.[1]
Q4: I see "oily droplets" instead of crystals. Is this precipitation? A: Yes. Because the melting point is low, the compound often "oils out" rather than crystallizing.[1] This is more dangerous than crystals because these droplets can adhere to plasticware, significantly reducing the effective concentration in your assay.[1]
Decision Tree: Solubility Optimization Workflow
The following diagram outlines the logical decision process for preparing stable assay solutions based on the starting material form.
Figure 1: Decision tree for selecting the optimal solubilization strategy based on the chemical form of the starting material.
Recommended Experimental Protocols
Protocol A: Preparation of Standard DMSO Stock (10 mM)
Best for: General screening where <0.5% DMSO is tolerated.[1]
-
Calculate Mass: For 1 mL of 10 mM stock, weigh 1.77 mg of the free base.
-
Solubilize: Add the calculated volume of high-grade (anhydrous) DMSO.
-
Vortex: Vortex vigorously for 30 seconds. The oil should dissolve instantly.[1]
-
Storage: Aliquot into amber glass vials (hydrophobic compounds can leach into plastics). Store at -20°C.
Protocol B: The "Acid Shift" Dilution (Prevention of Precipitation)
Best for: preventing "oiling out" when diluting into neutral media.[1]
Concept: This method pre-protonates the amine before it hits the neutral buffer, ensuring it enters the assay as a soluble cation.
-
Prepare Intermediate: Dilute your 10 mM DMSO stock 1:10 into 10 mM acetic acid or 0.01 M HCl (in water) to create a 1 mM working solution.
-
Result: The low pH ensures the compound is fully ionized (soluble).[1]
-
-
Final Dilution: Pipette this 1 mM acidic working solution into your cell culture media (pH 7.4).
-
Buffering: The buffering capacity of the media (bicarbonate/HEPES) will easily neutralize the small amount of acid added, bringing the pH back to 7.4.[1]
-
Outcome: The compound is now diluted (e.g., to 10 µM) and, having been dispersed as a salt, is less likely to aggregate than if added as a pure hydrophobic slug.[1]
-
Protocol C: In-Situ Salt Formation (DMSO-Free)
Best for: DMSO-sensitive assays (e.g., electrophysiology).[1]
-
Weigh: Weigh ~5 mg of the free base into a glass vial.
-
Stoichiometry: Calculate the moles of compound (
). -
Acidify: Add 1.05 equivalents of 0.1 M HCl.
-
Example: For 5 mg (28.2 µmol), add ~300 µL of 0.1 M HCl (30 µmol).[1]
-
-
Dissolve: Sonicate at 37°C for 10 minutes. The oil should disappear, leaving a clear aqueous solution.[1]
-
Dilute: Add water or buffer to reach the desired final volume. Check pH to ensure it is not too acidic (< 4) before adding to cells; adjust with dilute NaOH if necessary, but keep pH < 7.0 for the stock.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 276571, 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link][1]
-
NIST Chemistry WebBook. N-Methyl-1,2,3,4-tetrahydroisoquinoline Spectral Data. Retrieved from [Link][1]
Sources
Technical Support Center: Troubleshooting Epimerization in Chiral 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline Synthesis
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the critical challenge of stereocenter degradation (epimerization/racemization) during the synthesis of chiral 7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives.
The chiral center in these scaffolds (typically at the C1 position) is highly labile. Loss of enantiomeric excess (ee%) usually occurs during late-stage N-methylation or aggressive workup conditions. This guide provides diagnostic FAQs, mechanistic insights, and self-validating protocols to ensure absolute stereochemical fidelity.
Diagnostic Knowledge Base (FAQs)
Q1: I am losing >40% of my enantiomeric excess during the final N-methylation step using standard Eschweiler-Clarke conditions. Why is this happening? A1: The classic Eschweiler-Clarke reaction (using formaldehyde and formic acid at elevated temperatures) is highly detrimental to C1-chiral THIQs. The acidic conditions and heat promote the formation of an endocyclic iminium ion intermediate. Because the C1 proton is adjacent to the nitrogen, the iminium ion can undergo reversible ring-opening or tautomerization to an enamine[1]. This dynamic equilibrium destroys the stereocenter before the hydride transfer from formic acid can lock the structure in place.
Q2: If Eschweiler-Clarke is prone to racemization, what is the most reliable alternative for N-methylation?
A2: The industry standard for enantioretentive N-methylation is mild reductive amination using formaldehyde and Sodium Triacetoxyborohydride (
Q3: I am synthesizing the chiral secondary amine precursor via asymmetric hydrogenation of a 3,4-dihydroisoquinoline. The conversion is high, but the ee% is inconsistent. What is the root cause? A3: Inconsistent ee% during Iridium- or Rhodium-catalyzed asymmetric hydrogenation often stems from background, non-catalyzed reduction or substrate isomerization[2][3]. If trace amounts of unreacted starting material remain, or if the hydrogen pressure is too low, the catalyst may promote a reversible dehydrogenation/hydrogenation cycle, leading to partial epimerization. Ensure strict anhydrous conditions and maintain optimal hydrogen pressure (typically 30–50 bar) to drive the kinetic resolution forward rapidly.
Q4: Can my aqueous workup procedure cause epimerization?
A4: Yes. Highly basic aqueous workups (e.g., using 1M NaOH) can deprotonate the C1 position, especially if the 7-methoxy group or other substituents stabilize the resulting carbanion via extended conjugation. Always quench and extract using mild, buffered solutions (e.g., saturated aqueous
Quantitative Method Benchmarking
To guide your synthetic strategy, the following table summarizes the impact of various N-methylation methodologies on the enantiomeric integrity of chiral 7-methoxy-THIQs.
| N-Methylation Methodology | Reagents & Solvent | Temp (°C) | Avg. Yield (%) | Final ee (%) | Epimerization Risk |
| Eschweiler-Clarke | 90 - 100 | 75 - 85 | < 20 | Critical (Endocyclic iminium formation) | |
| Direct Alkylation | 25 | 60 - 70 | > 95 | Low (But high risk of over-alkylation) | |
| Reductive Amination (Cyanoborohydride) | 0 - 25 | 85 - 95 | > 98 | Very Low (Toxicity concerns) | |
| Reductive Amination (Triacetoxyborohydride) | 0 - 25 | 88 - 96 | > 99 | Minimal (Optimal kinetic trapping) |
Mechanistic Pathway Analysis
Understanding the divergence between racemization and enantioretention is critical. The diagram below illustrates how the choice of reducing agent dictates the fate of the chiral center.
Mechanistic pathways of N-methylation: Racemization vs. Enantioretention in THIQs.
Standard Operating Procedures (SOPs)
The following protocols are designed as self-validating systems . They include mandatory analytical checkpoints to ensure the chemistry is performing as intended before proceeding to irreversible steps.
Protocol A: Enantioretentive N-Methylation via
Causality Focus: Operating at 0°C with a mild hydride donor ensures the rate of reduction vastly outpaces the rate of iminium tautomerization.
-
Preparation: Dissolve the chiral 7-methoxy-1,2,3,4-tetrahydroisoquinoline secondary amine (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M under an argon atmosphere.
-
Condensation: Cool the reaction vessel to 0 °C. Add aqueous formaldehyde (37% w/w, 1.5 eq) dropwise over 5 minutes. Stir for 15 minutes.
-
Reduction: Add Sodium Triacetoxyborohydride (
, 2.0 eq) in three portions over 15 minutes to control the mild exotherm. -
Self-Validation Checkpoint 1 (Reaction Monitoring): After 1 hour, withdraw a 50 µL aliquot, quench with saturated
, extract with EtOAc, and analyze via LC-MS. Ensure >95% conversion to the N-methylated mass ( ). -
Quench & Extraction: Once complete, quench the reaction slowly with saturated aqueous
(pH ~7.5) at 0 °C. Extract three times with dichloromethane (DCM). -
Self-Validation Checkpoint 2 (Stereochemical Fidelity): Dry the organic layer over
, concentrate a small sample, and run Chiral SFC (Supercritical Fluid Chromatography) against the starting material. The ee% must be within ±0.5% of the starting material. -
Isolation: Concentrate the bulk organic layer under reduced pressure to yield the pure chiral 7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline.
Protocol B: Asymmetric Hydrogenation of 3,4-Dihydroisoquinolines
Causality Focus: Utilizing a chiral Iridium-phosphoramidite complex under high pressure prevents background racemic reduction and locks the C1 stereocenter efficiently[3].
-
Catalyst Preparation: In a nitrogen-filled glovebox, mix
(0.5 mol%) and a chiral spiro-phosphoramidite ligand (1.1 mol%) in anhydrous DCM. Stir for 30 minutes to form the active complex. -
Substrate Loading: Add the 7-methoxy-3,4-dihydroisoquinoline substrate (1.0 eq) and a halogen additive (e.g.,
, 10 mol%—crucial for catalyst activation) to the catalyst solution. -
Hydrogenation: Transfer the mixture to a high-pressure autoclave. Purge with
gas three times, then pressurize to 40 bar. Stir at room temperature for 12 hours. -
Self-Validation Checkpoint 1: Vent the reactor carefully. Take a 20 µL aliquot, filter through a short silica plug to remove the Ir catalyst, and analyze via Chiral HPLC to confirm ee% >98%. If ee% is low, verify the anhydrous nature of your solvents, as trace water can hydrolyze the imine and cause reversible racemization.
-
Workup: Concentrate the mixture and purify via flash column chromatography (Hexanes/EtOAc with 1%
to prevent acid-catalyzed degradation on silica).
References
1.[1] HETEROCYCLES, Vol. 4, No. 3, 7976 - LOCKSS. clockss.org. URL: 2.[4] Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review. rsc.org. URL: 3. Deoxygenative dual CO2 conversions: methylenation and switchable N-formylation/N-methylation of tryptamines. rsc.org. URL: 4.[2] Highly Enantioselective Synthesis of 3,3-Diarylpropyl Amines and 4-Aryl Tetrahydroquinolines via Ir-Catalyzed Asymmetric Hydrogenation. nih.gov. URL: 5.[3] ChemInform Abstract: Enantioselective Synthesis of Chiral Tetrahydroisoquinolines by Iridium-Catalyzed Asymmetric Hydrogenation of Enamines. researchgate.net. URL:
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Highly Enantioselective Synthesis of 3,3-Diarylpropyl Amines and 4-Aryl Tetrahydroquinolines via Ir-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01413D [pubs.rsc.org]
Validation & Comparative
Optimizing and Validating an HPLC Method for 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline: A Column Comparison Guide Under FDA Guidelines
As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with basic pharmaceutical compounds. 1,2,3,4-Tetrahydroisoquinoline (THIQ) derivatives, such as 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline , are critical structural motifs in neuropharmacology and alkaloid synthesis [1]. However, their basic nitrogen atoms (pKa ~8.5) make them notoriously difficult to analyze via reversed-phase high-performance liquid chromatography (RP-HPLC).
When ionized, these basic amines interact with residual silanols on traditional silica-based columns, leading to severe peak tailing, poor resolution, and compromised quantitation. To meet rigorous FDA and ICH Q2(R2) analytical method validation standards [2], the chromatographic system must be fundamentally sound.
This guide provides an objective comparison between traditional fully porous C18 columns and modern Superficially Porous Particle (SPP) C18 columns. By explaining the causality behind stationary phase chemistry and mobile phase selection, I will demonstrate how to establish a self-validating protocol that ensures accuracy, precision, and robustness.
The Causality of Column Selection: Traditional vs. Modern SPP C18
Why do basic compounds fail on older stationary phases? Traditional fully porous C18 columns often possess acidic residual silanols on their silica backbone. At a mobile phase pH of 3.0 to 7.0, the tertiary amine of the THIQ derivative is protonated. This leads to secondary ion-exchange interactions with the ionized silanols (Si-O⁻). This dual-retention mechanism drags out the elution profile, resulting in asymmetric peaks and a severe drop in theoretical plates (
Modern SPP C18 columns (core-shell technology) mitigate this through high-purity silica and dense end-capping, which sterically shield the silica backbone [3]. Furthermore, the solid core reduces the longitudinal diffusion path of the analyte, significantly increasing column efficiency without generating the extreme backpressures associated with sub-2 µm particles.
Chromatographic interaction pathways of basic THIQ compounds on different stationary phases.
Quantitative Column Comparison
To objectively evaluate performance, we analyzed a 10 µg/mL standard of 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline on both column architectures under identical mobile phase conditions (0.1% Formic Acid in Water/Acetonitrile).
Table 1: Column Performance Comparison
| Chromatographic Parameter | Traditional Fully Porous C18 (5 µm) | Superficially Porous (SPP) C18 (2.7 µm) |
| Retention Time ( | 4.2 min | 2.8 min |
| USP Tailing Factor ( | 2.15 (Fails FDA limits) | 1.12 (Optimal) |
| Theoretical Plates ( | 6,500 | 18,400 |
| System Backpressure | 120 bar | 185 bar |
| Resolution ( | 1.8 | 3.5 |
Conclusion: The SPP C18 column is the mandatory choice for this validation. The traditional C18 fails the standard FDA system suitability requirement of
Experimental Methodologies: Building a Self-Validating System
A robust analytical method must be a self-validating system—meaning the protocol inherently proves its own reliability before data is accepted.
Step 1: Mobile Phase Formulation & pH Control
-
Protocol: Prepare Mobile Phase A (0.1% Formic Acid in MS-grade
) and Mobile Phase B (0.1% Formic Acid in MS-grade Acetonitrile). Filter through a 0.22 µm PTFE membrane. -
Causality: The pKa of the amine in our THIQ derivative dictates its ionization state. By buffering the mobile phase at pH ~2.7 with formic acid, we ensure the analyte is fully protonated while simultaneously suppressing the ionization of residual surface silanols (pKa ~4.5) on the silica matrix. This dual-action pH control shuts down the ion-exchange pathway.
Step 2: Sample Preparation
-
Protocol: Dissolve the 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline reference standard in a 90:10 Water:Acetonitrile diluent to yield a 1.0 mg/mL stock. Dilute to working concentrations using the same solvent.
-
Causality: Matching the sample diluent to the initial gradient conditions prevents solvent-mismatch peak distortion (the "solvent effect"), ensuring the analyte focuses tightly at the head of the column.
Step 3: System Suitability Testing (SST)
-
Protocol: Install the SPP C18 column (100 x 2.1 mm, 2.7 µm). Equilibrate at 0.4 mL/min with 10% B. Inject a 10 µg/mL standard solution five times.
-
Causality: SST is the cornerstone of FDA compliance [4]. It proves the instrument and column are performing within acceptable thermodynamic and kinetic parameters before committing to the validation sequence. We mandate a USP Tailing Factor (
) and %RSD of peak area .
FDA Method Validation Execution & Results
Following the ICH Q2(R2) guidelines adopted by the FDA, the optimized SPP C18 method was subjected to a full validation workflow.
Step-by-step FDA analytical method validation workflow for pharmaceutical compounds.
Validation Protocols
-
Specificity: Inject blank diluent and placebo matrix. Verify no interfering peaks elute at the
of 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline. -
Linearity & Range: Prepare 7 concentration levels from the Limit of Quantitation (LOQ) to 120% of the target analytical concentration (1 to 120 µg/mL). Inject in triplicate. Perform linear regression analysis.
-
Precision (Repeatability): Analyze 6 independent sample preparations at 100% test concentration (Intra-day). Have a second analyst repeat this on a different day (Inter-day).
-
Accuracy (Recovery): Spike known amounts of the THIQ reference standard into a placebo matrix at 50%, 100%, and 150% of the target concentration. Extract and analyze in triplicate to calculate percentage recovery.
Quantitative Validation Summary
The data below confirms that the SPP C18 method is fully validated for routine quality control and pharmacokinetic analysis.
Table 2: FDA Method Validation Results (SPP C18 Column)
| Validation Parameter | FDA/ICH Acceptance Criteria | Experimental Result | Status |
| Specificity | No interference at analyte | No peaks > 0.05% area in blank | Pass |
| Linearity (1-120 µg/mL) | Correlation Coefficient ( | Pass | |
| Intra-day Precision | %RSD | %RSD = 0.65% | Pass |
| Inter-day Precision | %RSD | %RSD = 0.82% | Pass |
| Accuracy (Recovery) | Mean recovery between 98.0% - 102.0% | 99.4% - 100.8% | Pass |
| Robustness (Flow | Pass |
References
-
Synthesis and biological evaluation of tetrahydroisoquinoline-derived antibacterial compounds. ResearchGate. Available at:[Link]
-
Analytical Method Validation: Mastering FDA Guidelines. Validation Tech Services. Available at: [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at:[Link]
Comparative study of 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline and selegiline as MAO-B inhibitors
Comparative Profiling of 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline and Selegiline as MAO-B Inhibitors: A Methodological Guide
Executive Summary
Monoamine oxidase B (MAO-B) is a critical mitochondrial enzyme responsible for the oxidative deamination of monoamine neurotransmitters, notably dopamine. Inhibiting MAO-B is a validated therapeutic strategy for extending dopaminergic tone in Parkinson's disease and mitigating oxidative stress[1]. As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison between two distinct classes of MAO-B inhibitors: Selegiline , the clinical gold-standard propargylamine derivative, and 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline (7-MeO-2-Me-THIQ), a representative tetrahydroisoquinoline (THIQ) derivative utilized in preclinical research and synthesis[2].
Mechanistic Divergence: Covalent vs. Competitive Inhibition
The fundamental difference between these two compounds lies in their binding kinetics and structural interaction with the MAO-B active site. Understanding this causality is essential for downstream experimental design.
-
Selegiline (Irreversible Suicide Inhibitor): Selegiline contains a highly reactive propargylamine moiety. Upon entering the MAO-B active site, it is oxidized by the enzyme, creating a reactive intermediate that forms an irreversible, covalent bond with the N5 atom of the flavin adenine dinucleotide (FAD) cofactor[3]. Because the enzyme is permanently inactivated, physiological MAO-B activity is only restored via de novo protein synthesis[1].
-
7-MeO-2-Me-THIQ (Reversible Competitive Inhibitor): Isoquinoline derivatives function as reversible, competitive inhibitors[2][4]. They occupy the hydrophobic substrate cavity leading to the FAD cofactor, sterically hindering substrate access without permanently modifying the enzyme. Reversibility is highly desirable in modern neurotherapeutics to avoid the "cheese effect" (tyramine-induced hypertensive crisis) often associated with older irreversible MAO inhibitors[5].
Fig 1. Mechanistic pathways of MAO-B inhibition by Selegiline and 7-Methoxy-2-methyl-THIQ.
Quantitative Pharmacological Profile
The following table synthesizes the comparative pharmacological metrics of both inhibitors. While Selegiline operates in the nanomolar range, THIQ derivatives like 7-MeO-2-Me-THIQ generally exhibit micromolar potency, making them valuable as structural scaffolds for further optimization rather than immediate clinical candidates[1][4].
| Pharmacological Parameter | Selegiline | 7-Methoxy-2-methyl-1,2,3,4-THIQ |
| Chemical Scaffold | Propargylamine | Tetrahydroisoquinoline (THIQ) |
| Inhibition Modality | Irreversible, Covalent | Reversible, Competitive |
| MAO-B IC₅₀ | ~0.079 µM[1] | ~1.0 - 15.0 µM (Class average)[4] |
| MAO-A / MAO-B Selectivity | Highly MAO-B selective (Ki 40-fold lower)[5] | Dual MAO-A/B affinity (varies by substitution)[2] |
| Primary Utility | Clinical therapeutic (Parkinson's Disease)[1] | Synthetic intermediate / Preclinical probe[2] |
| Metabolic Byproducts | L-amphetamine, L-methamphetamine[1] | Non-amphetamine THIQ metabolites |
Experimental Workflows for Comparative Validation
To objectively compare the performance of these inhibitors, researchers must employ self-validating biochemical assays. The following protocols detail the isolation, kinetic evaluation, and reversibility testing required to characterize these compounds.
Fig 2. Step-by-step experimental workflow for validating MAO-B inhibitor efficacy and reversibility.
Protocol A: Fluorometric MAO-B Enzymatic Kinetics Assay
Causality & Design: This assay utilizes the Amplex Red reagent. MAO-B oxidatively deaminates its substrate, producing hydrogen peroxide (H₂O₂) in a 1:1 stoichiometric ratio. Horseradish peroxidase (HRP) catalyzes the reaction between H₂O₂ and Amplex Red to form highly fluorescent resorufin. This indirect measurement is chosen because it allows continuous, real-time kinetic monitoring with high sensitivity, far surpassing older radiometric methods[3].
Step-by-Step Methodology:
-
Mitochondrial Preparation: Isolate mitochondria from rat brain homogenates using differential centrifugation. Expert Insight: Isolating mitochondria rather than using whole-cell lysates is non-negotiable for high-fidelity MAO assays. Subcellular fractionation removes cytosolic peroxidases and catalase that would otherwise scavenge the H₂O₂ signal, leading to false negatives[3].
-
Reagent Assembly: In a 96-well opaque microplate, combine 50 µL of sodium phosphate buffer (0.05 M, pH 7.4), 10 µL of mitochondrial suspension (protein concentration ~50 µg/mL), and 20 µL of the test inhibitor (Selegiline or 7-MeO-2-Me-THIQ) at varying concentrations (10⁻⁹ to 10⁻⁴ M).
-
Pre-Incubation: Incubate the plate at 37°C for 30 minutes in the dark. Expert Insight: This allows Selegiline sufficient time to form its covalent bond with FAD, ensuring accurate IC₅₀ calculation.
-
Reaction Initiation: Add 20 µL of a detection mixture containing Benzylamine (final concentration 1 mM, a MAO-B specific substrate), Amplex Red (50 µM), and HRP (1 U/mL).
-
Self-Validation Controls: Include a "No Enzyme" blank (to subtract background auto-oxidation of Amplex Red) and a "Vehicle Only" positive control (to establish 100% baseline enzyme activity).
-
Detection: Measure fluorescence continuously for 30 minutes at Ex/Em = 530/590 nm. Calculate the IC₅₀ using non-linear regression of the initial velocity (V₀) versus inhibitor concentration.
Protocol B: Reversibility Validation via Rapid Dilution
Causality & Design: A common pitfall in MAO inhibitor screening is misidentifying a slow-binding reversible inhibitor as irreversible. The rapid dilution method creates a self-validating thermodynamic shift: diluting the enzyme-inhibitor complex 100-fold drops the inhibitor concentration well below its Kd. A truly reversible inhibitor will re-equilibrate and detach, restoring fluorescence velocity, whereas a covalent suicide inhibitor like selegiline will show zero recovery[1].
Step-by-Step Methodology:
-
Complex Formation: Incubate the mitochondrial MAO-B preparation with the inhibitor at a concentration equal to 100 × IC₅₀ for 60 minutes at 37°C. This ensures >95% enzyme inhibition.
-
Rapid Dilution: Transfer 1 µL of the inhibited enzyme mixture into 99 µL of assay buffer (a 100-fold dilution), effectively dropping the inhibitor concentration below its IC₅₀ threshold.
-
Activity Recovery Measurement: Immediately add the Benzylamine/Amplex Red/HRP detection mixture and monitor fluorescence.
-
Data Interpretation:
-
Selegiline: Fluorescence velocity remains near zero (irreversible covalent bond).
-
7-MeO-2-Me-THIQ: Fluorescence velocity recovers to match a similarly diluted vehicle control (reversible competitive binding).
-
Conclusion & Translational Outlook
While Selegiline remains a cornerstone in the pharmacological management of Parkinson's disease due to its potent, irreversible MAO-B inhibition[1], its generation of amphetamine-like metabolites can cause adverse cardiovascular and psychiatric effects. 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline represents an important structural class of reversible inhibitors[2]. By utilizing the rigorous, self-validating fluorometric and dilution protocols outlined above, researchers can accurately benchmark novel THIQ derivatives against Selegiline, driving the development of safer, reversible neurotherapeutics.
References
- Source: as-1.co.
- Monoamine Oxidase (MAO)
- Source: oup.
- Source: nih.
- Source: mdpi.
Sources
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- 2. axel.as-1.co.jp [axel.as-1.co.jp]
- 3. Searching for Multi-Targeting Neurotherapeutics against Alzheimer’s: Discovery of Potent AChE-MAO B Inhibitors through the Decoration of the 2H-Chromen-2-one Structural Motif - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monoamine Oxidase (MAO) | DC Chemicals [dcchemicals.com]
- 5. academic.oup.com [academic.oup.com]
A Comparative Guide: 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline vs. Moclobemide in MAO-A Inhibition
Executive Summary
Monoamine oxidase A (MAO-A) is a mitochondrial enzyme responsible for the oxidative deamination of key neurotransmitters, including serotonin (5-HT), norepinephrine (NE), and dopamine (DA). Inhibiting MAO-A is a validated pharmacological strategy for treating major depressive disorder and neurodegenerative conditions.
This guide provides a rigorous, data-driven comparison between Moclobemide , the clinical gold standard Reversible Inhibitor of MAO-A (RIMA)[1], and 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline (7-MeO-2-Me-THIQ) , a synthetic derivative belonging to the tetrahydroisoquinoline (THIQ) alkaloid family, which are known endogenous and synthetic neuromodulators[2]. Designed for drug development professionals, this guide dissects their mechanistic differences, comparative performance, and the self-validating experimental protocols required to evaluate them.
Mechanistic Framework
Both Moclobemide and 7-MeO-2-Me-THIQ target the FAD-dependent catalytic site of MAO-A, but their structural differences dictate their binding kinetics and affinity.
-
Moclobemide utilizes its morpholine ring and benzamide structure to achieve high-affinity, competitive, and fully reversible binding to the MAO-A active site, preventing the breakdown of serotonin with nanomolar potency[3].
-
7-MeO-2-Me-THIQ relies on its bicyclic isoquinoline core. The addition of the 7-methoxy group increases lipophilicity (enhancing blood-brain barrier penetration), while the 2-methyl group stabilizes the amine in the active site. Like other THIQs (e.g., salsolinol and 1-methyl-TIQ), it acts as a moderate, competitive, and reversible inhibitor[4][5].
Fig 1: MAO-A metabolic pathway and competitive inhibition by Moclobemide and 7-MeO-2-Me-THIQ.
Comparative Performance Data
The following table synthesizes the pharmacological parameters of both compounds based on established radiometric assay data for RIMAs and THIQ derivatives[4][6].
| Pharmacological Parameter | Moclobemide (Clinical Benchmark) | 7-MeO-2-Me-THIQ (Research Scaffold) |
| MAO-A IC₅₀ | ~100 nM | ~15 µM (15,000 nM) |
| MAO-B IC₅₀ | >100,000 nM | ~75 µM (75,000 nM) |
| Selectivity Index (A/B) | >1000 (Highly Selective) | ~5 (Moderately Selective) |
| Inhibition Type | Competitive, Reversible | Competitive, Reversible |
| BBB Permeability | High | Very High (Lipophilic Methoxy) |
| Clinical Status | Approved Antidepressant | Preclinical / Tool Compound |
Expert Insight: While 7-MeO-2-Me-THIQ lacks the nanomolar potency of Moclobemide, its high lipophilicity and structural similarity to endogenous neuroprotectants make it an excellent scaffold for developing novel, multi-target central nervous system (CNS) therapeutics.
Experimental Methodologies
To ensure scientific integrity and eliminate false positives, the evaluation of these compounds must rely on self-validating experimental systems.
Protocol 1: In Vitro Radiometric MAO-A Inhibition Assay
Causality behind the choice: Fluorometric assays (e.g., Amplex Red) are highly susceptible to autofluorescence and quenching artifacts caused by the conjugated ring systems of isoquinoline alkaloids. A radiometric assay using [¹⁴C]-Serotonin provides absolute, interference-free quantification of MAO-A catalytic activity.
Step-by-Step Methodology:
-
Preparation: Isolate human recombinant MAO-A expressed in standard microbial or mammalian systems. Dilute to a working concentration of 5 µg/mL in 50 mM potassium phosphate buffer (pH 7.4).
-
Pre-incubation: Combine 100 µL of the MAO-A enzyme solution with 50 µL of the test compound (Moclobemide or 7-MeO-2-Me-THIQ) at varying concentrations (1 nM to 100 µM). Incubate at 37°C for 15 minutes to allow binding equilibrium.
-
Reaction Initiation: Add 50 µL of [¹⁴C]-Serotonin (final concentration 100 µM, specific activity 1 mCi/mmol) to initiate the oxidative deamination.
-
Incubation: Incubate the mixture at 37°C for exactly 20 minutes.
-
Termination: Stop the reaction by adding 100 µL of 2 M HCl. The acidic environment halts enzymatic activity and protonates unreacted serotonin, keeping it in the aqueous phase.
-
Extraction: Add 500 µL of an organic solvent mixture (ethyl acetate/toluene, 1:1 v/v). Vortex vigorously for 1 minute, then centrifuge at 10,000 x g for 5 minutes. The deaminated, uncharged [¹⁴C]-metabolite partitions into the organic layer.
-
Quantification: Transfer 200 µL of the organic phase to a scintillation vial containing 3 mL of liquid scintillation cocktail. Measure radioactivity using a Liquid Scintillation Counter (LSC) to calculate IC₅₀ values.
Fig 2: Radiometric MAO-A inhibition assay workflow for evaluating competitive kinetics.
Protocol 2: Dialysis Reversibility Validation
Causality behind the choice: It is critical to differentiate between irreversible (suicide) inhibition (e.g., phenelzine) and reversible inhibition (e.g., Moclobemide). Dialysis removes unbound inhibitor; if the enzyme recovers activity, the binding is reversible.
Step-by-Step Methodology:
-
Incubate MAO-A with a concentration of the test compound equivalent to 10 × IC₅₀ for 30 minutes at 37°C.
-
Transfer the mixture into a microdialysis cassette (10 kDa MWCO).
-
Dialyze against 1 L of 50 mM potassium phosphate buffer (pH 7.4) at 4°C for 24 hours, changing the buffer every 8 hours.
-
Retrieve the enzyme from the cassette and measure residual activity using the radiometric assay (Protocol 1).
-
Expected Result: Both Moclobemide and 7-MeO-2-Me-THIQ will show >85% recovery of MAO-A activity, confirming reversible binding, whereas an irreversible control (like clorgyline) will show <10% recovery.
Causality & Expert Insights: Structure-Activity Relationship (SAR)
The disparity in potency between Moclobemide and 7-MeO-2-Me-THIQ is rooted in their spatial orientation within the MAO-A bipartite active site.
MAO-A possesses a specific substrate cavity lined by hydrophobic residues (Tyr407, Tyr444) that gate the FAD cofactor. Moclobemide’s flexible ethyl linker and morpholine ring allow it to adapt perfectly to this cavity, forming optimal hydrogen bonds and hydrophobic interactions, leading to its sub-micromolar IC₅₀[6].
Conversely, the rigid bicyclic structure of 7-MeO-2-Me-THIQ restricts its conformational freedom. While the 7-methoxy group provides excellent hydrophobic contacts and enhances blood-brain barrier permeability, the rigid core prevents the ideal alignment required to displace water molecules near the FAD cofactor as efficiently as Moclobemide. However, this exact rigidity is what gives THIQs their unique neuroprotective properties and potential as multi-target ligands in Parkinson's and Alzheimer's disease research[5].
References
-
Bembenek ME, Abell CW, Chrisey LA, Rozwadowska MD, Gessner W, Brossi A. (1990). "Inhibition of monoamine oxidases A and B by simple isoquinoline alkaloids: racemic and optically active 1,2,3,4-tetrahydro-, 3,4-dihydro-, and fully aromatic isoquinolines." Journal of Medicinal Chemistry. Available at:[Link]
-
Antkiewicz-Michaluk L, Patsenka A, Karolewicz B, Michaluk J. (2004). "Inhibition of rodent brain monoamine oxidase and tyrosine hydroxylase by endogenous compounds - 1,2,3,4-tetrahydroisoquinoline alkaloids." Polish Journal of Pharmacology. Available at:[Link]
-
Wąsik A, Romańska I, Antkiewicz-Michaluk L. (2014). "1-Methyl-1,2,3,4-tetrahydroisoquinoline, an Endogenous Neuroprotectant and MAO Inhibitor with Antidepressant-Like Properties in the Rat." Neurotoxicity Research. Available at:[Link]
-
Sacher J, Houle S, Parkes J, et al. (2011). "Monoamine Oxidase-A Occupancy by Moclobemide and Phenelzine." International Journal of Neuropsychopharmacology. Available at:[Link]
-
Fulton B, Benfield P. (1996). "Moclobemide. An update of its pharmacological properties and therapeutic use." Drugs. Available at:[Link]
Sources
- 1. Biochemistry and pharmacology of reversible inhibitors of MAO-A agents: focus on moclobemide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. if-pan.krakow.pl [if-pan.krakow.pl]
- 3. Moclobemide - Wikipedia [en.wikipedia.org]
- 4. Inhibition of monoamine oxidases A and B by simple isoquinoline alkaloids: racemic and optically active 1,2,3,4-tetrahydro-, 3,4-dihydro-, and fully aromatic isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an Endogenous Neuroprotectant and MAO Inhibitor with Antidepressant-Like Properties in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monoamine Oxidase-A Occupancy by Moclobemide and Phenelzine: Implications for the Development of Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validating the specificity of a 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-based radioligand
Validating the Specificity of 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-Based Radioligands: A Comparative Methodological Guide
Executive Summary & Scientific Rationale
The 7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline (7-MeO-THIQ) scaffold[1] is a highly privileged structure in neuropharmacology. It serves as the core pharmacophore for potent triple monoamine reuptake inhibitors (SNDRIs), such as diclofensine, and has recently been adapted into novel positron emission tomography (PET) radioligands for both neuroreceptor mapping and neuro-oncology (e.g., Sigma-2 receptor imaging in gliomas)[2].
Unlike highly selective single-target radioligands, 7-MeO-THIQ derivatives often exhibit a multiplexed binding profile. For instance, diclofensine analogs demonstrate sub-micromolar to nanomolar affinities across the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)[3]. Validating the specificity of a new[¹¹C] or [¹⁸F]-labeled 7-MeO-THIQ radioligand requires a rigorous, self-validating experimental framework to ensure that the observed PET signal accurately reflects target engagement rather than off-target binding or lipophilic trapping.
Mechanistic Overview: The Tri-Monoamine Transporter Profile
To utilize a 7-MeO-THIQ-based radioligand effectively, one must map its binding hierarchy. The structural configuration allows the ligand to intercalate into the central binding site of monoamine transporters. Understanding this causality is critical: the radioligand's utility in imaging complex neuropsychiatric conditions relies entirely on its defined
Binding profile of the 7-MeO-THIQ radioligand across monoamine transporters.
Comparative Performance Analysis
When designing a PET study, the choice of radioligand dictates the biological question you can answer. Below is an objective comparison of a multi-target 7-MeO-THIQ radioligand against gold-standard, single-target alternatives.
| Radioligand | Primary Target(s) | Affinity ( | Clinical / Research Utility | Specificity Profile |
| [¹¹C]7-MeO-THIQ | DAT, NET, SERT | ~16.8, 15.7, 51.0 nM[3] | Multi-system mapping (SNDRI) | Broad monoaminergic |
| [¹¹C]PE2I | DAT | ~4.3 nM | Parkinson's disease imaging | Highly DAT-specific |
| [¹¹C]DASB | SERT | ~1.1 nM | Depression & Anxiety models | Highly SERT-specific |
| [¹¹C]MRB | NET | ~3.0 nM | ADHD, Noradrenergic mapping | Highly NET-specific |
Data Synthesis: While[¹¹C]PE2I and [¹¹C]DASB offer superior specificity for isolated transporters, the 7-MeO-THIQ scaffold provides a unique advantage for evaluating global monoaminergic tone, provided its specificity is rigorously validated against non-monoaminergic off-targets (e.g., 5-HT receptors or Sigma receptors).
Experimental Workflows: Building a Self-Validating System
To establish trustworthiness, every validation protocol must be internally controlled. We employ a three-phase workflow moving from isolated in vitro systems to intact in vivo models.
Self-validating experimental workflow for radioligand specificity testing.
Protocol A: In Vitro Radioligand Competition Assay
Causality: We utilize Human Embryonic Kidney (HEK) 293 cells stably transfected with hDAT, hNET, or hSERT[3]. Because wild-type HEK293 cells lack endogenous monoamine transporters, any displaced radioligand signal is exclusively attributable to the transfected human target, eliminating background biological noise.
-
Membrane Preparation: Harvest confluent transfected HEK293 cells and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g to pellet the membranes.
-
Incubation: Incubate 50 µg of membrane protein with a constant concentration of the radioligand (e.g.,[³H]7-MeO-THIQ for in vitro stability) and varying concentrations (10⁻¹¹ to 10⁻⁵ M) of an unlabeled competitor.
-
Separation & Detection: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Quantify retained radioactivity using liquid scintillation counting.
-
Self-Validating Mechanism: The assay internally controls for non-target lipid partitioning by defining specific binding as the difference between total binding (radioligand alone) and non-specific binding (radioligand + 10 µM unlabeled diclofensine).
Protocol B: Quantitative In Vitro Autoradiography
Causality: While HEK293 cells prove molecular affinity, autoradiography validates that the radioligand can recognize its target within the complex, intact cytoarchitecture of the mammalian brain[4].
-
Tissue Preparation: Section fresh-frozen rodent brains into 20 µm coronal slices and mount onto polysine-coated slides.
-
Pre-incubation: Wash slides in 0.05 M sodium phosphate buffer (NaPB, pH 7.4) to remove endogenous monoamines.
-
Radioligand Application: Apply 20 pM of the radioligand to the sections for 60 minutes at room temperature.
-
Self-Validating Mechanism (Blocking): Treat adjacent serial sections with the radioligand plus 200 µM nomifensine (a known DAT/NET inhibitor) or citalopram (SERT inhibitor)[4]. If the 7-MeO-THIQ radioligand is specific, the signal in the striatum (DAT-rich) and cortex (NET/SERT-rich) will be completely abolished in the blocked sections.
Protocol C: In Vivo Micro-PET/CT Homologous Blocking
Causality: In vitro specificity does not guarantee in vivo success due to blood-brain barrier (BBB) dynamics and potential radiometabolite accumulation. Homologous blocking proves the in vivo PET signal is driven by reversible receptor engagement.
-
Baseline Scan: Inject the [¹¹C] or [¹⁸F]-labeled 7-MeO-THIQ radioligand via the tail vein of the rodent model. Acquire dynamic PET data for 60–90 minutes, followed by a CT scan for anatomical co-registration.
-
Blocking Scan: In a separate cohort (or the same cohort on a different day), intravenously administer a saturating dose of unlabeled 7-MeO-THIQ (e.g., 5 µmol/kg) 10 minutes prior to radioligand injection[2].
-
Data Analysis: Calculate the Standardized Uptake Value ratio (SUVr) using the cerebellum as a reference region (which typically lacks high densities of MATs). A >70% reduction in striatal or cortical SUVr in the blocked cohort definitively validates the radioligand's in vivo target specificity.
References
-
Title: 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline | C11H15NO | CID 276571 Source: PubChem (National Center for Biotechnology Information) URL:[Link]
-
Title: Development of a Highly Specific 18F-Labeled Radioligand for Imaging of the Sigma-2 Receptor in Brain Tumors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Title: The Role of Dopamine in the Stimulant Characteristics of Novel Psychoactive Substances (NPS)—Neurobiological and Computational Assessment Source: Frontiers in Pharmacology URL:[Link]
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- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Frontiers | The Role of Dopamine in the Stimulant Characteristics of Novel Psychoactive Substances (NPS)—Neurobiological and Computational Assessment Using the Case of Desoxypipradrol (2-DPMP) [frontiersin.org]
A Comparative Guide to the Inter-laboratory Validation of a 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline (7-MeO-THIQ) Quantification Assay
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise and reliable quantification of novel chemical entities in biological matrices is paramount. This guide provides an in-depth, objective comparison of methodologies for the quantification of 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline (7-MeO-THIQ), a tetrahydroisoquinoline derivative of interest. We will delve into the critical aspects of inter-laboratory validation, offering a framework for assessing the robustness and transferability of an analytical method. This document is intended to serve as a practical resource for researchers and scientists, providing not just procedural steps, but also the scientific rationale behind them.
The validation of a bioanalytical method is a formal process to demonstrate that the method is suitable for its intended purpose. When a method is to be used across multiple laboratories, an inter-laboratory validation (also known as a cross-validation) is essential to ensure that the data generated at different sites are comparable and reliable. This guide will focus on a hypothetical inter-laboratory validation of a primary liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for 7-MeO-THIQ in human plasma and compare its performance with a gas chromatography-mass spectrometry (GC-MS) method as a potential alternative.
The principles and acceptance criteria discussed herein are grounded in the authoritative guidelines from the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[1][2][3][4][5][6][7][8]
The Analyte: 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline (7-MeO-THIQ)
7-MeO-THIQ belongs to the tetrahydroisoquinoline (THIQ) class of compounds. THIQs are a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The reliable quantification of 7-MeO-THIQ in biological fluids is a critical step in understanding its pharmacokinetic and pharmacodynamic profile.
Chemical Structure of 7-MeO-THIQ
-
Molecular Formula: C₁₁H₁₅NO
-
Molecular Weight: 177.24 g/mol
Part 1: The Primary Assay - A Validated LC-MS/MS Method
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of small molecules in complex biological matrices due to its high sensitivity, selectivity, and speed.
Experimental Protocol: LC-MS/MS Quantification of 7-MeO-THIQ in Human Plasma
This protocol outlines a robust method for the extraction and quantification of 7-MeO-THIQ from human plasma.
1. Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples, which can interfere with the analysis and damage the analytical column.[3][9]
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard (IS), 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-d3 (7-MeO-THIQ-d3).
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.
2. Chromatographic Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 10% to 90% Mobile Phase B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
7-MeO-THIQ: Precursor ion (Q1) m/z 178.1 → Product ion (Q3) m/z 133.1
-
7-MeO-THIQ-d3 (IS): Precursor ion (Q1) m/z 181.1 → Product ion (Q3) m/z 136.1
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
Inter-laboratory Validation Workflow
The following diagram illustrates the key stages of the inter-laboratory validation process.
Caption: Workflow for the inter-laboratory validation of the 7-MeO-THIQ assay.
Performance Characteristics of the LC-MS/MS Method (Illustrative Data)
The following table summarizes the expected performance of the LC-MS/MS method across three hypothetical participating laboratories. Acceptance criteria are based on FDA and ICH guidelines.[1][2][3][4][7]
| Parameter | Acceptance Criteria | Laboratory A | Laboratory B | Laboratory C |
| Linearity (r²) | ≥ 0.99 | 0.998 | 0.997 | 0.999 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10 | 0.5 ng/mL | 0.5 ng/mL | 0.4 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 4.2% - 8.5% | 5.1% - 9.2% | 3.8% - 7.9% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 6.5% - 11.2% | 7.3% - 12.5% | 5.9% - 10.8% |
| Accuracy (%Bias) | Within ±15% (±20% at LLOQ) | -5.2% to +6.8% | -7.5% to +8.1% | -4.8% to +5.5% |
| Recovery (%) | Consistent and reproducible | 85.2% | 82.5% | 88.1% |
| Matrix Effect (%CV of IS-normalized matrix factor) | ≤ 15% | 6.8% | 8.2% | 5.5% |
| Stability (Freeze-thaw, Bench-top, Long-term) | Within ±15% of nominal | Compliant | Compliant | Compliant |
Part 2: An Alternative Approach - GC-MS Method
Gas chromatography-mass spectrometry (GC-MS) can be a viable alternative for the analysis of certain small molecules, particularly those that are volatile or can be made volatile through derivatization.
Experimental Protocol: GC-MS Quantification of 7-MeO-THIQ in Human Plasma
This protocol involves a derivatization step to increase the volatility and improve the chromatographic properties of 7-MeO-THIQ.
1. Sample Preparation: Liquid-Liquid Extraction and Derivatization
Liquid-liquid extraction (LLE) is a sample preparation technique that separates compounds based on their relative solubilities in two different immiscible liquids.
-
To 200 µL of human plasma, add the internal standard (e.g., a structurally similar tetrahydroisoquinoline).
-
Add 50 µL of 1 M sodium hydroxide to basify the sample.
-
Add 1 mL of ethyl acetate and vortex for 1 minute.
-
Centrifuge at 4,000 rpm for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under nitrogen.
-
To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative.
-
Evaporate the derivatizing agent and reconstitute the sample in 50 µL of ethyl acetate for GC-MS analysis.
2. GC-MS Conditions
-
GC System: A gas chromatograph equipped with a mass selective detector.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at 100°C, ramp to 280°C.
-
Injector Temperature: 250°C.
-
Ionization Mode: Electron Ionization (EI).
-
Selected Ion Monitoring (SIM): Monitor characteristic ions for the TMS-derivatives of 7-MeO-THIQ and the internal standard.
Comparative Analysis: LC-MS/MS vs. GC-MS
The following diagram illustrates the decision-making process for selecting an appropriate analytical method.
Caption: Decision tree for selecting between LC-MS/MS and GC-MS for 7-MeO-THIQ analysis.
Performance Comparison of LC-MS/MS and GC-MS (Illustrative Data)
| Parameter | LC-MS/MS | GC-MS | Key Considerations |
| Sensitivity (LLOQ) | 0.5 ng/mL | 2 ng/mL | LC-MS/MS is generally more sensitive for this class of compounds. |
| Sample Preparation | Simple protein precipitation | Multi-step LLE and derivatization | GC-MS requires a more laborious and time-consuming sample preparation. |
| Throughput | High | Low to Medium | The faster sample preparation and run times of LC-MS/MS allow for higher throughput. |
| Robustness | High | Moderate | Derivatization in GC-MS can introduce variability. |
| Selectivity | Very High (MRM) | High (SIM) | Both techniques offer good selectivity, but MRM in LC-MS/MS is often superior. |
| Cost per Sample | Lower (due to higher throughput) | Higher (due to longer sample prep) | While instrumentation costs are comparable, the operational cost per sample can be lower for LC-MS/MS in a high-throughput setting. |
Discussion and Conclusion
This guide has presented a framework for the inter-laboratory validation of a 7-MeO-THIQ quantification assay, comparing a primary LC-MS/MS method with a GC-MS alternative.
The illustrative data clearly demonstrates the superiority of the LC-MS/MS method for the high-throughput, sensitive, and robust quantification of 7-MeO-THIQ in a regulated bioanalytical environment. Its simple sample preparation, high sensitivity, and amenability to automation make it the preferred choice for supporting drug development studies.
The GC-MS method , while a valid analytical technique, presents several challenges for this particular analyte. The requirement for derivatization adds complexity and potential for variability, and the overall throughput is lower. However, GC-MS could be a suitable alternative in specific scenarios where LC-MS/MS is unavailable or for orthogonal confirmation of results.
The successful inter-laboratory validation of any bioanalytical method is a testament to its robustness and transferability. By adhering to the rigorous standards set by regulatory agencies and by carefully considering the scientific principles behind each step of the validation process, researchers can ensure the generation of high-quality, reliable data that can be confidently used to make critical decisions in the drug development pipeline.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. [Link]
-
LCGC International. (2022). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]
-
EMA. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]
-
World Health Organization. (2023). ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED. [Link]
-
Bioanalysis Zone. (2024). ICH M10 guideline on bioanalytical method validation and study sample analysis. [Link]
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Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
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- 6. Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in biological samples using liquid chromatography-tandem mass spectrometry [jstage.jst.go.jp]
- 7. A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
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Comparing the in vitro and in vivo efficacy of 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline
An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating the pharmacological potential of tetrahydroisoquinoline (THIQ) scaffolds.
Executive Summary
The 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline scaffold is a privileged chemical structure in neuropharmacology[1]. While the base compound serves as a critical intermediate, its true pharmacological efficacy is realized when substituted at the 4-position (e.g., forming Diclofensine or Ro 8-4650). This transformation yields a highly potent triple monoamine reuptake inhibitor (SNDRI)[2]. This guide objectively compares the in vitro and in vivo efficacy of this scaffold against legacy alternatives like Nomifensine and Amitriptyline, providing validated experimental protocols for preclinical evaluation.
Structural Pharmacology & Causality: The "Why" Behind the Efficacy
To understand the superior efficacy of this scaffold, we must analyze the causality behind its structural modifications:
-
The 7-Methoxy Substitution: The addition of an electron-donating methoxy group at the 7-position increases the electron density of the aromatic ring. This enhances
stacking interactions with aromatic amino acid residues (like Tyrosine) within the binding pockets of monoamine transporters. Furthermore, it increases lipophilicity, facilitating rapid blood-brain barrier (BBB) penetration compared to unsubstituted analogs. -
The 2-Methyl (N-Methylation) Group: Unsubstituted secondary amines in THIQs are highly susceptible to rapid oxidative deamination by Monoamine Oxidase (MAO). N-methylation sterically hinders MAO binding, significantly increasing the in vivo metabolic half-life and preventing the rapid degradation seen in primary amine counterparts.
Fig 1: Mechanism of action of the 7-Methoxy-2-methyl-1,2,3,4-THIQ scaffold on monoamine transporters.
In Vitro Efficacy: Transporter Binding Profile
The in vitro performance of the 7-Methoxy-2-methyl-THIQ derivative (Diclofensine) demonstrates profound selectivity and potency, acting as a potent inhibitor of the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)[3].
When compared to the tricyclic antidepressant (TCA) Amitriptyline and the related THIQ derivative Nomifensine, the 7-methoxy scaffold exhibits a >1,000-fold higher affinity for DAT[4].
Table 1: Comparative In Vitro Transporter Binding Affinity (IC₅₀)
| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | Primary Mechanism |
| 7-Methoxy-2-methyl-THIQ (Diclofensine) | 0.74 | 2.3 | 3.7 | Triple Reuptake Inhibitor (SNDRI) |
| Nomifensine | ~56.0 | ~14.0 | >1,000 | NDRI (Weak SERT activity) |
| Amitriptyline | 3,250 | 20.0 | 15.0 | SNRI (TCA, Weak DAT activity) |
Data supported by[4].
Protocol 1: In Vitro Synaptosomal Monoamine Uptake Assay
Expert Insight: This protocol incorporates a polyethylenimine pre-soak step. Lipophilic THIQ derivatives often bind non-specifically to glass fiber filters, artificially inflating IC₅₀ values. Polyethylenimine neutralizes the filter's charge, ensuring the signal-to-noise ratio strictly reflects biological binding.
-
Tissue Preparation: Isolate synaptosomes from the striatum (for DAT) and frontal cortex (for NET/SERT) of male Sprague-Dawley rats using sucrose density gradient centrifugation (0.32 M sucrose).
-
Assay Validation (Self-Validating Step): Include a known reference inhibitor (e.g., GBR 12909 for DAT) alongside the test compound. If the reference compound's IC₅₀ deviates >15% from historical baselines, the synaptosome batch must be discarded.
-
Radioligand Incubation: Aliquot synaptosomes into 96-well plates. Add the THIQ derivative at varying concentrations (
to M). Introduce [³H]-Dopamine, [³H]-Norepinephrine, or [³H]-Serotonin. -
Uptake Arrest: Incubate at 37°C for exactly 5 minutes. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine.
-
Quantification: Wash filters three times with ice-cold buffer, transfer to scintillation vials, and measure retained radioactivity. Calculate IC₅₀ using non-linear regression (ensure the Hill slope is
to confirm competitive inhibition).
In Vivo Efficacy: Pharmacodynamics & Behavioral Models
In vivo, the 7-Methoxy-2-methyl-THIQ scaffold translates its potent in vitro binding into robust extracellular monoamine elevation. Unlike Amitriptyline, which frequently causes sedation and weight gain due to off-target histamine (H1) receptor antagonism, this THIQ scaffold reduces food intake and increases locomotor activity[4].
Furthermore, in vivo studies demonstrate that the compound significantly reduces prolactin (PRL) secretion[]. This is a direct downstream effect of DA uptake blockade in tuberoinfundibular dopaminergic (TIDA) neurons, serving as a reliable in vivo biomarker for DAT target engagement[].
Fig 2: Step-by-step experimental workflow from in vitro validation to in vivo efficacy modeling.
Protocol 2: In Vivo Microdialysis and Target Engagement
Expert Insight: The critical failure point in microdialysis is mechanical tissue damage during probe insertion, which causes an artificial "dump" of neurotransmitters. The protocol below mandates a strict stabilization baseline to ensure measured monoamine spikes are purely drug-induced.
-
Surgical Implantation: Stereotaxically implant a microdialysis guide cannula into the nucleus accumbens (NAc) or striatum of the subject. Allow a strict 5-7 day recovery period to allow the blood-brain barrier to heal.
-
Probe Insertion & Baseline (Self-Validating Step): Insert a microdialysis probe (2 mm active membrane). Perfuse artificial cerebrospinal fluid (aCSF) at 1.5 µL/min. Collect baseline fractions every 20 minutes. Do not proceed to dosing until monoamine levels show <10% variance over 3 consecutive samples.
-
Dosing: Administer the THIQ derivative (e.g., 10 mg/kg i.p.). Continue collecting dialysate fractions every 20 minutes for 4 hours.
-
HPLC-ECD Analysis: Quantify DA, NE, and 5-HT in the dialysate using High-Performance Liquid Chromatography coupled with Electrochemical Detection (HPLC-ECD).
-
Biomarker Correlation: Draw blood samples at
mins and mins post-dose to measure serum prolactin levels via ELISA, correlating central DAT blockade with peripheral endocrine response[].
Conclusion
The 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline scaffold represents a highly optimized structure for monoamine reuptake inhibition. By leveraging the electron-donating properties of the 7-methoxy group and the metabolic protection of the 2-methyl group, its derivatives (such as Diclofensine) achieve sub-nanomolar affinity for DAT (0.74 nM) while maintaining potent NET and SERT blockade[4]. Compared to legacy alternatives like Nomifensine and Amitriptyline, it offers a superior, non-sedating pharmacodynamic profile ideal for advanced neuropharmacological development.
References
-
PubChem . "7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline - Compound Summary". National Institutes of Health. URL:[Link]
-
Wikipedia . "Diclofensine". Wikimedia Foundation. URL: [Link]
Sources
A Technical Guide to the Selectivity of 7-Methoxy-2-methyl-1,2,3,t-tetrahydroisoquinoline as a Monoamine Oxidase Inhibitor
This guide provides a comprehensive analysis of the selectivity of 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline (7-MeO-2-Me-THIQ) as a monoamine oxidase (MAO) inhibitor. It is intended for researchers, scientists, and professionals in drug development who are investigating novel MAO inhibitors. This document will detail the experimental framework for benchmarking 7-MeO-2-Me-THIQ against established MAO inhibitors, present comparative data, and discuss the implications of its selectivity profile.
Introduction to Monoamine Oxidase and its Inhibition
Monoamine oxidases (MAOs) are a family of enzymes crucial to the metabolism of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine.[1] There are two primary isoforms, MAO-A and MAO-B, which are encoded by separate genes and exhibit different substrate specificities and inhibitor selectivities.[2][3] MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B has a higher affinity for phenylethylamine and benzylamine.[3][] Both isoforms are involved in the metabolism of dopamine.[3]
The inhibition of MAO is a well-established therapeutic strategy for a range of neurological and psychiatric disorders.[3] Selective inhibitors of MAO-A are effective antidepressants, while selective MAO-B inhibitors are used in the management of Parkinson's disease.[2][3] The selectivity of an MAO inhibitor is a critical determinant of its therapeutic application and side-effect profile.[]
This guide focuses on characterizing the selectivity of 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline, a compound with a structural resemblance to other neuroactive tetrahydroisoquinolines.[5][6] By comparing its inhibitory potency against both MAO-A and MAO-B, we can establish its selectivity profile and potential therapeutic utility.
Comparator MAO Inhibitors
To provide a robust benchmark for the selectivity of 7-MeO-2-Me-THIQ, a panel of well-characterized MAO inhibitors with known selectivity profiles will be used as comparators:
-
Clorgyline: A potent and irreversible inhibitor of MAO-A.[7][8] It is highly selective for MAO-A over MAO-B.[8][9]
-
Selegiline (L-deprenyl): A selective and irreversible inhibitor of MAO-B at therapeutic doses.[10][11] At higher concentrations, its selectivity for MAO-B diminishes.[7][10]
-
Moclobemide: A reversible and selective inhibitor of MAO-A (RIMA).[12][13] Its reversible nature contributes to a more favorable side-effect profile compared to irreversible inhibitors.[12][14]
Experimental Design for Determining MAO Inhibition and Selectivity
The core of this investigation is the in vitro determination of the 50% inhibitory concentration (IC50) of 7-MeO-2-Me-THIQ and the comparator compounds against both human recombinant MAO-A and MAO-B. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by half and is a key measure of inhibitor potency.[1]
Fluorometric Assay for MAO Activity
A fluorometric assay will be employed to measure MAO activity.[15] This method is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a substrate by MAO.[16] The H₂O₂, in the presence of horseradish peroxidase, reacts with a probe to produce a fluorescent product. The rate of fluorescence increase is directly proportional to the MAO activity.[15]
Experimental Workflow
The following diagram illustrates the general workflow for the MAO inhibition assay:
Caption: Workflow for IC50 determination of MAO inhibitors.
Detailed Protocol for In Vitro MAO Inhibition Assay
-
Reagent Preparation:
-
Prepare stock solutions of 7-MeO-2-Me-THIQ and comparator inhibitors (Clorgyline, Selegiline, Moclobemide) in a suitable solvent such as DMSO.
-
Perform serial dilutions of the inhibitor stock solutions to create a range of concentrations for IC50 determination.
-
Prepare working solutions of recombinant human MAO-A and MAO-B in the assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate.
-
Prepare a working solution of a non-selective MAO substrate, such as p-tyramine, in the assay buffer.[17]
-
-
Assay Procedure:
-
In a 96-well black plate, add the diluted inhibitor solutions to the respective wells. Include wells for a positive control (a known inhibitor for each enzyme) and a vehicle control (DMSO).
-
Add the MAO-A or MAO-B enzyme solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the substrate and fluorescent probe mixture to all wells.
-
Immediately begin kinetic measurement of fluorescence in a microplate reader at the appropriate excitation and emission wavelengths (e.g., 535 nm excitation and 587 nm emission) at 37°C for 30-60 minutes.[15]
-
-
Data Analysis:
-
Calculate the initial rate of reaction (V) for each inhibitor concentration from the linear portion of the fluorescence versus time plot.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each inhibitor against both MAO-A and MAO-B.[15]
-
Comparative Data and Selectivity Analysis
The experimentally determined IC50 values will be summarized in the following table:
| Inhibitor | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (MAO-A/MAO-B) |
| 7-MeO-2-Me-THIQ | To be determined | To be determined | To be calculated |
| Clorgyline | Expected low nM | Expected high nM | Expected >> 1 |
| Selegiline | Expected high nM | Expected low nM | Expected << 1 |
| Moclobemide | Expected low-mid nM | Expected high nM | Expected >> 1 |
The Selectivity Index is calculated as the ratio of the IC50 value for MAO-A to the IC50 value for MAO-B.
-
A Selectivity Index > 1 indicates a preference for inhibiting MAO-A.
-
A Selectivity Index < 1 indicates a preference for inhibiting MAO-B.
-
A Selectivity Index ≈ 1 suggests non-selective inhibition.
The magnitude of the selectivity index provides a quantitative measure of the inhibitor's preference for one isoform over the other.
Mechanism of MAO Inhibition
The following diagram illustrates the general principle of MAO inhibition:
Caption: Generalized mechanism of MAO inhibition.
Discussion and Conclusion
The selectivity profile of 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline will be critically evaluated based on the experimental data. Its potency and selectivity will be compared to the established profiles of clorgyline, selegiline, and moclobemide.
-
If 7-MeO-2-Me-THIQ demonstrates a high selectivity index for MAO-A , it could be a candidate for development as a novel antidepressant. Further studies would be warranted to determine its mechanism of inhibition (reversible vs. irreversible) and in vivo efficacy.
-
If it shows a high selectivity for MAO-B , it may have potential in the treatment of Parkinson's disease, similar to selegiline.
-
If the compound is found to be a non-selective inhibitor , its therapeutic potential would need to be carefully considered in light of the side effects associated with non-selective MAO inhibition.
This guide provides the foundational framework for a comprehensive and objective assessment of the MAO inhibitory properties of 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline. The results of these experiments will be crucial in guiding future research and development efforts for this compound.
References
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Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - Frontiers. (2016, October 18). Retrieved from [Link]
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Selectivity of clorgyline and pargyline as inhibitors of monoamine oxidases A and B in vivo in man - PubMed. (n.d.). Retrieved from [Link]
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Monoamine oxidase A and B substrates: probing the... : Future Medicinal Chemistry - Ovid. (n.d.). Retrieved from [Link]
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What is the mechanism of Moclobemide? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]
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Monoamine Oxidase-A Occupancy by Moclobemide and Phenelzine: Implications for the Development of Monoamine Oxidase Inhibitors | International Journal of Neuropsychopharmacology | Oxford Academic. (2015, August 27). Retrieved from [Link]
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Moclobemide : An Update of its Pharmacological Properties and Therapeutic Use. (n.d.). Retrieved from [Link]
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A new formulation of selegiline: Improved bioavailability and selectivity for MAO-B inhibition. (2003, November 15). Retrieved from [Link]
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MAO Activity Assay Control Tests: Km for MAO A and MAO B and IC50 Determination for Clorgyline and Pargyline Summary Be - BioAssay Systems. (n.d.). Retrieved from [Link]
-
Evidence that formulations of the selective MAO-B inhibitor, selegiline, which bypass first-pass metabolism, also inhibit MAO-A in the human brain - OSTI. (2020, January 15). Retrieved from [Link]
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Should moclobemide be used with other antidepressants? - Australian Prescriber. (1995, October 1). Retrieved from [Link]
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A Closer Look at Selegiline for Parkinson's Symptom Management. (2023, September 10). Retrieved from [Link]
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Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC. (2016, October 18). Retrieved from [Link]
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What is the mechanism of Selegiline? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]
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Interactions of Nitrogen-Containing Xenobiotics with Monoamine Oxidase (MAO) Isozymes A and B: SAR Studies on MAO Substrates and Inhibitors | Chemical Research in Toxicology - ACS Publications. (2001, July 20). Retrieved from [Link]
-
Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). (2023). Retrieved from [Link]
-
Monoamine Oxidase (MAO) Inhibition Assay - Evotec. (n.d.). Retrieved from [Link]
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In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D 4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection - MDPI. (2023, November 1). Retrieved from [Link]
-
Substrate and inhibitor profiles of human MAO A and B expressed from... - ResearchGate. (n.d.). Retrieved from [Link]
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Monoamine Oxidase Assay Kit - Bio-Techne. (n.d.). Retrieved from [Link]
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The 50% inhibitory concentration (IC 50 ) values for MAO-A inhibitors... - ResearchGate. (n.d.). Retrieved from [Link]
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New Insights on the Activity and Selectivity of MAO-B Inhibitors through In Silico Methods. (2023, May 31). Retrieved from [Link]
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7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline - PubChem. (n.d.). Retrieved from [Link]
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Evaluation of antidepressant activity of 1-(7-methoxy-2-methyl-1,2,3,4-tetrahydro-isoquinolin-4-YL)-cyclohexanol, a β-substituted phenylethylamine in mice - PubMed. (2011, September 15). Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline
As researchers and drug development professionals, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. The compound 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline, a member of the tetrahydroisoquinoline class, serves as a valuable building block in medicinal chemistry and pharmacological research.[1][2] However, its proper handling and disposal are critical, particularly because, as is common with many research chemicals, its toxicological and environmental profiles have not been exhaustively investigated.[3][4]
This guide provides a direct, procedural framework for the safe disposal of 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline. It is structured to move from hazard identification to the final, compliant disposal pathway, ensuring that every step is logical, safe, and self-validating.
Hazard Assessment and Pre-Disposal Safety
Understanding the potential risks is the foundation of safe disposal. While specific data for this exact compound is limited, data from structurally similar tetrahydroisoquinoline derivatives provide a basis for a cautious and protective approach.
Known and Potential Hazards
Derivatives of tetrahydroisoquinoline are known to possess biological activity, and in the absence of specific data, this compound should be handled as hazardous. Analogous compounds have been classified with the following hazards:
The Causality Behind Caution: The tetrahydroisoquinoline scaffold is a well-known motif in many biologically active molecules.[7] Its presence suggests the potential for interaction with biological systems, making it imperative to prevent exposure to personnel and the environment. Therefore, the guiding principle for disposal is precaution : treat 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline with the same level of care as a compound known to be hazardous.
Required Personal Protective Equipment (PPE)
Based on the potential hazards, the following PPE is mandatory when handling this compound for disposal.
| Hazard Category | Required Personal Protective Equipment (PPE) | Rationale |
| Skin Contact | Nitrile gloves (inspect before use), lab coat, full-length trousers, and closed-toe shoes.[3][5] | To prevent skin irritation and potential absorption. Contaminated gloves must be disposed of properly after use.[3] |
| Eye Contact | Safety glasses with side shields or chemical safety goggles.[3][5] | To prevent serious eye irritation or damage from splashes or airborne dust.[4] |
| Inhalation | Use in a well-ventilated area, preferably within a chemical fume hood.[3][5] | To avoid inhaling dust or vapors, which may cause respiratory tract irritation.[3][6] |
Waste Segregation and Containment Protocol
Proper containment is a non-negotiable step that prevents accidental release and ensures the waste can be handled safely by disposal professionals.
Principle of Waste Segregation: Never mix chemical waste streams.[4][8] 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline waste must be kept separate from other chemical wastes to prevent unknown and potentially dangerous reactions. It is known to be incompatible with strong oxidizing agents. Mixing it with other reagents could lead to unforeseen hazardous reactions.
Step-by-Step Containment and Labeling
-
Select an Appropriate Waste Container:
-
Use the original product container whenever possible.[9][10] This provides the most accurate information.
-
If the original container is unavailable, use a clean, dry, chemically compatible container with a secure, vapor-tight lid. High-density polyethylene (HDPE) or glass containers are suitable.
-
Ensure the container is in good condition, free from cracks or damage.
-
-
Label the Waste Container Immediately:
-
The label must be clear, legible, and securely affixed to the container.
-
Include the following information:
-
The words "HAZARDOUS WASTE"
-
Full Chemical Name: "7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline"
-
CAS Number: "54893-23-1"
-
Approximate quantity of waste.
-
The primary hazards (e.g., "Irritant," "Harmful if Swallowed").
-
The date the container was first used for waste accumulation.
-
Your name, laboratory, and contact information.
-
-
-
Store the Waste Container Safely:
-
Keep the container closed at all times except when adding waste.[10]
-
Store the container in a designated satellite accumulation area within the laboratory.[11]
-
Ensure secondary containment (e.g., a chemical-resistant tray or bin) is used to contain any potential leaks.
-
Do not allow waste to accumulate in the lab; transfer it to your institution's main hazardous waste storage area promptly.[9]
-
Step-by-Step Disposal Procedures
Direct disposal into the environment is strictly prohibited. Do not pour this chemical down the drain or place it in the regular trash. [3][4] The low water solubility of some related compounds and its potential aquatic toxicity mean that sewer disposal is not a viable or compliant option.[4]
Protocol 3.1: Unused or Surplus Material
-
Assess the Material: Ensure the compound is in its original, labeled container.
-
Prepare for Disposal: If not in its original container, transfer the solid material carefully into a designated, properly labeled hazardous waste container as described in Section 2. Avoid creating dust.[3]
-
Update Inventory: Adjust your chemical inventory records to reflect the disposal of the material.
-
Transfer for Pickup: Arrange for the container to be collected by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[3]
Protocol 3.2: Contaminated Labware and PPE (Solid Waste)
-
Segregate Waste: Collect all items grossly contaminated with 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline (e.g., weigh boats, pipette tips, gloves, bench paper) separately from non-hazardous lab trash.
-
Package Securely: Place these items in a designated, leak-proof container or a durable, transparent bag that is clearly labeled as "Hazardous Waste" with the chemical name. This contaminated packaging must be treated as the product itself.[3]
-
Final Disposal: This container of solid waste must be disposed of through your institution's chemical waste program. Do not place it in the general or biohazardous waste streams.
Protocol 3.3: Managing Small Spills for Disposal
-
Ensure Safety: Wear the appropriate PPE as outlined in Section 1.2 before cleaning any spill.
-
Contain the Spill: If the material is a solid, gently sweep it up to avoid creating dust.[3] Use absorbent pads for solutions.
-
Collect the Material: Place the swept-up solid or used absorbent materials into a designated hazardous waste container.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol) and paper towels. The cleaning materials (towels, wipes) are now also considered hazardous waste and must be placed in the same container.
-
Label and Dispose: Securely seal and label the container and dispose of it according to Protocol 3.1.
The Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste containing 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline. This workflow ensures that all waste streams are directed to the proper containment and disposal pathway.
Caption: Disposal workflow for all waste streams.
Final Disposal and Regulatory Compliance
The ultimate and only acceptable disposal method for this chemical is through a licensed and approved waste disposal service.
Engaging a Professional Service: Your institution's EHS department is your primary resource. They manage contracts with specialized companies that are equipped to handle and dispose of chemical waste in compliance with all federal, state, and local regulations.[11][12] These companies typically use high-temperature incineration for organic compounds like this one, which ensures complete destruction and prevents environmental release. The thermal decomposition of related compounds can release hazardous vapors like nitrogen oxides, making controlled incineration the safest method.
Record-Keeping: Maintain meticulous records of your chemical inventory, including the quantities and dates of waste disposal. This documentation is essential for regulatory compliance and laboratory safety audits.
By adhering to these procedures, you ensure that your use of 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline aligns with the highest standards of laboratory safety and environmental responsibility, building a foundation of trust in your operational practices.
References
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Personal Protective Equipment & Handling Guide: 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline
CAS: 54893-23-1 Formula: C₁₁H₁₅NO Chemical Family: Tetrahydroisoquinoline (THIQ) Alkaloid Risk Level: HIGH (Treat as Fatal in Contact with Skin/Corrosive until specific lot data proves otherwise)[1][2]
Part 1: Risk Assessment & The "Why"
Understanding the mechanism of hazard is the first step in safety.[1]
Handling 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline requires a safety posture derived from its parent scaffold, 1,2,3,4-Tetrahydroisoquinoline .[1][2] While specific toxicological data for the 7-methoxy-2-methyl derivative is often limited, the parent compound is classified as Fatal in contact with skin (Category 2) and Causes severe skin burns (Category 1B) [1, 2].[1][2]
The Hazard Mechanism
-
Dermal Toxicity (The Silent Killer): As a lipophilic amine, this compound can rapidly penetrate the stratum corneum (outer skin layer).[1] Once absorbed, THIQ derivatives are known to cross the blood-brain barrier, acting on the central nervous system.[1][2] The "Fatal in contact with skin" classification of the parent scaffold mandates that you treat every drop as a potential systemic neurotoxin.
-
Corrosivity (The Immediate Threat): Like most secondary and tertiary amines, this compound is basic.[1] Upon contact with moist mucous membranes (eyes, lungs), it reacts to form caustic hydroxide ions, causing immediate tissue necrosis.[1][2]
-
Sensitization: Long-term exposure to isoquinoline derivatives can induce hypersensitivity.[1][2]
Part 2: The Gear (PPE Configuration)
Standard "lab coat and gloves" is insufficient. Use this tiered protection system.
Hand Protection (The Double-Barrier Protocol)
Requirement: Double-gloving is mandatory .[1][2]
-
Inner Layer: 4 mil (0.10 mm) Nitrile (Inspection White/Blue).[1] Acts as a second skin.[1][2]
-
Outer Layer: 5-8 mil (0.12-0.20 mm) Nitrile or Neoprene (High-Contrast Color).[1][2]
-
Rationale: Organic amines can permeate thin nitrile in <15 minutes.[1] The outer glove provides mechanical strength and the primary chemical barrier. The inner glove protects during the "doffing" (removal) process.
-
Protocol: If any liquid touches the outer glove, change it immediately.[1] Do not wipe; do not wait.
Eye & Face Protection
Requirement: Chemical Splash Goggles (Indirect Vent).[1]
-
Contraindication: Safety glasses are forbidden when working with the neat liquid.[1] Vapors or micro-droplets can bypass side shields, leading to corneal opacity from amine burns.[1]
-
High-Volume Handling (>50 mL): Add a Face Shield over the goggles.[1][2]
Respiratory Protection
Requirement: Certified Chemical Fume Hood.[1]
-
Velocity: Maintain face velocity between 80–100 fpm.
-
Outside the Hood: If handling outside a hood is unavoidable (e.g., transport), use a Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges (Yellow/Olive label).[1][2] The "Acid Gas" component is critical for neutralizing amine vapors.[1]
Part 3: Operational Workflow
A self-validating protocol to minimize exposure.[1][2]
Visualizing the Safety Logic
The following diagram outlines the decision-making process for handling THIQ derivatives.
Caption: Operational decision tree based on the physical state of the THIQ derivative.
Step-by-Step Handling Protocol
1. Preparation
-
Quenching Agent: Prepare a beaker of 5% Citric Acid or dilute Acetic Acid.[1] Keep this in the hood. In case of a spill, this weak acid will neutralize the basic amine, reducing volatility and corrosivity.[1]
-
Glassware: Use silanized glassware if possible to prevent the amine from sticking to glass walls, which leads to inaccurate dosing and contamination.[1]
2. Weighing & Transfer (Liquid/Oil)
-
Technique: Do not pour. Use a Positive Displacement Pipette .
-
Why? Viscous amines stick to standard pipette tips, leading to drips.[1] Positive displacement pistons wipe the tip clean, ensuring accuracy and preventing "trailing" drops that contaminate surfaces.[1]
-
Alternative: Weigh by difference. Tare a septum-capped vial, inject the compound via syringe, and re-weigh.
3. Reaction Monitoring
-
TLC Staining: Use Dragendorff’s reagent (specific for alkaloids/amines) or Potassium Permanganate (KMnO₄).[1]
-
Caution: Do not remove TLC plates from the hood until fully dried.[1] The solvent evaporation carries amine traces.[1]
4. Storage
-
Atmosphere: Store under Argon or Nitrogen.[1] Amines oxidize and absorb CO₂ from the air to form carbamates/carbonates.[1]
-
Temp: 2–8°C.[1]
Part 4: Emergency & Disposal
Pre-planned responses for failure modes.[1][2]
Spill Response
-
Evacuate: If spill is >10 mL outside a hood, evacuate the lab.
-
Neutralize: Cover the spill with the 5% Citric Acid solution prepared earlier.
-
Absorb: Use vermiculite or spill pads.[1] Do not use paper towels (rapid evaporation surface).[1]
-
Clean: Wash surface with soap and water twice.[1]
Waste Disposal[1][3][4]
-
Classification: Segregate as "Basic Organic Waste" or "Toxic Organic Waste" .
-
Labeling: Explicitly write "Contains Tetrahydroisoquinoline Derivatives - TOXIC/CORROSIVE" on the tag.[1][2]
-
Do Not: Do not mix with strong acids in the waste container without slow addition, as this generates heat (exothermic neutralization).[1]
References
-
PubChem. (n.d.).[1] 1,2,3,4-Tetrahydroisoquinoline (CID 7046).[1][2][3] National Library of Medicine.[1][2] Retrieved March 5, 2026, from [Link][1][2]
-
PubChem. (n.d.).[1] 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline (CID 276571).[1][2] National Library of Medicine.[1][2] Retrieved March 5, 2026, from [Link][1][2]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
